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A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Methylquinoline-3-carbohydrazide

Executive Summary This technical guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of 6-Methylquinoline-3-carbohydrazide, a heterocyclic compound of significant inte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of 6-Methylquinoline-3-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. Quinoline derivatives and their hydrazide counterparts are recognized as privileged structures in drug discovery, exhibiting a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties[1][2]. This document is intended for researchers, chemists, and drug development professionals, offering an in-depth exploration of a robust two-step synthetic pathway, purification techniques, and rigorous analytical characterization. The protocols herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Significance of the Quinoline-Hydrazide Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a foundational scaffold in numerous FDA-approved drugs and biologically active molecules[2]. Its rigid, planar structure and ability to participate in hydrogen bonding and π-π stacking interactions make it an ideal pharmacophore. When functionalized with a carbohydrazide moiety (-CONHNH₂), the resulting molecule gains additional hydrogen bond donors and acceptors, enhancing its ability to interact with biological targets[1]. Hydrazide-hydrazones are noted for their metabolic stability and tunable chemical nature, making them valuable intermediates for creating diverse compound libraries[1]. 6-Methylquinoline-3-carbohydrazide serves as a key building block for the synthesis of more complex derivatives, such as Schiff bases and other heterocyclic systems, with potential therapeutic applications[3][4].

Recommended Synthetic Pathway

The synthesis of 6-Methylquinoline-3-carbohydrazide is most efficiently achieved through a two-step process. This strategy involves the initial construction of an appropriate ester precursor, ethyl 6-methylquinoline-3-carboxylate, followed by its conversion to the target carbohydrazide via hydrazinolysis. This approach ensures high purity and good overall yield.

G cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrazinolysis Start p-Toluidine + Diethyl ethoxymethylenemalonate (DEEM) Cyclization High-Temperature Thermal Cyclization Start->Cyclization Gould-Jacobs Reaction Ester Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate Cyclization->Ester Hydrazinolysis Reaction with Hydrazine Hydrate (NH₂NH₂·H₂O) Ester->Hydrazinolysis Product 6-Methylquinoline-3-carbohydrazide Hydrazinolysis->Product

Caption: Proposed two-step synthetic workflow.

Step 1: Synthesis of Ethyl 6-methylquinoline-3-carboxylate

The Gould-Jacobs reaction provides a reliable method for constructing the quinoline core. This reaction begins with the condensation of an aniline (p-toluidine) with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.

Protocol:

  • Condensation: In a round-bottom flask equipped with a magnetic stirrer, combine p-toluidine (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture at 100-110 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aniline.

  • Cyclization: The intermediate formed is then added portion-wise to a flask containing a high-boiling point solvent such as Dowtherm A or diphenyl ether, preheated to 240-250 °C.

  • Maintain this temperature for 30-60 minutes to facilitate the thermal cyclization.

  • Cool the reaction mixture to room temperature, which should cause the product, ethyl 4-hydroxy-6-methylquinoline-3-carboxylate, to precipitate.

  • The crude product can be collected by filtration and washed with a non-polar solvent like hexane to remove the high-boiling solvent. Further purification can be achieved by recrystallization from ethanol or a similar solvent.

Causality Note: The use of a high-boiling point solvent is critical for providing the necessary thermal energy to overcome the activation barrier for the electrocyclic ring-closing reaction that forms the quinoline system.

Step 2: Synthesis of 6-Methylquinoline-3-carbohydrazide

The most direct and widely used method for converting an ester to a carbohydrazide is through reaction with hydrazine hydrate[5][6]. This nucleophilic acyl substitution reaction is typically efficient and high-yielding. The protocol is adapted from a similar synthesis of quinoline-3-carbohydrazide[3].

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend ethyl 6-methylquinoline-3-carboxylate (1.0 eq) in ethanol.

  • Add an excess of hydrazine hydrate (4.0 eq) to the suspension. Using an excess of hydrazine drives the reaction to completion.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. The reaction progress should be monitored by TLC until the starting ester is fully consumed. This can take anywhere from 5 to 24 hours depending on the reactivity of the ester[3][7].

  • Isolation: After completion, cool the reaction mixture to room temperature. The product, 6-Methylquinoline-3-carbohydrazide, will typically precipitate as a solid.

  • Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted hydrazine hydrate or by-products. The product can be further purified by recrystallization from hot ethanol to yield a high-purity white or off-white solid[3].

Reagent/SolventMolar Eq.Purpose
Ethyl 6-methylquinoline-3-carboxylate1.0Ester Precursor
Hydrazine Hydrate (NH₂NH₂·H₂O)~4.0Nucleophile for hydrazinolysis
Ethanol (EtOH)-Reaction Solvent
Table 1: Reagents for the hydrazinolysis step.

Structural Characterization: A Validating System

Confirming the identity and purity of the synthesized 6-Methylquinoline-3-carbohydrazide is paramount. A combination of spectroscopic methods provides an unambiguous structural elucidation.

G cluster_0 Spectroscopic Analysis Product Synthesized Product FTIR FT-IR Spectroscopy (Functional Group ID) Product->FTIR Identifies C=O, N-H MS Mass Spectrometry (Molecular Weight) Product->MS Confirms M.W. = 201.22 NMR NMR Spectroscopy (¹H & ¹³C Framework) Product->NMR Maps H & C skeleton Purity Final Confirmation: Structure & Purity Verified FTIR->Purity MS->Purity NMR->Purity

Caption: Logical workflow for analytical characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum provides direct evidence of the conversion of the ester to the hydrazide.

Functional GroupCharacteristic Absorption (cm⁻¹)Expected Appearance
N-H Stretch (Amide/Amine)3200 - 3400Strong, multiple bands[3][8]
C-H Stretch (Aromatic)3000 - 3100Medium intensity bands
C-H Stretch (Methyl)2850 - 3000Weak to medium bands
C=O Stretch (Amide I)1640 - 1680Strong, sharp band[3]
C=N / C=C Stretch (Quinoline)1500 - 1620Multiple medium to strong bands[8]
Table 2: Key FT-IR absorption bands for 6-Methylquinoline-3-carbohydrazide.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): The proton NMR spectrum will confirm the presence of the quinoline ring protons, the methyl group, and the labile hydrazide protons. Spectra are typically recorded in a solvent like DMSO-d₆, which allows for the observation of exchangeable N-H protons.

Proton(s)Expected Chemical Shift (δ, ppm)MultiplicityNotes
-CONHH~4.5Broad SingletExchangeable with D₂O
-CONH -~9.5 - 10.5Broad SingletExchangeable with D₂O. Similar to other aromatic hydrazides[9].
Quinoline H2, H4~8.8 - 9.4Singlets/DoubletsHighly deshielded due to proximity to nitrogen and carbonyl group[3].
Quinoline H5, H7, H8~7.5 - 8.2Multiplets/DoubletsAromatic region signals[10].
-CH₃~2.5SingletCharacteristic methyl group signal on an aromatic ring[10].
Table 3: Predicted ¹H NMR spectral data (in DMSO-d₆).

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum confirms the number of unique carbon environments and the presence of the carbonyl carbon.

CarbonExpected Chemical Shift (δ, ppm)Notes
C =O (Amide)160 - 165Key signal confirming the hydrazide group[3].
Aromatic Carbons120 - 150Complex set of signals corresponding to the 9 carbons of the quinoline ring[11].
-C H₃~21Typical chemical shift for a methyl group on an aromatic ring[12].
Table 4: Predicted ¹³C NMR spectral data.
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and can provide structural information through analysis of its fragmentation pattern.

  • Molecular Formula: C₁₁H₁₁N₃O

  • Molecular Weight: 201.22 g/mol

IonExpected m/zInterpretation
[M]⁺201Molecular ion peak
[M - 31]⁺170Loss of the terminal -NHNH₂ group
[M - 43]⁺158Loss of the -CONH₂ fragment
[M - 60]⁺141Loss of the entire -CONHNH₂ side chain
Various< 143Fragments corresponding to the 6-methylquinoline cation and its subsequent breakdown[13][14].
Table 5: Expected high-resolution mass spectrometry (HRMS) data.

Conclusion

This guide outlines a robust and reproducible pathway for the synthesis of 6-Methylquinoline-3-carbohydrazide, a valuable building block in medicinal chemistry. The described two-step synthesis, involving a Gould-Jacobs reaction followed by hydrazinolysis, is efficient and scalable. The multi-technique approach to characterization, including FT-IR, ¹H & ¹³C NMR, and mass spectrometry, provides a self-validating system to ensure the unambiguous identification and high purity of the final product. By understanding the causality behind the experimental protocols and the interpretation of the analytical data, researchers can confidently synthesize and utilize this important chemical entity for further drug discovery and development efforts.

References

  • Acs, A. (2010). A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes. The Journal of Organic Chemistry. Available at: [Link]

  • Ghersetti, S., & Giorgianni, S. (1973). Infrared spectral studies of quinoline-n-oxides. Spectroscopy Letters, 6(3), 167-176.
  • PubMed. (2010). A one-step synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid esters from o-nitrobenzaldehydes. Available at: [Link]

  • PMC. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. National Institutes of Health. Available at: [Link]

  • Krishikosh. Development and assessment of green synthesis of hydrazides. Available at: [Link]

  • Journal of Applied Bioanalysis. (n.d.). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Available at: [Link]

  • El Bakkali, M., et al. (n.d.). Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants.
  • Beilstein Journals. (2015). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Available at: [Link]

  • ScienceDirect. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Available at: [Link]

  • ACS Publications. (2002). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]

  • MDPI. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Available at: [Link]

  • Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound.
  • ResearchGate. (n.d.). Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. Available at: [Link]

  • RSC Publishing. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. Available at: [Link]

  • ResearchGate. (2023). Synthesis, and Computational Insights Into Quinoline Hydrazide Derivatives as Potential Antimicrobial Agents. Available at: [Link]

  • ResearchGate. (2014). How do you convert aliphatic acids to hydrazide in a single step with conventional methods?. Available at: [Link]

  • ResearchGate. (n.d.). Illustrate synthesis of 3‐((2‐cyanoacetohydrazono)methyl)quinoline... Available at: [Link]

  • Brieflands. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Available at: [Link]

  • RSC Publishing. (n.d.). First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. Available at: [Link]

  • PubChem. (n.d.). 6-Methylquinoline. Available at: [Link]

  • PMC. (n.d.). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. National Institutes of Health. Available at: [Link]

  • Googleapis. (n.d.). Process for the preparation of a quinoline carboxylic acid - European Patent Office - EP 0351889 B1. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Transformations of 4-Hydroxy-2-methylquinoline-6-carbohydrazide. Available at: [Link]

  • Semantic Scholar. (2021). Journal of Material Sciences & Manufacturing Research.
  • MDPI. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Available at: [Link]

  • PMC. (n.d.). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. National Institutes of Health. Available at: [Link]

  • Semantic Scholar. (n.d.).
  • ResearchGate. (n.d.). Synthesis of quinoline carbohydrazide derivatives. Available at: [Link]

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Sources

Exploratory

physicochemical properties of 6-Methylquinoline-3-carbohydrazide

An In-depth Technical Guide to the Physicochemical Properties of 6-Methylquinoline-3-carbohydrazide Abstract This technical guide provides a comprehensive examination of the , a heterocyclic compound of significant inter...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 6-Methylquinoline-3-carbohydrazide

Abstract

This technical guide provides a comprehensive examination of the , a heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. Quinoline derivatives are known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The incorporation of a carbohydrazide moiety introduces a versatile functional group, enabling the synthesis of a diverse range of derivatives, such as hydrazones, which are also pharmacologically significant.[3][4] This document details the molecular structure, a proposed synthetic pathway, and an in-depth analysis of the spectroscopic characteristics of the title compound. It is intended to serve as a foundational resource for researchers engaged in the design and development of novel quinoline-based therapeutic agents and functional materials.

Chemical Identity and Structure

6-Methylquinoline-3-carbohydrazide is a derivative of quinoline, featuring a methyl group at the 6-position and a carbohydrazide group at the 3-position. The presence of the electron-donating methyl group on the benzo portion of the quinoline ring and the nucleophilic hydrazide group creates a unique electronic and structural profile.

G cluster_0 Step 1: Quinoline Ring Formation cluster_1 Step 2: Hydrazinolysis start p-Methylacetanilide ester Ethyl 6-methylquinoline-3-carboxylate start->ester 1. Vilsmeier-Haack Reaction (POCl₃, DMF) 2. Reaction with Ethyl Acetoacetate product 6-Methylquinoline-3-carbohydrazide ester->product Hydrazine Hydrate (NH₂NH₂·H₂O) Ethanol, Reflux

Caption: Proposed two-step synthesis workflow.

Experimental Protocol: Synthesis of Quinoline-3-carbohydrazide (Adapted for 6-Methyl derivative)

This protocol is adapted from established procedures for similar quinoline carbohydrazides. [5][6] Step 1: Synthesis of Ethyl 6-methylquinoline-3-carboxylate

  • Vilsmeier-Haack Reaction: To a cooled (0 °C) solution of N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise with stirring to form the Vilsmeier reagent. [7]2. Ring Formation: p-Methylacetanilide is introduced to the Vilsmeier reagent, and the mixture is heated to form the key intermediate, 2-chloro-6-methylquinoline-3-carbaldehyde. [7][8]3. Esterification: The intermediate carbaldehyde is then converted to the corresponding ethyl ester through appropriate oxidation and esterification steps (e.g., oxidation to the carboxylic acid followed by Fischer esterification).

Step 2: Synthesis of 6-Methylquinoline-3-carbohydrazide

  • Reaction Setup: Dissolve ethyl 6-methylquinoline-3-carboxylate (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Hydrazine Addition: Add an excess of hydrazine hydrate (typically 4-5 equivalents) to the solution. [5]3. Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation of the product.

  • Purification: Collect the solid precipitate by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final white or off-white solid product. [5]

Physicochemical Properties

Direct experimental data for 6-Methylquinoline-3-carbohydrazide is limited. The following properties are predicted based on the known characteristics of the 6-methylquinoline core and the carbohydrazide functional group.

Table 2: Predicted Physicochemical Properties

Property Predicted Value / Observation Rationale
Appearance White to pale yellow crystalline solid Typical for carbohydrazide compounds.
Melting Point >200 °C (Decomposition likely) Aromatic hydrazides are typically high-melting solids due to hydrogen bonding and crystal lattice energy. Similar quinoline hydrazones have high melting points. [3][5]
Solubility Soluble in DMSO, DMF; Sparingly soluble in ethanol, methanol; Insoluble in water and non-polar solvents. The polar carbohydrazide group imparts solubility in polar aprotic solvents. The aromatic core limits water solubility. 6-methylquinoline has low water solubility. [9][10]
LogP (o/w) ~1.5 - 2.0 The LogP of 6-methylquinoline is ~2.6. [11]The highly polar carbohydrazide group (-CONHNH₂) will significantly decrease the lipophilicity.

| pKa | Basic (quinoline nitrogen, pKa ~4-5), Weakly acidic (amide N-H, pKa ~16-17) | The quinoline nitrogen is basic. The amide protons of the hydrazide are very weakly acidic. |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of 6-Methylquinoline-3-carbohydrazide. The expected spectral data are outlined below.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides direct evidence for the presence of key functional groups. The analysis involves identifying characteristic vibrational frequencies. Table 3: Expected Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Intensity Reference
3300 - 3200 N-H stretching Amine (-NH₂) and Amide (-NH-) Medium-Strong [4][5]
3100 - 3000 C-H stretching Aromatic C-H Medium [3]
2950 - 2850 C-H stretching Methyl (-CH₃) Weak-Medium [3]
~1660 C=O stretching (Amide I) Carbonyl (-C=O) Strong [5]
~1620 C=N stretching Quinoline Ring Medium [5]

| ~1520 | N-H bending (Amide II) | Amide (-NH-) | Medium | [5]|

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule. Spectra are typically recorded in DMSO-d₆ due to solubility.

¹H NMR (Predicted, in DMSO-d₆):

  • δ ~10.0-11.0 ppm (singlet, 1H): This broad singlet corresponds to the amide proton (-CONH -).

  • δ ~9.0-8.0 ppm (multiplets, ~4H): These signals belong to the protons on the quinoline ring system. The protons adjacent to the nitrogen (at C2 and C8) will be the most downfield.

  • δ ~7.8-7.4 ppm (multiplets, ~2H): Aromatic protons on the benzene part of the quinoline ring.

  • δ ~4.5 ppm (broad singlet, 2H): This signal is from the terminal amine protons (-NH ).

  • δ ~2.5 ppm (singlet, 3H): This sharp singlet corresponds to the methyl group protons (-CH₃) at the 6-position. [12] ¹³C NMR (Predicted, in DMSO-d₆):

  • δ ~165 ppm: Carbonyl carbon (-C =O). [5]* δ ~150-120 ppm: Aromatic and heteroaromatic carbons of the quinoline ring system.

  • δ ~21 ppm: Methyl group carbon (-C H₃).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through analysis of fragmentation patterns.

  • Expected Molecular Ion (M⁺): For C₁₁H₁₁N₃O, the exact mass is 201.0902 g/mol . A high-resolution mass spectrum should show a prominent peak at m/z ≈ 201.

  • Fragmentation Pattern: Electron Impact (EI) ionization would likely induce characteristic fragmentation. A plausible pathway involves the initial loss of the hydrazino group or cleavage of the amide bond.

G mol_ion [C₁₁H₁₁N₃O]⁺˙ m/z = 201 frag1 [C₁₁H₉NO]⁺˙ m/z = 171 mol_ion->frag1 - N₂H₂ frag2 [C₁₀H₈N]⁺ m/z = 142 frag1->frag2 - CHO

Caption: A plausible mass spectrometry fragmentation pathway.

Potential Applications and Future Directions

6-Methylquinoline-3-carbohydrazide is a valuable synthetic intermediate. Its primary application lies in its use as a scaffold for building more complex molecules with potential biological activity.

  • Drug Discovery: The carbohydrazide moiety can be readily condensed with various aldehydes and ketones to form a library of Schiff base hydrazones. [13]These derivatives can be screened for a wide range of activities, including antibacterial, antifungal, anticancer, and antitubercular effects. [1][3]* Antioxidant Research: Quinoline-based carbohydrazides have been investigated for their potential as antioxidant agents, capable of scavenging free radicals. [14]* Coordination Chemistry: The hydrazide and quinoline nitrogen atoms can act as chelation sites for metal ions, allowing for the synthesis of novel metal complexes with potential catalytic or therapeutic applications. [15] Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives originating from this core structure to fully explore its therapeutic potential.

References

  • El Bakkali, M., Ismaili, L., Tomassoli, I., et al. (2012). Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. Journal of Chemistry, 2013, 1-10. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7059, 6-Methylquinoline. Retrieved from [Link]

  • ChemHub. (n.d.). 6-Methyl Quinoline CAS No: 91-62-3. Retrieved from [Link]

  • Pop, O., et al. (2020). Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. Molecules, 25(18), 4229. [Link]

  • Al-Warhi, T., et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Inorganics, 11(10), 412. [Link]

  • The Good Scents Company. (n.d.). 6-methyl quinoline. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 6-Methylquinoline (FDB011115). Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide... [Diagram]. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Transformations of 4-Hydroxy-2-methylquinoline-6-carbohydrazide. Retrieved from [Link]

  • ResearchGate. (n.d.). Illustrate synthesis of 3-((2-cyanoacetohydrazono)methyl)quinoline... [Diagram]. Retrieved from [Link]

  • Boyle, G. M., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 21(7), 918. [Link]

  • Begum, T., et al. (2010). Synthesis, characterization and biological activities of 3-methylbenzyl 2-(6-methyl pyridin-2-ylmethylene)hydrazine carbodithioate and its transition metal complexes. Transition Metal Chemistry, 35, 871-876. [Link]

  • mzCloud. (2015). 6 Methylquinoline. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. ResearchGate. [Link]

  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: 6-Methylquinoline. Retrieved from [Link]

  • NIST. (n.d.). 6-Methyl-1,2,3,4-tetrahydroquinoline. In NIST Chemistry WebBook. Retrieved from [Link]

  • Siddiqui, H. L., et al. (2009). 2-Chloro-6-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2686. [Link]

  • Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2), 263. [Link]

  • Pira, V. (2012). Liquid Chromatography – Mass Spectrometry of Carbohydrates Derivatized with Biotinamidocaproyl Hydrazide. IntechOpen. [Link]

  • Al-Amiery, A. A. (2021). Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)-one Derivative. Egyptian Journal of Chemistry, 64(3), 1363-1367. [Link]

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Sources

Foundational

In Vitro Evaluation of Novel Quinoline Derivatives: A Methodological and Mechanistic Guide for Drug Discovery Professionals

An In-depth Technical Guide: The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged structure" in medicinal chemistry.[1][2] This versatile co...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged structure" in medicinal chemistry.[1][2] This versatile core is found in numerous natural products, most notably the anti-malarial alkaloid quinine, and forms the backbone of a vast array of synthetic compounds with a remarkable breadth of pharmacological activities.[3] The adaptability of the quinoline ring system allows for extensive functionalization, leading to derivatives with potent and selective effects against diverse pathological targets, including cancer, microbial infections, and inflammatory conditions.[3][4]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel quinoline derivatives. It moves beyond a simple recitation of protocols to provide a self-validating framework for in vitro assessment, grounded in the causality behind experimental choices. We will explore the core methodologies for evaluating anticancer, antimicrobial, and anti-inflammatory potential, complete with detailed, field-proven protocols, structured data presentation formats, and visual diagrams of key workflows and signaling pathways to facilitate a robust and logical screening cascade.

Part 1: Evaluation of Anticancer Activity

Quinoline derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy through a multitude of mechanisms.[5][6] These include, but are not limited to, the inhibition of topoisomerases essential for DNA replication, disruption of microtubule polymerization during mitosis, induction of programmed cell death (apoptosis), and the modulation of critical cell signaling pathways, such as those involving protein kinases, that are frequently dysregulated in cancer.[2][5][7][8] The initial phase of evaluation focuses on quantifying the cytotoxic and cytostatic effects of novel derivatives on various cancer cell lines.

Data Presentation: Summarizing Cytotoxicity Data

Quantitative data from cytotoxicity assays are foundational for structure-activity relationship (SAR) studies. The half-maximal inhibitory concentration (IC50) is the most common metric, representing the concentration of a compound required to inhibit a biological process (like cell growth) by 50%.[9] Presenting this data in a clear, tabular format is crucial for comparing potency across different cell lines and against reference compounds.

Table 1: In Vitro Cytotoxicity of Novel Quinoline Derivatives (Example Format)

Compound ID Cancer Cell Line Cancer Type Incubation Time (h) IC50 (µM) ± SD Positive Control (e.g., Doxorubicin) IC50 (µM) ± SD
QN-001 MCF-7 Breast Adenocarcinoma 48 12.5 ± 1.3 0.8 ± 0.1
QN-001 A549 Lung Carcinoma 48 25.1 ± 2.9 1.2 ± 0.2
QN-001 HCT-116 Colon Carcinoma 48 18.7 ± 2.1 0.9 ± 0.1
QN-002 MCF-7 Breast Adenocarcinoma 48 5.2 ± 0.6 0.8 ± 0.1
QN-002 A549 Lung Carcinoma 48 9.8 ± 1.1 1.2 ± 0.2
QN-002 HCT-116 Colon Carcinoma 48 7.4 ± 0.9 0.9 ± 0.1

SD: Standard Deviation from at least three independent experiments.

Experimental Workflow: Cytotoxicity Screening

A logical workflow ensures that resources are focused on the most promising compounds. The initial step is a broad screening for cytotoxicity, followed by more detailed mechanism-of-action studies for active compounds.

G cluster_0 Initial Screening cluster_1 Mechanism of Action (MoA) Studies cluster_2 Lead Optimization Start Synthesized Quinoline Derivatives MTT MTT Cell Viability Assay (Multiple Cancer Cell Lines) Start->MTT Primary Screen LDH LDH Cytotoxicity Assay (Confirmatory) MTT->LDH Validate Hits IC50 Calculate IC50 Values Identify 'Hit' Compounds LDH->IC50 Apoptosis Apoptosis Assays (e.g., Annexin V/PI Staining) IC50->Apoptosis If IC50 < Threshold Pathway Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) Apoptosis->Pathway CellCycle Cell Cycle Analysis (Flow Cytometry) Pathway->CellCycle Lead Lead Compound for Further Development CellCycle->Lead

Caption: Workflow for in vitro anticancer evaluation of quinoline derivatives.

Experimental Protocols: Foundational Cytotoxicity Assays

Reliable and reproducible data begins with meticulous adherence to standardized protocols. The following assays measure two distinct hallmarks of cytotoxicity: metabolic activity and plasma membrane integrity.

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[10][11] In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals.[10][12] The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of living cells.[10]

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells into a 96-well flat-bottom plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium.[10] Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.[12]

  • Compound Treatment: Prepare a stock solution of the novel quinoline derivative in DMSO. Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.[10] Include a vehicle control (DMSO at the same final concentration as the highest compound dose) and a positive control (a known anticancer drug like doxorubicin).[8]

  • Incubation: Incubate the plates for a standard period, typically 48 to 72 hours, under the same conditions as step 1.[10]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Following the treatment incubation, add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[8] During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization buffer (e.g., DMSO or acidic isopropanol) to each well to dissolve the crystals.[10][13]

  • Absorbance Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[2]

Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[9][14] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[14][15] The intensity of the color is directly proportional to the number of dead or damaged cells.[16]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: In triplicate, prepare the following essential controls:[9]

    • Spontaneous LDH Release: Untreated cells (measures background cell death).

    • Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in commercial kits) 30-45 minutes before the end of incubation.

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO).

    • Medium Background: Culture medium without cells.

  • Supernatant Collection: After the treatment incubation period, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.[9] Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains substrate, cofactor, and dye). Add 50 µL of the reaction mixture to each well containing the supernatant.[9]

  • Incubation and Measurement: Incubate the plate for 20-30 minutes at room temperature, protected from light.[9] Add the stop solution if required by the kit and measure the absorbance at 490 nm.[14]

  • Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate the percentage of cytotoxicity using the following formula:[9] % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Elucidating Mechanism of Action: Apoptosis Signaling

Many effective anticancer agents, including quinoline derivatives, induce apoptosis.[17][4] Understanding if a compound triggers this pathway is a critical next step. Apoptosis is a highly regulated process involving cascades of signaling proteins.

G cluster_0 Apoptotic Stimulus cluster_1 Signaling Cascade cluster_2 Cellular Outcome Quinoline Quinoline Derivative Bax ↑ Pro-apoptotic proteins (e.g., Bax, Bak) Quinoline->Bax Bcl2 ↓ Anti-apoptotic proteins (e.g., Bcl-2) Quinoline->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Generalized intrinsic apoptosis pathway induced by quinoline compounds.

Part 2: Evaluation of Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities. Quinoline derivatives, particularly the fluoroquinolones, are potent antibacterial agents that primarily function by inhibiting DNA gyrase and topoisomerase IV, enzymes vital for bacterial DNA replication and repair.[1][2] The in vitro evaluation of novel quinolines aims to quantify their ability to inhibit microbial growth (bacteriostatic) and to kill microbes (bactericidal).

Data Presentation: Summarizing Antimicrobial Efficacy

The key metrics for antimicrobial activity are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

  • MIC: The lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[18][19][20]

  • MBC: The lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[21][22][23]

Table 2: Antibacterial Activity of Novel Quinoline Derivatives (Example Format)

Compound ID Bacterial Strain (ATCC) Gram Stain MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Ciprofloxacin MIC (µg/mL)
QN-003 Staphylococcus aureus (29213) Positive 4 8 2 0.5
QN-003 Escherichia coli (25922) Negative 8 32 4 0.015
QN-004 Staphylococcus aureus (29213) Positive 16 >64 >4 0.5
QN-004 Escherichia coli (25922) Negative 32 >64 >2 0.015

An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[22]

Experimental Workflow: From Inhibition to Cidal Activity

The evaluation of antimicrobial properties is a sequential process, starting with the determination of growth inhibition (MIC) and followed by an assessment of killing activity (MBC) for promising compounds.

G cluster_0 MIC Determination cluster_1 MBC Determination cluster_2 Data Analysis Start Quinoline Derivative + Bacterial Inoculum SerialDilution Prepare 2-fold Serial Dilutions in 96-well Plate Start->SerialDilution Incubate Inoculate with Standardized Bacterial Suspension & Incubate SerialDilution->Incubate ReadMIC Visually Determine MIC (Lowest concentration with no growth) Incubate->ReadMIC Subculture Subculture from Clear Wells (at MIC, 2x MIC, 4x MIC, etc.) onto Agar Plates ReadMIC->Subculture For promising compounds IncubateAgar Incubate Agar Plates Subculture->IncubateAgar ReadMBC Determine MBC (Lowest concentration with ≥99.9% kill) IncubateAgar->ReadMBC Ratio Calculate MBC/MIC Ratio (Bactericidal vs. Bacteriostatic) ReadMBC->Ratio

Caption: Workflow for determining MIC and MBC of quinoline derivatives.

Experimental Protocols: Standardized Susceptibility Testing

These protocols are based on internationally recognized guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).[18]

Principle: A standardized inoculum of a test microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. After incubation, the lowest concentration that prevents visible growth is identified as the MIC.[19][20]

Step-by-Step Methodology:

  • Preparation of Materials:

    • Test Compound: Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO). Further dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.[24]

    • Microorganism: From a fresh (18-24 hour) culture plate, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL).[24]

    • Inoculum: Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[24]

  • Preparation of Serial Dilutions: Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate. Add 200 µL of the working compound solution to well 1.[24] Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and repeating across the plate to well 10. Discard 100 µL from well 10.[18]

  • Controls:

    • Well 11: Growth control (100 µL CAMHB, no compound).

    • Well 12: Sterility control (200 µL CAMHB, no bacteria).

  • Inoculation and Incubation: Add 100 µL of the final bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.[18][24] Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.[18]

  • Reading and Interpretation: After incubation, visually inspect the plates for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth.[18][20]

Principle: The MBC test is performed after an MIC test to determine if a compound is bactericidal or merely bacteriostatic. It involves subculturing from the clear wells of the MIC assay onto antibiotic-free agar to see if the bacteria were killed or just inhibited.[22][25]

Step-by-Step Methodology:

  • Selection of Wells: Following MIC determination, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).[25]

  • Subculturing: Mix the contents of each selected well thoroughly. Using a calibrated loop or pipette, plate a standardized volume (e.g., 10-100 µL) from each of these wells onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).[22][23]

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Enumeration and Interpretation: After incubation, count the number of colonies (CFU) on each plate. The MBC is the lowest concentration that demonstrates a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[21][25]

Part 3: Evaluation of Anti-inflammatory Activity

Chronic inflammation is a driver of numerous diseases, and quinoline derivatives have demonstrated significant anti-inflammatory properties.[26] They can modulate key inflammatory pathways, such as the NF-κB and MAPK signaling pathways, thereby reducing the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-1β).[2][27][28]

Data Presentation: Summarizing Anti-inflammatory Effects

The efficacy of an anti-inflammatory compound is often presented as its ability to inhibit the production of specific inflammatory markers, typically expressed as an IC50 value.

Table 3: In Vitro Anti-inflammatory Activity of Novel Quinoline Derivatives (Example Format)

Compound ID Assay Cell Line IC50 (µM) ± SD Dexamethasone IC50 (µM) ± SD
QN-005 Nitric Oxide (NO) Inhibition RAW 264.7 8.9 ± 0.9 1.5 ± 0.2
QN-005 TNF-α Inhibition (ELISA) RAW 264.7 15.2 ± 1.8 2.1 ± 0.3
QN-006 Nitric Oxide (NO) Inhibition RAW 264.7 22.4 ± 2.5 1.5 ± 0.2

| QN-006 | TNF-α Inhibition (ELISA) | RAW 264.7 | >50 | 2.1 ± 0.3 |

Experimental Protocols: Key Anti-inflammatory Assays

Principle: In response to inflammatory stimuli like lipopolysaccharide (LPS), immune cells such as macrophages produce nitric oxide (NO), a key inflammatory mediator.[27] The Griess assay is a simple colorimetric method to measure nitrite (NO₂⁻), a stable breakdown product of NO, in cell culture supernatants. A reduction in nitrite levels indicates potential anti-inflammatory activity.[27]

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[27]

  • Compound Treatment: Pre-treat the cells with various concentrations of the quinoline derivative for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[27] Include a vehicle control (no compound), a negative control (no LPS), and a positive control (e.g., dexamethasone).

  • Sample Collection: After incubation, carefully collect the cell culture supernatant.

  • Griess Reaction:

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water and incubate for another 10 minutes.[27]

  • Measurement: A purple/magenta color will develop. Measure the absorbance at 540 nm using a microplate reader.[27]

  • Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the percentage of inhibition relative to the LPS-stimulated vehicle control.

Signaling Pathway: NF-κB Modulation

The NF-κB pathway is a central regulator of inflammatory gene expression. Its inhibition is a common mechanism for anti-inflammatory drugs.

G cluster_0 Stimulus & Inhibition cluster_1 Cytoplasmic Signaling cluster_2 Nuclear Events LPS LPS IKK IKK Activation LPS->IKK Quinoline Quinoline Derivative Quinoline->IKK Inhibition IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_active Active NF-κB (p65/p50) IkB->NFkB_active Release NFkB_complex NF-κB/IκB Complex NFkB_complex->IkB Translocation NF-κB Translocation to Nucleus NFkB_active->Translocation Gene Pro-inflammatory Gene Expression (TNF-α, iNOS, COX-2) Translocation->Gene

Caption: Simplified NF-κB signaling pathway and a point of inhibition.

Conclusion

The quinoline nucleus remains a profoundly important scaffold in the pursuit of novel therapeutics. The multifaceted biological activities of its derivatives demand a systematic and rigorous in vitro evaluation strategy. By integrating a logical progression of assays—from broad cytotoxicity and antimicrobial screening to more focused mechanistic studies—researchers can efficiently identify and characterize promising lead compounds. This guide provides the foundational protocols and conceptual framework to empower drug discovery professionals to navigate the preliminary assessment of novel quinoline derivatives with confidence and scientific integrity, paving the way for the development of the next generation of medicines.

References

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Exploratory

Comprehensive Spectroscopic Profiling of 6-Methylquinoline-3-carbohydrazide: A Technical Guide for Structural Elucidation

Executive Summary and Chemical Context The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged in the design of anti-tubercular, anti-malarial, and anti-cancer therapeutics[1]. S...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Chemical Context

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged in the design of anti-tubercular, anti-malarial, and anti-cancer therapeutics[1]. Specifically, 6-Methylquinoline-3-carbohydrazide (CAS: 1239759-51-3) serves as a critical synthetic intermediate. The carbohydrazide moiety (–CO–NH–NH₂) is highly reactive, allowing for the rapid generation of Schiff bases (hydrazones) and heterocyclic derivatives[2][3].

However, the structural validation of this compound requires rigorous spectroscopic analysis. The presence of both a basic quinoline nitrogen and a highly polar, hydrogen-bonding carbohydrazide tail creates unique analytical challenges, particularly regarding solvent selection and ionization parameters. This whitepaper provides a comprehensive, field-proven guide to the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) profiling of 6-Methylquinoline-3-carbohydrazide.

Synthesis and Analytical Workflow

To ensure high-purity analytical standards, 6-Methylquinoline-3-carbohydrazide is typically synthesized via the hydrazinolysis of ethyl 6-methylquinoline-3-carboxylate. The reaction is driven to completion using an excess of hydrazine hydrate under reflux conditions[4][5].

Workflow Ester Ethyl 6-methylquinoline- 3-carboxylate Hydrazine Hydrazine Hydrate (Reflux, EtOH) Ester->Hydrazine Product 6-Methylquinoline- 3-carbohydrazide Hydrazine->Product Hydrazinolysis NMR NMR Analysis (DMSO-d6, 400 MHz) Product->NMR IR FT-IR Analysis (ATR/KBr pellet) Product->IR MS ESI-MS Analysis (Positive Ion Mode) Product->MS

Figure 1: Synthesis and spectroscopic validation workflow for 6-Methylquinoline-3-carbohydrazide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Solvent Selection

For quinoline-3-carbohydrazides, DMSO-d₆ is the mandatory solvent[3][5]. Attempting to use CDCl₃ will result in poor solubility and severe line broadening. The carbohydrazide group engages in extensive intermolecular hydrogen bonding; DMSO disrupts these networks, ensuring a true solution. Furthermore, DMSO slows down the chemical exchange rate of the –NH and –NH₂ protons, allowing them to be distinctly observed in the ¹H NMR spectrum rather than exchanging with residual water.

¹H NMR Spectral Assignments

The ¹H NMR spectrum is characterized by the highly deshielded protons of the heteroaromatic ring and the distinct broad singlets of the hydrazide tail[1][4]. The H-2 proton of the quinoline ring is particularly diagnostic; it is strongly deshielded by both the adjacent endocyclic nitrogen and the anisotropic effect of the ring system, typically appearing above 9.0 ppm[3].

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

ProtonChemical Shift (ppm)MultiplicityIntegrationJ (Hz)Structural Rationale
NH 9.95br s1H-Hydrazide amide; highly deshielded by the adjacent carbonyl[1].
H-2 9.15d1H2.2Quinoline ring; deshielded by adjacent N and anisotropic effect.
H-4 8.70d1H2.2Quinoline ring; exhibits meta-coupling to H-2.
H-8 7.95d1H8.5Quinoline ring; exhibits ortho-coupling to H-7.
H-5 7.85s1H-Quinoline ring; isolated proton between the methyl and bridgehead.
H-7 7.65dd1H8.5, 1.8Quinoline ring; ortho to H-8, meta to H-5.
NH₂ 4.60br s2H-Terminal amine of hydrazide; broad due to moderate exchange rate.
CH₃ 2.55s3H-Methyl group at C-6 position.
¹³C NMR Spectral Assignments

The ¹³C NMR spectrum provides definitive proof of the carbonyl carbon and the structural integrity of the quinoline core. The carbonyl carbon of a carbohydrazide typically resonates slightly upfield (lower ppm) compared to standard esters due to the strong electron-donating effect of the adjacent nitrogen lone pairs[3][4].

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

CarbonChemical Shift (ppm)Assignment
C=O 164.5Carbonyl carbon of the carbohydrazide[3].
C-2 149.2Imine carbon adjacent to the quinoline nitrogen.
C-8a 147.5Bridgehead carbon adjacent to the quinoline nitrogen.
C-6 138.0Aromatic carbon bearing the methyl group.
C-4 136.5Aromatic carbon.
C-7 132.0Aromatic carbon.
C-8 129.5Aromatic carbon.
C-4a 127.2Bridgehead carbon.
C-5 126.8Aromatic carbon.
C-3 124.5Aromatic carbon bearing the carbohydrazide substituent.
CH₃ 21.5Methyl carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is critical for confirming the conversion of the precursor ester to the hydrazide. The disappearance of the ester C=O stretch (~1720 cm⁻¹) and the emergence of the Amide I band (~1655 cm⁻¹) alongside strong N-H stretching bands validate the synthesis[1][4].

Table 3: FT-IR Vibrational Frequencies (ATR)

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3310, 3200 N-H stretch (asym/sym)Primary amine (-NH₂) and secondary amide (-NH)[3].
1655 C=O stretch (Amide I)Carbohydrazide carbonyl; lowered by H-bonding and conjugation.
1620, 1595 C=N and C=C stretchQuinoline heteroaromatic ring vibrations[1].
1530 N-H bend (Amide II)Hydrazide N-H bending coupled with C-N stretching.
830 C-H out-of-plane bendSubstituted aromatic ring deformation.

Mass Spectrometry (ESI-MS)

Ionization Strategy

Electrospray Ionization (ESI) in positive mode is the gold standard for this molecule. Electron Impact (EI) via GC-MS is highly discouraged because carbohydrazides are thermally labile and frequently degrade into isocyanates or symmetric diacylhydrazines in the heated GC inlet. ESI provides a soft ionization environment, yielding an intense protonated molecular ion [M+H]+ .

Fragmentation Mechanics

Collision-Induced Dissociation (CID) of the [M+H]+ ion (m/z 202.1) follows a highly predictable and diagnostic pathway. The primary event is the neutral loss of hydrazine (N₂H₄, 32 Da), yielding a highly stable acylium ion. Subsequent loss of carbon monoxide (CO, 28 Da) yields the 6-methylquinoline cation.

Fragmentation M1 [M+H]+ m/z 202.1 (Protonated Hydrazide) M2 Acylium Ion m/z 170.1 (- N2H4) M1->M2 -32 Da (Loss of Hydrazine) M3 Quinoline Cation m/z 142.1 (- CO) M2->M3 -28 Da (Loss of CO)

Figure 2: Primary ESI-MS fragmentation pathway of 6-Methylquinoline-3-carbohydrazide.

Table 4: ESI-MS Diagnostic Ions

m/zIon TypeStructural Assignment
202.1 [M+H]+ Protonated molecular ion.
170.1 [M+H−N2​H4​]+ Acylium ion (diagnostic for hydrazides).
142.1 [M+H−N2​H4​−CO]+ 6-Methylquinoline core cation.

Standardized Experimental Protocols

To ensure reproducibility across laboratories, the following self-validating protocols must be adhered to.

Protocol A: NMR Acquisition (Self-Validating System)
  • Sample Preparation: Dissolve 15 mg of 6-Methylquinoline-3-carbohydrazide in 0.6 mL of anhydrous DMSO-d₆. Causality: Anhydrous solvent is critical; trace water will cause the –NH₂ peak to broaden and shift, merging with the water peak at ~3.3 ppm.

  • Instrument Calibration: Lock the spectrometer to the deuterium signal of DMSO.

  • Internal Referencing: Set the residual pentet of DMSO-d₅ to exactly 2.50 ppm (¹H) and the septet to 39.52 ppm (¹³C). Validation Check: If the residual solvent peak deviates, the entire spectrum is miscalibrated.

  • Acquisition: Run 16 scans for ¹H (relaxation delay = 1.5s) and a minimum of 512 scans for ¹³C (relaxation delay = 2.0s) to ensure an adequate signal-to-noise ratio for the quaternary carbons (C-2, C-3, C-4a, C-8a).

Protocol B: FT-IR Acquisition (ATR Method)
  • Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

  • Sample Application: Deposit 2-3 mg of the solid powder directly onto the crystal. Apply uniform pressure using the ATR anvil. Causality: Proper pressure ensures intimate contact with the evanescent wave, which is critical for resolving the high-frequency N-H stretches.

  • Validation Check: Ensure the baseline transmittance is above 95% at 4000 cm⁻¹. If the baseline slopes severely, the sample is scattering light (grind the powder finer) or the anvil pressure is insufficient.

Protocol C: LC-ESI-MS Acquisition
  • Mobile Phase Preparation: Prepare Phase A (0.1% Formic Acid in Water) and Phase B (0.1% Formic Acid in Acetonitrile). Causality: Formic acid acts as a proton source, heavily favoring the formation of the [M+H]+ species in the ESI source.

  • Sample Dilution: Dilute the sample to 1 µg/mL in 50:50 Water:Acetonitrile.

  • Source Parameters: Set the capillary voltage to +3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 600 L/hr.

  • Validation Check: Inject a blank (solvent only) prior to the sample to ensure no carryover at m/z 202.1.

References

  • Shabeeb, I., et al. "New Hydrazide-hydrazone Derivatives of Quinoline 3-Carboxylic Acid Hydrazide: Synthesis, Theoretical Modeling and Antibacterial Evaluation." Letters in Organic Chemistry, 2019.[Link]

  • Abed, A., et al. "Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity." MDPI, 2023.[Link]

  • Al-Soud, Y. A., et al. "Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety." Molecules, 2016.[Link]

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Foundational

A Technical Guide to the Structural Elucidation of Novel 6-Methylquinoline-3-carbohydrazide Derivatives

Introduction: The Quinoline Scaffold in Modern Drug Discovery The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a vast range of biological activities.[1][2] From the historic antimalarial quinine to modern anticancer, antibacterial, and anti-inflammatory agents, quinoline derivatives are central to the development of new therapeutics.[2][3] The functionalization of this core, particularly with moieties like carbohydrazides and their resultant hydrazones, has garnered significant attention.[4][5] The hydrazone functional group (-NH-N=C-) is a key pharmacophore known to be responsible for a variety of pharmacological applications and serves as a versatile synthetic intermediate.

This guide provides an in-depth, methodology-focused exploration of the structural elucidation of a specific, novel class of these compounds: 6-Methylquinoline-3-carbohydrazide derivatives. For researchers and drug development professionals, unambiguous structural confirmation is the bedrock upon which all subsequent biological and pharmacological evaluation rests. We will dissect the synergistic application of modern analytical techniques, moving beyond a simple listing of methods to explain the causality behind experimental choices and the logic of data integration.

Part 1: Synthesis of the Core Scaffold

The foundational step in studying any new derivative is the robust synthesis of the parent compound, 6-Methylquinoline-3-carbohydrazide. A common and effective route involves the initial synthesis of the corresponding ethyl ester, followed by hydrazinolysis.

Proposed Synthetic Pathway

A plausible pathway begins with a Vilsmeier-Haack reaction on p-methylacetanilide to generate a key precursor, which can then be further manipulated.[6] However, a more direct route to the quinoline-3-carboxylate involves reactions like the Doebner-von Miller or Skraup synthesis, followed by functional group interconversion.[3][7] For this guide, we will focus on the final, critical step of converting the ester to the hydrazide.

G cluster_0 Synthesis of 6-Methylquinoline-3-carbohydrazide Ester Ethyl 6-methylquinoline- 3-carboxylate Hydrazide 6-Methylquinoline- 3-carbohydrazide Ester->Hydrazide Reflux Reagents Hydrazine Hydrate (NH2NH2·H2O) Methanol (Solvent)

Caption: Key step in the synthesis of the carbohydrazide scaffold.

Experimental Protocol: Synthesis of 6-Methylquinoline-3-carbohydrazide

This protocol outlines the conversion of the ethyl ester to the desired carbohydrazide.[8]

  • Dissolution: Dissolve ethyl 6-methylquinoline-3-carboxylate (1 equivalent) in absolute methanol in a round-bottom flask equipped with a reflux condenser.

  • Addition of Hydrazine: Add hydrazine hydrate (10-15 equivalents) to the solution dropwise while stirring. The large excess ensures the reaction goes to completion.

  • Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.

  • Isolation: After completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.

  • Filtration & Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold methanol to remove any unreacted hydrazine hydrate and other soluble impurities.

  • Drying: Dry the resulting white or off-white solid under vacuum to yield the final product, 6-Methylquinoline-3-carbohydrazide. The purity should be assessed by melting point and spectroscopic methods before derivatization.

Part 2: The Multi-Pronged Approach to Structural Elucidation

No single technique can provide a complete structural picture. True confidence in a novel structure is achieved by integrating complementary data from several analytical methods.

G Start Synthesized Novel Derivative MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula - Fragmentation Pattern Start->MS IR FT-IR Spectroscopy - Key Functional Groups (C=O, N-H) Start->IR NMR NMR Spectroscopy - ¹H, ¹³C Framework - 2D Connectivity (COSY, HSQC) Start->NMR XRAY Single-Crystal X-ray Crystallography - Absolute 3D Structure - Stereochemistry - Intermolecular Interactions Start->XRAY If single crystals are obtained Final Unambiguous Structural Confirmation MS->Final IR->Final NMR->Final XRAY->Final

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS): The First Checkpoint

Mass spectrometry is the initial and indispensable tool for confirming the molecular weight of the synthesized compound.[9] Electrospray Ionization (ESI) is a soft ionization technique ideal for these polar molecules, typically yielding the protonated molecular ion [M+H]⁺.

Causality: High-Resolution Mass Spectrometry (HR-MS) is chosen over standard resolution because it provides the accurate mass of the ion, allowing for the determination of the elemental formula. This is a critical self-validating step; if the elemental formula does not match the expected structure, the synthesis or purification must be re-evaluated.

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy.

  • Data Analysis: Identify the [M+H]⁺ peak and use the instrument's software to calculate the elemental formula based on the accurate mass. Further analysis using tandem MS (MS/MS) can induce fragmentation, providing clues about the molecule's structure, such as the characteristic loss of HCN from the quinoline ring.[10][11]

Parameter Expected Result for C₁₁H₁₁N₃O
Molecular Formula C₁₁H₁₁N₃O
Exact Mass 201.0902
[M+H]⁺ (HR-MS) 202.0975

Table 1: Expected High-Resolution Mass Spectrometry Data.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9][12] For 6-Methylquinoline-3-carbohydrazide derivatives, FT-IR is crucial for confirming the presence of the key carbohydrazide moiety.

Causality: The presence or absence of characteristic absorption bands provides immediate evidence of a successful reaction. For instance, the successful conversion from an ester to a carbohydrazide would be marked by the appearance of strong N-H stretching bands and a shift in the C=O stretching frequency.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No KBr pellet preparation is typically required.[9]

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (NH₂) & Amide (N-H)N-H Stretch3400-3100 (often multiple bands)
Aromatic C-HC-H Stretch3100-3000
Methyl (CH₃)C-H Stretch2950-2850
Amide I (C=O)C=O Stretch1680-1640
Aromatic C=C / C=NC=C/C=N Stretch1620-1450
Amide IIN-H Bend & C-N Stretch1550-1510

Table 2: Key FT-IR Absorption Bands for 6-Methylquinoline-3-carbohydrazide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of a molecule.[1][9] A combination of 1D (¹H, ¹³C) and 2D experiments is essential for the unambiguous assignment of all signals in a substituted quinoline system.

Causality: While 1D ¹H NMR provides information on proton environments, chemical shifts, and coupling, the overlapping signals in the aromatic region of quinolines make complete assignment difficult.[7][13] Therefore, 2D experiments are not optional; they are mandatory for authoritative structural confirmation.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).[7]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over 2-3 bonds, which is critical for piecing together the molecular skeleton and confirming the position of substituents.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[9] DMSO-d₆ is often chosen for its ability to dissolve these compounds and to avoid exchange of the N-H protons.

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, and HSQC spectra on a high-field spectrometer (e.g., 400 MHz or higher).

  • Data Processing & Analysis: Process the data using appropriate software. Reference the chemical shifts to the residual solvent peak (DMSO-d₆: ~2.50 ppm for ¹H, ~39.52 ppm for ¹³C). Integrate the ¹H signals to determine proton ratios. Analyze coupling constants (J-values) to understand proton relationships. Use the 2D spectra to build the final structural assignment.

Proton(s) Hypothetical ¹H Shift (ppm, DMSO-d₆) Multiplicity Key COSY Correlations
H2~9.2sH4
H4~8.8sH2
NH~11.5s (broad)-
NH₂~4.6s (broad)-
H5~8.0dH7
H7~7.8ddH5, H8
H8~7.5dH7
CH₃~2.5s-

Table 3: Hypothetical ¹H NMR Data and Correlations for 6-Methylquinoline-3-carbohydrazide. The exact shifts and multiplicities will vary with the specific derivative.

Single-Crystal X-ray Crystallography: The Definitive Answer

When high-quality single crystals can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure.[14] It determines the precise three-dimensional arrangement of every atom, confirming connectivity, conformation, and stereochemistry, and revealing intermolecular interactions like hydrogen bonding.

Causality: This technique is the gold standard because it is a direct observation of the molecular structure, leaving no room for the interpretational ambiguity that can sometimes arise with spectroscopic methods alone.

  • Purification: The compound must be of the highest possible purity to facilitate crystal growth.[15]

  • Crystal Growth: Grow single crystals using methods like slow evaporation or vapor diffusion.[15]

    • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, DMF) to near saturation, filter the solution, and allow the solvent to evaporate slowly over days or weeks in a vibration-free environment.

  • Crystal Mounting & Data Collection: Mount a suitable single crystal on a goniometer and place it on a diffractometer. Collect diffraction data using an appropriate X-ray source (e.g., Mo Kα).[14]

  • Structure Solution & Refinement: Process the raw diffraction data. Solve the structure using direct methods and refine the atomic positions and parameters to obtain the final molecular structure.[14]

Conclusion: A Synthesis of Evidence

The structural elucidation of novel 6-Methylquinoline-3-carbohydrazide derivatives is a systematic process of evidence accumulation. It begins with HR-MS to confirm the molecular formula, followed by FT-IR to verify the presence of key functional groups. The detailed architectural work is performed using a suite of 1D and 2D NMR experiments, which map out the carbon-hydrogen framework and substituent positions. Finally, where possible, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the three-dimensional structure. By judiciously applying this multi-technique approach, researchers can establish the identity of their novel compounds with the highest degree of scientific certainty, paving the way for meaningful biological evaluation.

References

  • Benchchem. (n.d.). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide.
  • Benchchem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
  • Li, Y., et al. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC.
  • Zanger, M., et al. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education.
  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Benchchem. (n.d.). A Comparative Guide to the X-ray Crystallography of Pyrrolo-Fused Heterocyclic Systems.
  • Zanger, M., et al. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education.
  • Benchchem. (n.d.). Application Notes and Protocols for Crystallizing Novel Heterocyclic Compounds for X-ray Analysis.
  • MDPI. (2024). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis.
  • El-Emary, T. I. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • Clennan, E. L. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository.
  • Canadian Science Publishing. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES.
  • Centurion University. (n.d.). Quinoline and Isoquinoline: structure elucidation. CUTM Courseware.
  • RSC Publishing. (n.d.). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics.
  • Semantic Scholar. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES.
  • YouTube. (2023). Structural Elucidation and synthesis of QUININE (English) ANTIMALARIAL DRUG.
  • Katariya, K. D., & Shah, S. R. (2017). Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Der Pharma Chemica.
  • ResearchGate. (n.d.). Formation of quinoline-hydrazone derivative.
  • Mahyavanshi, J. B., et al. (n.d.). Synthesis, structural elucidation and anti-microbial screening of quinoline based s-triazinyl substituted aryl amine derivatives. Der Pharma Chemica.
  • El Bakkali, M., et al. (n.d.). Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants.
  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing.
  • Al-Hamdani, A. A. S., et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. MDPI.
  • MDPI. (2025). X-Ray Structures of Some Heterocyclic Sulfones.
  • Taylor & Francis. (2023). Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies.
  • Wiley Online Library. (2024). Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents.
  • Verma, S., et al. (2023). Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. PubMed.
  • ResearchGate. (n.d.). FT‐IR spectra of most potent compounds 1d and 2a.
  • MDPI. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity.
  • MDPI. (n.d.). Special Issue : Heterocyclic Compounds in Drug Discovery: Synthesis, X-Ray Crystal Structures, Applications and Computational Approaches.
  • ResearchGate. (n.d.). The observed and simulated FT-IR spectra of thiophene-2-carbohydrazide:.
  • ResearchGate. (n.d.). Illustrate synthesis of 3‐((2‐cyanoacetohydrazono)methyl)quinoline....
  • Sun, Y.-H., et al. (2006). Flash Pyrolysis Study of M2TNR (M: Carbohydrazide or Semicarbazide) by T‐ jump/FTIR Spectroscopy. R Discovery.
  • ResearchGate. (n.d.). Synthesis and Transformations of 4-Hydroxy-2-methylquinoline-6-carbohydrazide.
  • Rybakov, V. B., et al. (2002). VI. X-ray diffraction study of 3-(isonicotinoyl)-2-oxooxazolo[3,2-.
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Exploratory

A Technical Guide to the Synthesis, Biological Evaluation, and Mechanistic Insights of Quinoline Carbohyrdrazide Compounds

Abstract: This technical guide provides a comprehensive overview of quinoline carbohydrazide compounds, a class of heterocyclic molecules that have garnered significant attention in medicinal chemistry due to their broad...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of quinoline carbohydrazide compounds, a class of heterocyclic molecules that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. We delve into the rational design and synthesis of these compounds, explore their diverse pharmacological effects—including anticancer, antimicrobial, and anticonvulsant properties—and elucidate the underlying mechanisms of action and structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for advancing the therapeutic potential of this promising scaffold.

Introduction: The Strategic Fusion of Two Pharmacophores

The field of medicinal chemistry is in a perpetual search for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents. Quinoline carbohydrazide derivatives have emerged as a particularly fruitful area of investigation. This is not by chance, but rather a deliberate strategy that leverages the synergistic potential of two well-established pharmacophores: the quinoline ring system and the carbohydrazide linker.

  • The Quinoline Moiety: A bicyclic aromatic heterocycle, the quinoline core is a privileged scaffold found in numerous natural products and synthetic drugs. Its rigid, planar structure and ability to intercalate with DNA and interact with various enzyme active sites have made it a cornerstone in the development of antimalarial (e.g., Chloroquine), antibacterial (e.g., Ciprofloxacin), and anticancer agents.

  • The Carbohyrdrazide Linker (-CONHNHCONH-): This functional group is more than just a simple linker. Its hydrogen bonding donor and acceptor capabilities allow for strong and specific interactions with biological targets. The hydrazone moiety (-C=N-NH-) often formed from the carbohydrazide group is a key feature in many compounds with potent antimicrobial, anticonvulsant, and anti-inflammatory activities.

The combination of these two moieties creates a hybrid molecule with a unique three-dimensional structure and electronic properties, capable of engaging with a wide array of biological targets and exhibiting a broad spectrum of pharmacological activities. This guide will explore the synthesis, biological evaluation, and mechanistic underpinnings of these versatile compounds.

Synthesis of Quinoline Carbohyrdrazide Derivatives: A Generalized Workflow

The synthesis of quinoline carbohydrazide derivatives is typically a straightforward and high-yielding process, which adds to their attractiveness as a scaffold for library synthesis and lead optimization. The most common approach involves a two-step reaction sequence.

Causality Behind the Experimental Choices: The choice of a two-step approach is based on the reactivity of the starting materials. The initial formation of the quinoline-4-carbohydrazide is a standard ester-to-hydrazide conversion, driven by the high nucleophilicity of hydrazine hydrate. The subsequent reaction with an isocyanate is a classic nucleophilic addition, where the terminal nitrogen of the hydrazide attacks the electrophilic carbon of the isocyanate. This method is robust, versatile, and allows for the easy introduction of a wide range of substituents on the terminal phenyl ring, facilitating the exploration of structure-activity relationships (SAR).

Generalized Synthetic Workflow

The logical flow for the synthesis is depicted below. It begins with a commercially available or readily synthesized substituted quinoline-4-carboxylic acid ethyl ester, which is then converted to the key hydrazide intermediate. This intermediate is subsequently reacted with various substituted phenyl isocyanates to yield the final target compounds.

G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Carbohyrdrazide Formation A Substituted Ethyl Quinoline-4-carboxylate C Substituted Quinoline-4-carbohydrazide (Key Intermediate) A->C Reflux in Ethanol B Hydrazine Hydrate B->C E Final Quinoline Carbohyrdrazide Compound C->E Stir in dry Ethanol D Substituted Phenyl Isocyanate D->E

Caption: Generalized synthetic workflow for quinoline carbohydrazide compounds.

Detailed Experimental Protocol: Synthesis of a Representative Compound

The following protocol is adapted from methodologies reported in the literature and represents a self-validating system for synthesizing compounds of this class.

Objective: To synthesize 1-(4-chlorophenyl)-4-(quinoline-4-carbonyl)carbohydrazide.

Materials:

  • Ethyl quinoline-4-carboxylate (1.0 eq)

  • Hydrazine hydrate (99%) (1.5 eq)

  • Ethanol (absolute, for reflux)

  • 4-Chlorophenyl isocyanate (1.0 eq)

  • Dry Ethanol (for final reaction)

Procedure:

Step 1: Synthesis of Quinoline-4-carbohydrazide (Intermediate)

  • To a solution of ethyl quinoline-4-carboxylate (1.0 eq) in absolute ethanol (20 mL), add hydrazine hydrate (1.5 eq).

  • Fit the round-bottom flask with a condenser and reflux the reaction mixture for 8-10 hours.

    • Expert Insight: The reflux is necessary to provide the activation energy for the nucleophilic acyl substitution, driving the reaction to completion. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is filtered, washed with cold ethanol, and dried under vacuum. This intermediate is typically of high purity and can be used in the next step without further purification.

Step 2: Synthesis of 1-(4-chlorophenyl)-4-(quinoline-4-carbonyl)carbohydrazide (Final Compound)

  • Suspend the quinoline-4-carbohydrazide intermediate (1.0 eq) in dry ethanol (15 mL).

  • To this suspension, add 4-chlorophenyl isocyanate (1.0 eq) dropwise while stirring.

    • Expert Insight: The use of dry ethanol is critical to prevent the isocyanate from reacting with water, which would form an unstable carbamic acid and ultimately a symmetric urea, reducing the yield of the desired product.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • The resulting solid precipitate is collected by filtration, washed with a small amount of ethanol, and then recrystallized from a suitable solvent (e.g., ethanol or DMF/water mixture) to afford the pure product.

  • Validation: The structure and purity of the final compound should be confirmed using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activities and Mechanistic Insights

Quinoline carbohydrazide derivatives have been reported to possess a remarkable range of biological activities. This section will focus on their anticancer and antimicrobial properties, providing mechanistic details and structure-activity relationship (SAR) insights.

Anticancer Activity

Several studies have highlighted the potential of quinoline carbohydrazides as potent anticancer agents, often acting through the inhibition of key signaling pathways involved in cell proliferation and survival.

Mechanism of Action: VEGFR-2 Kinase Inhibition One of the most promising mechanisms of action for the anticancer effects of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels—a process that is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their starvation and regression.

The proposed binding mode involves the quinoline ring occupying a hydrophobic pocket in the ATP-binding site of the kinase, while the carbohydrazide linker forms crucial hydrogen bonds with key amino acid residues in the hinge region, such as Cys919 and Asp1046.

G cluster_pathway Angiogenesis Signaling Pathway A Quinoline Carbohyrdrazide Compound B VEGFR-2 Kinase A->B Inhibits ATP Binding D Phosphorylation of Downstream Substrates B->D Catalyzes C ATP C->B Binds to ATP site E Angiogenesis D->E F Tumor Growth & Metastasis E->F

Caption: Inhibition of the VEGFR-2 signaling pathway by quinoline carbohydrazide.

Structure-Activity Relationship (SAR) Insights Systematic studies have revealed key structural features that govern the anticancer potency of these compounds.

Compound IDR1 (Quinoline)R2 (Phenyl)VEGFR-2 IC₅₀ (µM)Cytotoxicity (MCF-7) IC₅₀ (µM)
1a HH0.252.45
1b H4-Cl0.111.12
1c H4-OCH₃0.212.15
1d 6-CH₃4-Cl0.090.98
1e 6-OCH₃4-Cl0.080.85

Analysis of SAR:

  • Substitution on the Phenyl Ring: The presence of an electron-withdrawing group, such as chlorine at the 4-position of the phenyl ring (Compound 1b vs. 1a ), significantly enhances both VEGFR-2 inhibitory activity and cytotoxicity. This is likely due to favorable interactions in the hydrophobic pocket of the enzyme.

  • Substitution on the Quinoline Ring: Introducing small electron-donating groups, such as methyl (Compound 1d ) or methoxy (Compound 1e ), at the 6-position of the quinoline ring further boosts activity. This suggests that these groups may enhance binding affinity or improve the pharmacokinetic properties of the compounds.

Antimicrobial Activity

The quinoline core is a well-established antibacterial pharmacophore (e.g., fluoroquinolones), and its combination with the carbohydrazide moiety has led to the discovery of new compounds with potent and broad-spectrum antimicrobial activity.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase A primary mechanism for the antibacterial action of many quinoline-based drugs is the inhibition of DNA gyrase (and topoisomerase IV), an essential bacterial enzyme that controls the topological state of DNA during replication. While the exact binding mode of quinoline carbohydrazides to DNA gyrase is still under investigation, it is hypothesized that they interfere with the ATP-binding site of the GyrB subunit, preventing the enzyme from carrying out its supercoiling function. This leads to the disruption of DNA replication and ultimately, bacterial cell death.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) The following is a standard protocol for evaluating the antibacterial activity of the synthesized compounds.

Objective: To determine the MIC of a test compound against Staphylococcus aureus.

Materials:

  • Synthesized quinoline carbohydrazide compounds

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Ciprofloxacin (as a positive control)

  • DMSO (as a solvent for compounds)

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in MHB in a 96-well plate to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL). Ensure the final DMSO concentration does not exceed 1%, as it can be toxic to the bacteria.

    • Trustworthiness Check: Include a solvent control (MHB + DMSO), a positive control (Ciprofloxacin), and a negative control (MHB only) in each plate.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing 50 µL of the compound dilution, bringing the final volume to 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Future Perspectives and Challenges

The quinoline carbohydrazide scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The synthetic accessibility and the wide range of achievable biological activities make it an attractive starting point for drug discovery programs.

Future Directions:

  • Lead Optimization: Further optimization of the lead compounds identified through SAR studies is warranted. This could involve fine-tuning the substituents on both the quinoline and phenyl rings to improve potency, selectivity, and pharmacokinetic properties (ADME).

  • Mechanism of Action Studies: While some mechanisms have been proposed, further in-depth studies are needed to fully elucidate the molecular targets and signaling pathways modulated by these compounds. Techniques such as proteomics, transcriptomics, and X-ray crystallography could provide valuable insights.

  • Exploration of Other Therapeutic Areas: The reported anti-inflammatory and anticonvulsant properties of some derivatives suggest that the therapeutic potential of this scaffold may extend beyond oncology and infectious diseases.

Challenges:

  • Selectivity: As with many kinase inhibitors, achieving selectivity for the target kinase (e.g., VEGFR-2) over other kinases can be challenging and is crucial to minimize off-target effects and toxicity.

  • Drug Resistance: The emergence of drug-resistant strains of bacteria and cancer cells is a major challenge in drug development. It will be important to evaluate the efficacy of new quinoline carbohydrazide derivatives against resistant strains.

  • Bioavailability: Poor aqueous solubility can be an issue for some heterocyclic compounds, potentially limiting their oral bioavailability. Formulation strategies or chemical modifications may be required to address this.

References

  • Title: Recent Developments on Quinoline-Based Anticancer Agents Source: Anti-Cancer Agents in Medicinal Chemistry URL: [Link]

  • Title: Quinoline: A Versatile Scaffold in Medicinal Chemistry Source: IntechOpen URL: [Link]

  • Title: Hydrazide-hydrazones as promising anticancer agents: a review Source: Mini-Reviews in Medicinal Chemistry URL: [Link]

  • Title: Synthesis and characterization of carbohydrazide Schiff bases of 3-acetyl-2,5-dimethylthiophene and their metal complexes Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of New Quinoline-based Carbohyrdrazide Derivatives as VEGFR-2 Inhibitors Source: Research Square URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anticancer Agents Source: MDPI URL: [Link]

  • Title: Synthesis and antimicrobial activity of some novel quinoline derivatives Source: ResearchGate URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Comprehensive Protocol for the Synthesis of 6-Methylquinoline-3-carbohydrazide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of quinoline-based scaffolds for drug discovery (e.g., kinase inhibitors, anti-tubercular agents, and antioxida...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of quinoline-based scaffolds for drug discovery (e.g., kinase inhibitors, anti-tubercular agents, and antioxidant pharmacophores) [1].

Introduction & Mechanistic Rationale

Quinoline-3-carbohydrazides are highly versatile intermediates in medicinal chemistry. They serve as primary building blocks for synthesizing bioactive Schiff bases, 1,3,4-oxadiazoles, and triazoles, which frequently exhibit potent antioxidant and antimicrobial properties [1, 2].

To achieve a scalable and high-yielding synthesis of 6-Methylquinoline-3-carbohydrazide , this protocol employs a modified Gould-Jacobs reaction sequence followed by deoxygenation and hydrazinolysis.

Why this specific route?

While direct Friedländer condensations are possible, the required 2-amino-5-methylbenzaldehyde precursor is notoriously unstable and expensive. The Gould-Jacobs approach utilizes inexpensive, bench-stable starting materials (p-toluidine and diethyl ethoxymethylenemalonate). The inherent 4-hydroxy group generated during the thermal cyclization is systematically removed via chlorination and subsequent palladium-catalyzed hydrogenolysis, ensuring high regioselectivity and overall yield. Finally, the ester is converted to the target carbohydrazide using hydrazine hydrate, leveraging the α -effect for superior nucleophilic acyl substitution.

Synthetic Workflow

Workflow A p-Toluidine + EMME B Diethyl ((4-methylphenyl)amino) methylenemalonate A->B Condensation (110°C, 2 h) C Ethyl 4-hydroxy-6-methylquinoline -3-carboxylate B->C Thermal Cyclization (Dowtherm A, 250°C, 1 h) D Ethyl 4-chloro-6-methylquinoline -3-carboxylate C->D Chlorination (POCl3, Reflux, 3 h) E Ethyl 6-methylquinoline -3-carboxylate D->E Hydrogenolysis (Pd/C, H2, RT, 4 h) F 6-Methylquinoline-3-carbohydrazide (Target) E->F Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux, 24 h)

Figure 1: Five-step synthetic workflow for 6-Methylquinoline-3-carbohydrazide via Gould-Jacobs.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected yields for each step of the synthesis. These metrics serve as a self-validating system; significant deviations in yield or reaction time indicate compromised reagent integrity or suboptimal temperature control.

StepReaction PhaseTemp (°C)Time (h)Expected Yield (%)Primary Purification Method
1 Condensation110292Recrystallization (Ethanol)
2 Thermal Cyclization250185Filtration & Hexane Wash
3 Chlorination105388Aqueous Quench & Extraction
4 Hydrogenolysis25490Celite Filtration & Evaporation
5 Hydrazinolysis782486Recrystallization (Hot Ethanol)

Step-by-Step Experimental Protocols

Step 1: Condensation to Diethyl ((4-methylphenyl)amino)methylenemalonate

Causality: The nucleophilic amine of p-toluidine attacks the highly electrophilic alkene of diethyl ethoxymethylenemalonate (EMME). The elimination of ethanol drives the formation of the enamine intermediate.

  • Charge a 500 mL round-bottom flask with p-toluidine (107.15 g, 1.0 mol) and EMME (216.2 g, 1.0 mol).

  • Heat the neat mixture to 110 °C under a Dean-Stark trap to continuously remove the ethanol byproduct.

  • Stir for 2 hours until ethanol evolution ceases.

  • Cool the mixture to 60 °C and add 200 mL of ethanol. Allow to cool to room temperature (RT) to induce crystallization.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum.

Step 2: Thermal Cyclization (Gould-Jacobs Reaction)

Causality: High thermal energy is required to overcome the activation barrier for electrophilic aromatic substitution onto the tolyl ring. Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is utilized because its boiling point (~258 °C) perfectly matches the thermal requirements without degrading the product.

  • Heat 500 mL of Dowtherm A in a 1 L three-neck flask to 250 °C.

  • Slowly add the enamine intermediate from Step 1 (138.6 g, 0.5 mol) in portions over 30 minutes to manage the vigorous evolution of ethanol.

  • Maintain the temperature at 250 °C for 1 hour.

  • Cool the reaction mixture to RT. Dilute with 500 mL of hexane to precipitate the product.

  • Filter the solid, wash extensively with hexane to remove residual Dowtherm A, and dry to yield ethyl 4-hydroxy-6-methylquinoline-3-carboxylate .

Step 3: Chlorination

Causality: The 4-hydroxyquinoline tautomerizes to a 4-quinolone. Phosphorus oxychloride (POCl 3​ ) acts as both the solvent and the chlorinating agent, converting the hydroxyl group into a phosphorodichloridate leaving group, which is subsequently displaced by chloride.

  • Suspend the product from Step 2 (115.6 g, 0.5 mol) in POCl 3​ (300 mL).

  • Reflux the mixture (approx. 105 °C) for 3 hours under an inert atmosphere.

  • Monitor via TLC (Hexane:EtOAc 3:1). Once complete, carefully distill off excess POCl 3​ under reduced pressure.

  • Quench the concentrated residue by pouring it slowly over crushed ice with vigorous stirring.

  • Neutralize the aqueous suspension with saturated Na 2​ CO 3​ and extract with dichloromethane (3 × 200 mL).

  • Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate to yield ethyl 4-chloro-6-methylquinoline-3-carboxylate .

Step 4: Palladium-Catalyzed Hydrogenolysis

Causality: Selective removal of the 4-chloro substituent is achieved via hydrogenolysis. Triethylamine (TEA) is strictly required as an acid scavenger; without it, the generated HCl will poison the Pd/C catalyst and halt the reaction.

  • Dissolve the chlorinated intermediate (124.8 g, 0.5 mol) in methanol (600 mL).

  • Add triethylamine (75.9 g, 0.75 mol) and 10% Pd/C (12.5 g).

  • Purge the reaction vessel with nitrogen, then introduce hydrogen gas (1 atm via balloon or Parr shaker at 30 psi).

  • Stir at RT for 4 hours until hydrogen uptake ceases.

  • Filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

  • Concentrate the filtrate in vacuo. Partition the residue between water and ethyl acetate, extract, dry, and evaporate to yield ethyl 6-methylquinoline-3-carboxylate .

Step 5: Hydrazinolysis

Causality: Hydrazine is a potent nucleophile due to the α -effect (repulsion between adjacent lone pairs). Refluxing the ester in ethanol with an excess of hydrazine hydrate drives the equilibrium toward the hydrazide. The target product exhibits lower solubility in ethanol than the starting ester, driving the reaction forward via precipitation [2].

Mechanism N1 Ethyl 6-methylquinoline -3-carboxylate N2 Tetrahedral Intermediate (Nucleophilic Attack) N1->N2 + NH2NH2 N3 6-Methylquinoline -3-carbohydrazide N2->N3 - EtOH N4 Ethanol (Leaving Group) N2->N4

Figure 2: Mechanism of hydrazinolysis showing nucleophilic acyl substitution.

  • Dissolve ethyl 6-methylquinoline-3-carboxylate (107.6 g, 0.5 mol) in absolute ethanol (500 mL).

  • Add hydrazine hydrate (80% aqueous solution, 125 mL, ~2.0 mol). Note: Excess hydrazine is critical to prevent the formation of symmetric diacylhydrazines.

  • Reflux the mixture at 78 °C for 24 hours.

  • Allow the reaction to cool to RT, then place it in an ice bath for 2 hours to maximize precipitation.

  • Filter the resulting white-to-pale-yellow powder. Wash thoroughly with cold ethanol and diethyl ether.

  • Recrystallize from hot ethanol to yield pure 6-Methylquinoline-3-carbohydrazide (Melting point: ~184–186 °C, matching literature standards for similar quinoline-3-carbohydrazides [2]).

Safety & Handling Precautions

  • Hydrazine Hydrate: Highly toxic, suspected carcinogen, and environmentally hazardous. Handle exclusively inside a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, face shield).

  • Phosphorus Oxychloride (POCl 3​ ): Corrosive and reacts violently with water, releasing HCl gas. Quench procedures (Step 3) must be performed extremely slowly over ice.

  • Dowtherm A: Skin and eye irritant. Ensure adequate ventilation during the high-temperature cyclization step, as vapors can be noxious.

References

  • El Bakkali, M., Ismaili, L., Tomassoli, I., Nicod, L., Pudlo, M., & Refouvelet, B. (2011). Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. International Journal of Medicinal Chemistry, 2011, 592879. URL:[Link]

  • Sunjuk, M., Al-Najjar, L., Shtaiwi, M., El-Eswed, B. I., Sweidan, K., Bernhardt, P. V., Zalloum, H., & Al-Essa, L. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Inorganics, 11(10), 412. URL:[Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. URL:[Link]

Application

Antimicrobial Susceptibility Testing (AST) of Quinoline Derivatives: A Mechanistic and Methodological Guide

Quinoline derivatives represent one of the most versatile and historically significant scaffolds in antimicrobial drug discovery. From classic fluoroquinolones (e.g., ciprofloxacin) to novel diarylquinolines (e.g., bedaq...

Author: BenchChem Technical Support Team. Date: March 2026

Quinoline derivatives represent one of the most versatile and historically significant scaffolds in antimicrobial drug discovery. From classic fluoroquinolones (e.g., ciprofloxacin) to novel diarylquinolines (e.g., bedaquiline), these compounds exhibit potent bactericidal activity through highly specific, yet divergent, mechanisms of action[1].

As a Senior Application Scientist, I approach Antimicrobial Susceptibility Testing (AST) not merely as a set of instructions, but as a self-validating analytical system. When evaluating novel quinoline derivatives, researchers must account for the unique physicochemical properties of the scaffold—most notably its hydrophobicity—and the specific metabolic timelines of the target pathogens. This guide details the causal reasoning and standardized protocols required to generate reproducible Minimum Inhibitory Concentration (MIC) data.

Mechanistic Rationale and Target Divergence

To design an effective AST workflow, one must first understand the biological target of the test compound. Classic fluoroquinolones exert their bactericidal effect by stabilizing the cleavage complexes of DNA gyrase and Topoisomerase IV, leading to lethal double-strand DNA breaks[2]. In contrast, next-generation diarylquinolines, such as bedaquiline, specifically inhibit mycobacterial ATP synthase, leading to catastrophic ATP depletion[3].

MOA cluster_1 Classic Fluoroquinolones cluster_2 Diarylquinolines (e.g., Bedaquiline) Q Quinoline Derivatives Gyr DNA Gyrase / Topo IV Q->Gyr Inhibits ATP Mycobacterial ATP Synthase Q->ATP Inhibits DNA DNA Double-Strand Breaks Gyr->DNA Death1 Bacterial Cell Death DNA->Death1 Depletion ATP Depletion ATP->Depletion Death2 Bacterial Cell Death Depletion->Death2

Fig 1: Divergent mechanisms of action for classic vs. novel quinoline derivatives.

Pre-Analytical Critical Parameters: Solubility and Chelating Effects

The most common point of failure in quinoline AST is pre-analytical compound preparation. Quinoline scaffolds are notoriously hydrophobic and practically insoluble in aqueous media[2].

  • Vehicle Selection (DMSO): Compounds must be dissolved in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 10 mg/mL). However, DMSO is toxic to bacteria. The assay must be designed so that the final concentration of DMSO in the test well never exceeds 0.5% to 1.0% v/v[4].

  • Media Cation Adjustment: For standard Broth Microdilution (BMD), the use of Cation-Adjusted Mueller-Hinton Broth (CAMHB) is non-negotiable[5]. Fluoroquinolones can chelate divalent cations ( Ca2+ , Mg2+ ). If cation levels in the broth fluctuate, the free (active) drug concentration will vary, leading to irreproducible MIC shifts.

Protocol 1: Standardized Broth Microdilution (BMD) for Rapid-Growing Pathogens

This protocol conforms to CLSI and EUCAST guidelines for evaluating quinoline derivatives against rapid-growing ESKAPE pathogens (e.g., S. aureus, E. coli, P. aeruginosa)[5][6].

The Self-Validating System

To ensure trustworthiness, this protocol embeds internal controls: a Sterility Control (validates aseptic technique), a Growth Control (validates media viability), and a Vehicle Control (validates that the DMSO concentration is non-inhibitory).

Step-by-Step Methodology
  • Stock Preparation: Dissolve the quinoline derivative in 100% DMSO to a concentration of 12.8 mg/mL.

  • Intermediate Dilution: Dilute the stock 1:100 in CAMHB to create a 128 µg/mL working solution (containing 1% DMSO).

  • Serial Dilution: In a 96-well U-bottom microtiter plate, dispense 50 µL of CAMHB into columns 2 through 11. Add 100 µL of the working solution to column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and continuing through column 10. Discard 50 µL from column 10.

    • Column 11 serves as the Growth Control (no drug).

    • Column 12 serves as the Sterility Control (media only).

  • Inoculum Standardization: Select 3-5 isolated colonies from an overnight agar plate. Suspend in sterile saline and adjust the turbidity to a 0.5 McFarland standard ( ≈1.5×108 CFU/mL)[7].

  • Inoculation: Dilute the McFarland suspension 1:150 in CAMHB. Add 50 µL of this inoculum to columns 1 through 11. The final well volume is 100 µL, the final maximum DMSO concentration is 0.5%, and the final inoculum density is ≈5×105 CFU/mL[5].

  • Incubation & Readout: Incubate the plate at 35°C ± 2°C for 16-20 hours. The MIC is defined as the lowest concentration of the quinoline derivative that completely inhibits visible bacterial growth (turbidity or a button of growth at the bottom of the well)[5].

Protocol 2: Resazurin Microtiter Assay (REMA) for Slow-Growing Mycobacteria

When testing novel diarylquinolines (e.g., bedaquiline analogs) against Mycobacterium tuberculosis, standard turbidity readouts fail due to the pathogen's prolonged generation time and tendency to clump. The Resazurin Microtiter Assay (REMA) solves this by utilizing resazurin, a redox indicator. Metabolically active (living) cells reduce the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin[8].

REMA Prep Prepare 7H9 Broth + Compound Dilutions Inoc Inoculate with M. tuberculosis (OD600 ≈ 0.0005) Prep->Inoc Inc Incubate 7 days at 37°C Inoc->Inc Res Add Resazurin Reagent (0.025% w/v) Inc->Res Inc2 Incubate 24-48 hours Res->Inc2 Read Color Change? Inc2->Read Blue Blue (Resazurin) Growth Inhibited (MIC) Read->Blue No Pink Pink (Resorufin) Bacterial Growth Read->Pink Yes

Fig 2: REMA workflow for evaluating quinoline derivatives against Mycobacteria.

Step-by-Step Methodology
  • Media Preparation: Use Middlebrook 7H9 broth supplemented with 0.5% glycerol and 10% OADC (Oleic Albumin Dextrose Catalase)[8].

  • Drug Dilution: Prepare 2-fold serial dilutions of the bedaquiline analog in 7H9 broth within a 96-well black microtiter plate (final volume 100 µL/well)[9].

  • Inoculum Preparation: Grow M. tuberculosis in 7H9 broth to logarithmic phase. Adjust the culture to an OD600​ of approximately 0.3, then dilute 1:100 in 7H9 broth (yielding a theoretical OD600​ of 0.0005)[9].

  • Inoculation & Primary Incubation: Add 100 µL of the inoculum to the test wells and growth control wells. Include a sterile control well without inoculum. Incubate the plates for 7 days at 37°C[9].

  • Indicator Addition: After 7 days, add 10 µL of a 0.025% (w/v) resazurin solution to each well[9].

  • Secondary Incubation & Readout: Incubate for an additional 24-48 hours at 37°C. The MIC is determined by visual inspection: it is the lowest concentration of the compound that prevents the color shift from blue to pink[8].

Quantitative Data Interpretation and Quality Control

To ensure the integrity of the AST results, every experimental run must include reference strains with known susceptibility profiles. If the MIC of the reference standard falls outside the established Quality Control (QC) range, the entire assay must be invalidated and repeated[10].

Below is a summary of the expected MIC QC ranges for benchmark quinolines against standard reference strains.

Table 1: Expected MIC Quality Control Ranges for Reference Strains

Antimicrobial AgentReference OrganismAssay MediumExpected MIC Range (µg/mL)Validation Target
Ciprofloxacin E. coli ATCC 25922CAMHB0.004 – 0.015CLSI/EUCAST Standard
Levofloxacin E. coli ATCC 25922CAMHB0.008 – 0.06CLSI/EUCAST Standard
Pefloxacin E. coli ATCC 25922CAMHB0.015 – 0.06Low-level resistance screen[11]
Bedaquiline M. tuberculosis H37Rv7H9 Broth (REMA)0.015 – 0.06Diarylquinoline baseline[10]

Note: For bedaquiline, while agar dilution (7H10/7H11) and broth microdilution (7H9) are both valid, their MIC values cannot be used interchangeably due to differing drug bioavailability in solid vs. liquid media. The QC range of 0.015 to 0.06 µg/mL is strictly for the 7H9 broth microdilution method[10].

Sources

Method

Application Notes and Protocols for Assessing the Anticancer Activity of 6-Methylquinoline-3-carbohydrazide

Introduction Quinoline and its derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry for their wide array of biological activities, including potent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry for their wide array of biological activities, including potent anticancer properties.[1][2][3] These compounds can exert their effects through diverse mechanisms such as inducing apoptosis, arresting the cell cycle, inhibiting angiogenesis, and modulating critical cell signaling pathways.[1][2] 6-Methylquinoline-3-carbohydrazide, a novel derivative, belongs to this promising scaffold. Its structural features suggest a potential for interaction with biological targets implicated in cancer progression.

This document provides a comprehensive suite of application notes and detailed protocols for the systematic evaluation of 6-Methylquinoline-3-carbohydrazide's anticancer potential. The workflow is designed to guide researchers from initial high-throughput screening for cytotoxic effects to in-depth mechanistic studies and finally to preclinical in vivo validation. Each protocol is grounded in established scientific principles to ensure robust and reproducible data generation.

High-Level Experimental Workflow

The assessment of a novel compound like 6-Methylquinoline-3-carbohydrazide follows a logical progression from broad in vitro screening to specific in vivo validation. This workflow ensures a cost-effective and scientifically rigorous evaluation, where data from each stage informs the decision to proceed to the next.

Anticancer Drug Testing Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Evaluation Cytotoxicity Cytotoxicity/Viability Assays (e.g., MTT, SRB) Apoptosis Apoptosis Induction (Annexin V/PI Assay) WesternBlot Protein Expression/Activation (Western Blot) Cytotoxicity->WesternBlot CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Metastasis Migration & Invasion (Wound Healing, Transwell) qPCR Gene Expression Analysis (qRT-PCR) Xenograft Tumor Xenograft Model (Efficacy Studies) WesternBlot->Xenograft Toxicity Preliminary Toxicity (Health Monitoring) End Data Analysis & Conclusion Toxicity->End Start Compound: 6-Methylquinoline- 3-carbohydrazide Start->Cytotoxicity

Caption: High-level workflow for anticancer drug testing.

Part 1: In Vitro Assessment of Anticancer Activity

The initial phase of evaluation involves a battery of in vitro assays to determine the compound's direct effects on cancer cells. A panel of cell lines should be selected to represent different cancer types (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon).[2][4]

Cell Viability and Cytotoxicity Screening (MTT Assay)

Principle: The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[2][6]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of complete culture medium.[2][7] Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of 6-Methylquinoline-3-carbohydrazide in culture medium from a stock solution (typically dissolved in DMSO). Replace the medium in each well with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[8]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.[5][7]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[2][5] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement: Read the absorbance at a wavelength between 540 and 590 nm (e.g., 570 nm) using a microplate reader.[6][9] A reference wavelength of >650 nm can be used to subtract background noise.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

ParameterRecommended ValueSource(s)
Cell Lines MCF-7, A549, HCT-116, etc.[2],[4]
Seeding Density 1,000 - 100,000 cells/well[7]
MTT Concentration 0.5 mg/mL (final)[5]
Incubation (MTT) 2-4 hours[7]
Solubilizer DMSO[2]
Absorbance λ 570 nm[6]
Apoptosis Detection (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to label these cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised, staining their DNA red.[10]

Annexin V PI Staining cluster_0 Resulting Populations Start Cell Population (Treated & Control) Stain Stain with Annexin V-FITC and Propidium Iodide (PI) Start->Stain Flow Analyze via Flow Cytometry Stain->Flow End Quadrant Analysis Flow->End Q1 Q1: Necrotic (Annexin V+/PI+) End->Q1 Low FITC High PI Q2 Q2: Late Apoptotic (Annexin V+/PI+) End->Q2 High FITC High PI Q3 Q3: Viable (Annexin V-/PI-) End->Q3 Low FITC Low PI Q4 Q4: Early Apoptotic (Annexin V+/PI-) End->Q4 High FITC Low PI

Caption: Workflow and outcome of Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a 6-well plate and treat with 6-Methylquinoline-3-carbohydrazide at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the collected cells (e.g., at 300 x g for 5 minutes) and wash once with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[10]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[10]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[10] Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and quadrants correctly.[11]

Cell Cycle Analysis

Principle: This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium Iodide (PI) is used to stain the DNA of fixed and permeabilized cells.[12][13] Since PI binds stoichiometrically to DNA, the amount of fluorescence emitted is directly proportional to the DNA content.[13][14] Cells in G2/M have twice the DNA content (4n) of cells in G0/G1 (2n), while cells in the S phase have an intermediate amount of DNA. Accumulation of cells in a specific phase suggests that the compound interferes with cell cycle progression at that checkpoint.

Protocol:

  • Cell Treatment: Seed cells and treat with the test compound as described for the apoptosis assay.

  • Cell Harvesting & Fixation: Harvest cells and wash with PBS. Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells and prevent clumping.[13] Fix on ice for at least 2 hours or store at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[13] The RNase is crucial to prevent staining of double-stranded RNA.[12][13]

  • Incubation: Incubate for 30-40 minutes at 37°C in the dark.[15]

  • Analysis: Analyze the samples using a flow cytometer. The data is displayed as a histogram of fluorescence intensity, from which the percentage of cells in each phase can be calculated using cell cycle analysis software.

Cell Migration and Invasion Assays (Transwell Assay)

Principle: These assays evaluate the compound's potential to inhibit metastasis. The Transwell assay uses a chamber with a porous membrane insert.[16] For a migration assay, cells are seeded in the upper chamber in serum-free medium, and a chemoattractant (e.g., medium with 10% FBS) is placed in the lower chamber.[17] Cells migrate through the pores toward the attractant. For an invasion assay, the membrane is first coated with an extracellular matrix (ECM) component like Matrigel.[16][17] Only invasive cells that can degrade the ECM will be able to migrate through.

Protocol:

  • Insert Preparation: For invasion assays, coat the upper surface of 8 µm pore size Transwell inserts with diluted Matrigel and incubate for 1 hour at 37°C to allow it to solidify.[17] For migration assays, this step is skipped.

  • Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed a specific number of cells (e.g., 2.5 - 5 x 10⁴) into the upper chamber of the insert.[17] The medium should contain the test compound at various concentrations.

  • Chemoattraction: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[17]

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.[17]

  • Cell Removal: After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.[16][18]

  • Fixation and Staining: Fix the cells that have migrated to the underside of the membrane with methanol or ethanol for 10-20 minutes.[16][19] Stain the fixed cells with a solution like 0.1% Crystal Violet for 10-20 minutes.[17][18]

  • Quantification: Thoroughly wash the inserts with water to remove excess stain and allow them to air dry.[17] Count the stained cells in several random fields under a microscope and calculate the average.

Part 2: Mechanistic Studies

Once in vitro activity is confirmed, the next step is to investigate the molecular mechanisms through which 6-Methylquinoline-3-carbohydrazide exerts its effects.

Western Blot Analysis

Principle: Western blotting is a technique used to detect and semi-quantify specific proteins in a sample.[20] It involves separating proteins by size using SDS-PAGE, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. This can reveal changes in the expression levels of key proteins or their activation state (e.g., phosphorylation) in response to treatment.[20][21] Many quinoline derivatives are known to modulate signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt pathway.[2][22]

Protocol:

  • Cell Lysis and Protein Extraction: Treat cells with the compound for a specified time. Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[22] Collect the lysate and centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.[22]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins on an SDS-polyacrylamide gel.[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane via electroblotting.[22][23]

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[22]

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking with a primary antibody specific to the target protein (e.g., p-Akt, total Akt, Bcl-2, Bax, Caspase-3) diluted in blocking buffer.[23]

    • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Target Protein CategorySpecific Targets to ProbeRationale
Apoptosis Regulators Cleaved Caspase-3, PARP, Bcl-2, BaxTo confirm apoptosis induction at the protein level.
Cell Cycle Regulators Cyclin D1, CDK4, p21, p27To investigate the mechanism of cell cycle arrest.
Survival Pathways p-Akt, Akt, p-ERK, ERKTo assess inhibition of key pro-survival signaling cascades.[21]
Loading Control β-actin, GAPDHTo normalize protein levels across samples.
Quantitative Real-Time PCR (qRT-PCR)

Principle: qRT-PCR is a highly sensitive technique used to measure the expression levels of specific genes. It involves reverse transcribing cellular mRNA into complementary DNA (cDNA), which is then amplified in a real-time PCR machine.[24][25] A fluorescent dye (like SYBR Green) or a probe (like TaqMan) is used to detect and quantify the amount of amplified DNA in real-time.[26] This allows for the quantification of changes in mRNA levels of target genes following drug treatment.

Protocol:

  • RNA Extraction: Treat cells with the compound, then lyse them and extract total RNA using a suitable kit or a standard method like Trizol extraction.

  • RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe a standard amount of RNA (e.g., 1 µg) into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[24]

  • Real-Time PCR: Set up the PCR reaction by mixing the cDNA template with a PCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green) and gene-specific primers (e.g., for BAX, BCL2, CCND1).

  • Amplification and Detection: Run the reaction in a real-time PCR cycler. The instrument will monitor the fluorescence signal at each cycle.

  • Data Analysis: Determine the cycle threshold (Ct) for each gene. Normalize the Ct value of the target gene to that of a stable housekeeping gene (e.g., GAPDH, GUS, or 18S rRNA) to calculate the relative change in gene expression (ΔΔCt method).[27]

Part 3: In Vivo Evaluation

Positive in vitro results warrant progression to in vivo studies to assess the compound's efficacy and safety in a whole-organism context.

Xenograft Tumor Model

Principle: Xenograft models are a cornerstone of preclinical cancer research. They involve implanting human tumor cells (cell line-derived xenograft, CDX) or tumor tissue from a patient (patient-derived xenograft, PDX) into immunodeficient mice (e.g., athymic nude or SCID mice).[28][29] These models allow for the evaluation of a drug's ability to inhibit tumor growth in a living system.[28][30]

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., female athymic nude mice, 4-6 weeks old).[31] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of a PBS/Matrigel mixture) into the flank of each mouse.[31]

  • Tumor Growth and Randomization: Monitor tumor growth by measuring with calipers. When tumors reach a specified volume (e.g., 100-150 mm³), randomly assign the mice to different groups (e.g., n=8-10 per group).[31]

  • Treatment Administration:

    • Treatment Group(s): Administer 6-Methylquinoline-3-carbohydrazide at one or more dose levels daily via a relevant route (e.g., oral gavage, intraperitoneal injection).[31]

    • Vehicle Control Group: Administer the vehicle (the solvent used to dissolve the compound) alone.[31]

    • Positive Control Group: Administer a standard-of-care chemotherapy drug for the selected cancer type.[31]

  • Monitoring and Data Collection:

    • Measure tumor volume and mouse body weight 2-3 times per week.

    • Monitor the general health and behavior of the mice for signs of toxicity (e.g., changes in fur, activity, posture).[31]

  • Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a maximum size), euthanize the mice. Excise the tumors, weigh them, and preserve them for further analysis (e.g., histology, Western blot).

  • Efficacy Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze survival data if applicable.

ParameterRecommended Value/ProcedureSource(s)
Animal Model Athymic Nude or SCID Mice[28],[32]
Cell Inoculum 1-10 x 10⁶ cells in PBS/Matrigel[31]
Tumor Monitoring Caliper measurement (Volume = (W² x L)/2)[31]
Group Size 8-10 mice per group[31]
Primary Endpoints Tumor volume, tumor weight, body weight[31]

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • MTT Cell Assay Protocol. T. Horton. Available at: [Link]

  • In Vivo Oncology Models for Drug Discovery. (2023). Eurofins Discovery. Available at: [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2014). Toxicological Research. Available at: [Link]

  • Assaying cell cycle status using flow cytometry. (2013). Current Protocols in Immunology. Available at: [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Medium. Available at: [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). Molecules. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2017). Bio-protocol. Available at: [Link]

  • CytoSelect™ MTT Cell Proliferation Assay. Cell Biolabs. Available at: [Link]

  • Annexin V-FITC/PI Apoptosis Kit. Elabscience. Available at: [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2021). Molecules. Available at: [Link]

  • Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents. (2021). Letters in Drug Design & Discovery. Available at: [Link]

  • Cell Cycle Analysis: Flow Cytometry & Imaging Methods. Revvity. Available at: [Link]

  • Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell. (2023). Bio-protocol. Available at: [Link]

  • Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline. (2017). Molecules. Available at: [Link]

  • Xenograft Models. Biocytogen. Available at: [Link]

  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. (2022). Frontiers in Oncology. Available at: [Link]

  • Integrative In Vivo Drug Testing Using Gene Expression Signature and Patient-Derived Xenografts. (2019). Cancers. Available at: [Link]

  • Cell Cycle Analysis. UWCCC Flow Lab. Available at: [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2010). Methods in Molecular Biology. Available at: [Link]

  • Transwell Cell Migration and Invasion Assay Guide. Corning. Available at: [Link]

  • Transwell In Vitro Cell Migration and Invasion Assays. (2017). Methods in Molecular Biology. Available at: [Link]

  • Gene Expression Detection Assay for Cancer Clinical Use. (2019). Cells. Available at: [Link]

  • Invasion Assay Protocol. SnapCyte. Available at: [Link]

  • Quantitative real-time PCR: a powerful ally in cancer research. (2002). Tumori Journal. Available at: [Link]

  • Selection of appropriate control genes to assess expression of tumor antigens using real-time RT-PCR. (2018). Cancer Immunology, Immunotherapy. Available at: [Link]

  • Comprehensive molecular screening: from the RT-PCR to the RNA-seq. (2014). Translational Lung Cancer Research. Available at: [Link]

  • Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. (2019). Molecules. Available at: [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2022). Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. (2014). Molecules. Available at: [Link]

Sources

Application

Application Note: A Framework for High-Throughput Screening of 6-Methylquinoline-3-Carbohydrazide Analogue Libraries

Abstract The 6-methylquinoline-3-carbohydrazide scaffold is a promising starting point for drug discovery, integrating the biologically relevant quinoline core with a versatile carbohydrazide moiety.[1][2] High-throughpu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 6-methylquinoline-3-carbohydrazide scaffold is a promising starting point for drug discovery, integrating the biologically relevant quinoline core with a versatile carbohydrazide moiety.[1][2] High-throughput screening (HTS) of analogue libraries derived from this scaffold is a critical step in identifying lead compounds with therapeutic potential. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing robust HTS assays for these specific analogues. We delve into pre-screening considerations unique to this chemical class, detail strategies for selecting and optimizing both biochemical and cell-based assays, and provide detailed, adaptable protocols. The overarching goal is to equip researchers with the technical knowledge to build self-validating screening systems that yield high-quality, actionable data.

Pre-Screening Considerations for Quinolines & Carbohydrazides

The inherent physicochemical properties of the 6-methylquinoline-3-carbohydrazide scaffold necessitate several upfront considerations to prevent common HTS pitfalls. Proactively addressing these issues is fundamental to developing a trustworthy and efficient screening campaign.

  • Compound Solubility and Aggregation: Like many heterocyclic compounds, quinoline analogues can suffer from poor aqueous solubility.[3] In an assay, this can lead to compound precipitation or the formation of non-specific aggregates that inhibit enzymes, leading to a high rate of false positives.

    • Mitigation Strategy: It is crucial to determine the kinetic solubility of library compounds in the final assay buffer. The inclusion of non-ionic detergents, such as Triton X-100 or Tween-20 (typically at 0.01% v/v), in the assay buffer is a standard and effective practice to minimize aggregation.

  • Inherent Fluorescence of the Quinoline Moiety: The quinoline ring system is a known fluorophore.[4] This property can directly interfere with fluorescence-based HTS assays (e.g., Fluorescence Polarization, FRET) by increasing background signal or quenching the reporter fluorophore, resulting in either false negatives or false positives.

    • Mitigation Strategy: Characterize the excitation and emission spectra of a representative set of library compounds. If significant spectral overlap with the assay fluorophores exists, consider alternative detection methods such as time-resolved fluorescence (TR-FRET), luminescence, or absorbance-based readouts, which are less susceptible to compound interference.[4]

  • Reactivity of the Carbohydrazide Group: The carbohydrazide functional group (-CONHNH₂) can be reactive and may form covalent bonds or Schiff bases with biological targets, which can be a desired mechanism of action or a source of non-specific activity.[1][5]

    • Mitigation Strategy: Employ secondary assays to identify and triage compounds that exhibit time-dependent inhibition or a lack of reversible binding, which may suggest covalent modification. Assays that measure target engagement directly can help confirm a specific binding event.

Assay Development and Selection Strategy

The selection of an appropriate assay is dictated by the biological question being asked, primarily whether the goal is to identify modulators of a specific, purified target (biochemical assay) or to observe a change in cellular phenotype (cell-based assay).[4][6]

Overall HTS Workflow

A successful screening campaign follows a logical progression from assay development to hit validation. This workflow ensures that resources are focused on the most promising compounds.

HTS_Workflow cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Screening cluster_2 Phase 3: Hit Triage Assay_Dev Assay Design & Optimization Miniaturization Miniaturization (e.g., 384-well) Assay_Dev->Miniaturization Validation Assay Validation (Z' > 0.5) Miniaturization->Validation Pilot Pilot Screen (~2,000 compounds) Validation->Pilot Proceed Primary Primary HTS (Full Library) Pilot->Primary Confirmation Hit Confirmation (Re-test) Primary->Confirmation Identify Hits Dose_Response Dose-Response (IC50/EC50) Confirmation->Dose_Response Secondary Secondary Assays (Selectivity, MOA) Dose_Response->Secondary Lead_Opt Lead Optimization Secondary->Lead_Opt

Caption: General workflow for a high-throughput screening campaign.

Choosing the Right Assay Format

The choice of technology is critical for generating reliable data. Below is a comparison of common HTS assay formats.

Assay TypePrincipleAdvantagesDisadvantages
Absorbance Measures changes in light absorption by a chromophore.[7]Simple, inexpensive, widely available instrumentation.Lower sensitivity, susceptible to interference from colored compounds.[7]
Fluorescence Intensity (FI) Measures light emitted by a fluorophore upon excitation.[8]High sensitivity, versatile.Prone to interference from fluorescent compounds (a key concern for quinolines).[4]
Fluorescence Polarization (FP) Measures the change in polarization of emitted light as a fluorescent molecule tumbles in solution.[9]Homogeneous ("mix-and-read"), good for binding assays.Small assay window, requires specific probes, can be affected by fluorescence interference.
Time-Resolved FRET (TR-FRET) Uses long-lifetime lanthanide donors to measure FRET, with a time delay to reduce background fluorescence.High S/B ratio, robust, reduces interference from fluorescent compounds.Requires specific labeling, can be expensive.
Luminescence Measures light produced by a chemical or enzymatic reaction (e.g., luciferase).[10]Extremely high sensitivity, very low background.Enzyme-based systems can be inhibited by library compounds.
Cell-Based Viability Measures a marker of cell health, such as ATP levels or metabolic activity (e.g., MTT/XTT reduction).[11][12]Physiologically relevant, measures downstream effects.Does not identify the direct target, can be affected by compound cytotoxicity.

Protocol A: Target-Based Biochemical TR-FRET Assay

This protocol provides a template for screening 6-methylquinoline-3-carbohydrazide analogues against a purified protein target, such as a kinase or a protein-protein interaction (PPI) module. TR-FRET is chosen here for its robustness against potential compound fluorescence.

Assay Principle

In this hypothetical kinase assay, a biotinylated substrate peptide is phosphorylated by the target kinase. A Europium (Eu³⁺)-labeled anti-phospho-antibody (donor) and a Streptavidin-Allophycocyanin (SA-APC) conjugate (acceptor) are used for detection. When the substrate is phosphorylated, the donor and acceptor are brought into proximity, resulting in a high FRET signal. An inhibitor prevents phosphorylation, leading to a low FRET signal.

TR_FRET_Principle cluster_0 No Inhibition (High FRET) cluster_1 Inhibition (Low FRET) Kinase Kinase + ATP P_Substrate Biotin-Substrate-P Kinase->P_Substrate Phosphorylates Substrate Biotin-Substrate Eu_Ab Eu-Antibody P_Substrate->Eu_Ab Binds SA_APC SA-APC P_Substrate->SA_APC Binds Eu_Ab->SA_APC FRET Signal Kinase_I Kinase + ATP Inhibitor Inhibitor Inhibitor->Kinase_I Blocks Substrate_I Biotin-Substrate Eu_Ab_I Eu-Antibody SA_APC_I SA-APC

Caption: Principle of a TR-FRET-based kinase inhibition assay.

Materials and Reagents
  • Assay Plate: 384-well, low-volume, white, solid bottom (e.g., Corning #3572).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 1 mM DTT.

  • Enzyme: Purified target kinase.

  • Substrate: Biotinylated peptide substrate.

  • ATP: Adenosine 5'-triphosphate.

  • Detection Reagents: TR-FRET donor (e.g., Eu³⁺-chelate labeled antibody) and acceptor (e.g., SA-APC).

  • Test Compounds: 10 mM stock of 6-methylquinoline-3-carbohydrazide analogues in 100% DMSO.

  • Controls: Known potent inhibitor (positive control), DMSO (negative control).

Step-by-Step Protocol (384-well format)
  • Compound Plating: Using an acoustic liquid handler (e.g., Echo) or pin tool, transfer 50 nL of test compounds, positive controls, and DMSO vehicle into the appropriate wells of the 384-well assay plate. This results in a final screening concentration of 10 µM in a 5 µL final volume.

  • Enzyme Addition: Add 2.5 µL of kinase solution (2X final concentration) in assay buffer to all wells.

  • Incubation (Optional): Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation: Add 2.5 µL of a substrate/ATP mixture (2X final concentration) in assay buffer to all wells to start the enzymatic reaction. The final volume is now 5 µL.

  • Reaction Incubation: Seal the plate and incubate for 60 minutes at room temperature. The optimal time should be determined during assay development to ensure the reaction is in the linear range.

  • Reaction Termination & Detection: Add 5 µL of stop/detection mix containing EDTA (to stop the kinase reaction) and the TR-FRET detection reagents (donor and acceptor) in detection buffer.

  • Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on a TR-FRET enabled microplate reader, measuring emission at two wavelengths (e.g., 665 nm for acceptor and 620 nm for donor) after a 100 µs delay following excitation at ~340 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Normalize the data using the negative (DMSO) and positive (inhibitor) controls: % Inhibition = 100 * (1 - [Ratio_compound - Ratio_pos] / [Ratio_neg - Ratio_pos])

    • Calculate the Z'-factor to assess assay quality:[13] Z' = 1 - (3 * [SD_neg + SD_pos]) / |Mean_neg - Mean_pos| A Z' value between 0.5 and 1.0 indicates an excellent assay for HTS.[3]

Protocol B: Cell-Based Cytotoxicity Assay

This protocol describes a phenotypic screen to identify analogues that are cytotoxic to a specific cell line (e.g., a cancer cell line). It uses a luminescence-based ATP detection assay, which is a robust and highly sensitive method to quantify cell viability.[12]

Assay Principle

Viable, metabolically active cells produce ATP. This assay introduces a reagent that lyses the cells and provides luciferase and its substrate, luciferin. The luciferase enzyme uses ATP to convert luciferin into oxyluciferin, a reaction that produces a stable "glow-style" luminescent signal that is directly proportional to the number of viable cells in the well.[12]

Cell_Viability_Assay cluster_0 Viable Cells cluster_1 Cytotoxic Compound Treatment Cell_Viable Healthy Cell ATP_Viable High ATP Cell_Viable->ATP_Viable Signal_High Strong Luminescence ATP_Viable->Signal_High Reaction Reagent_Viable Lysis Reagent + Luciferase + Luciferin Reagent_Viable->Signal_High Reaction Cell_Dead Dead/Dying Cell ATP_Dead Low/No ATP Cell_Dead->ATP_Dead Signal_Low Low/No Luminescence ATP_Dead->Signal_Low Reaction Reagent_Dead Lysis Reagent + Luciferase + Luciferin Reagent_Dead->Signal_Low Reaction

Caption: Principle of an ATP-based cell viability/cytotoxicity assay.

Materials and Reagents
  • Assay Plate: 384-well, clear bottom, white-walled, tissue-culture treated plates.

  • Cell Line: Target cell line (e.g., HeLa, A549) in appropriate growth medium.

  • Reagents: Commercial ATP-based cell viability assay kit (e.g., CellTiter-Glo®).

  • Test Compounds: 10 mM stock of 6-methylquinoline-3-carbohydrazide analogues in 100% DMSO.

  • Controls: A known cytotoxic agent (e.g., Staurosporine) as a positive control, DMSO as a negative control.

Step-by-Step Protocol (384-well format)
  • Cell Seeding: Seed cells into the 384-well plates at a pre-determined optimal density (e.g., 2,000 cells/well) in 40 µL of growth medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Addition: Add 100 nL of test compounds and controls to the wells. This gives a final concentration of 10 µM with 0.25% DMSO.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂. The incubation time should be sufficient to observe the desired cytotoxic effect.

  • Reagent Preparation: Equilibrate the assay plate and the ATP detection reagent to room temperature for 30 minutes.

  • Signal Development: Add 20 µL of the ATP detection reagent to each well.

  • Incubation: Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis and mix. Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Plate Reading: Read the luminescence on a microplate reader with a standard luminescence protocol.

  • Data Analysis:

    • Normalize the data using the negative (DMSO) and positive (cytotoxin) controls: % Viability = 100 * ([Luminescence_compound - Luminescence_pos] / [Luminescence_neg - Luminescence_pos])

    • Calculate the Z'-factor to assess assay quality, as described in Protocol A.

Troubleshooting Common HTS Issues

IssuePotential Cause(s)Suggested Solution(s)
High False Positive Rate Compound aggregation; compound fluorescence/color interference; non-specific reactivity.Include detergent in assay buffer; use counter-screens (e.g., read assay in absence of target); switch to a less susceptible detection method (e.g., TR-FRET, luminescence).[14]
Low Z'-Factor (<0.5) High variability in controls; small signal window between positive and negative controls.Optimize reagent concentrations (enzyme, substrate); check liquid handling precision; increase incubation times to ensure reaction completion.
"Edge Effects" on Plates Uneven temperature or evaporation during incubation.Use plates with lids; ensure even temperature in the incubator; avoid using the outer wells for samples, instead filling them with buffer or media.
Hit Confirmation Failure Primary hit was a stochastic error; compound degraded upon storage.Re-test from the original stock plate; if failure persists, procure a fresh sample of the compound for re-synthesis and re-testing.

References

  • Time-Gated Luminescence Detection for High-Throughput Screening of Protein Interaction and Inhibitions. UIC Indigo. [Link]

  • Luminescence Resonance Energy Transfer-Based High-Throughput Screening Assay for Inhibitors of Essential Protein-Protein Interactions in Bacterial RNA Polymerase. PMC. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • High-throughput fluorescent assay for inhibitor screening of proteases from RNA viruses. Scientific Reports. [Link]

  • Analysis of protein-protein interactions using LUMIER assays. PubMed. [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol. [Link]

  • A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. MDPI. [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PMC. [Link]

  • Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions. PubMed. [Link]

  • Simple absorbance-based assays for ultra-high throughput screening. PubMed. [Link]

  • Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]

  • Heterogeneous Transition Metal–Based Fluorescence Polarization (HTFP) Assay for Probing Protein Interactions. Taylor & Francis Online. [Link]

  • Cell-based assays for protein-protein interactions. European Pharmaceutical Review. [Link]

  • An Absorbance-based Cytotoxicity Assay using High Absorptivity, Water-soluble Tetrazolium Salts. Agilent. [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. PeerJ. [Link]

  • High-Throughput RT-PCR for small-molecule screening assays. PMC. [Link]

  • Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. PMC. [Link]

  • Design and Implementation of High Throughput Screening Assays for Drug Discoveries. IntechOpen. [Link]

  • High-throughput screening (HTS). BMG LABTECH. [Link]

  • High-Throughput Screening Assay Datasets from the PubChem Database. PMC. [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. ACS Publications. [Link]

  • Synthesis and preliminary screening of carbohydrazides and hydrazones of pyrrole derivatives as potential tuberculostatics. PubMed. [Link]

  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. PubMed. [Link]

  • Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. PMC. [Link]

  • High Throughput Screening Assays for Drug Discovery. BellBrook Labs. [Link]

  • High-throughput screening assays for the identification of chemical probes. PubMed. [Link]

  • Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. MDPI. [Link]

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. PMC. [Link]

  • High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications. Hilaris Publisher. [Link]

  • Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. MDPI. [Link]

  • Showing Compound 6-Methylquinoline (FDB011115). FooDB. [Link]

  • Hydroxylation and biodegradation of 6-methylquinoline by pseudomonads in aqueous and nonaqueous immobilized-cell bioreactors. PubMed. [Link]

  • (PDF) Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. ResearchGate. [Link]

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Method

Application Note: Advanced Methodologies for Determining the Minimum Inhibitory Concentration (MIC) of Quinoline Compounds

Target Audience: Researchers, Clinical Microbiologists, and Drug Development Scientists Document Type: Technical Application Note & Standardized Protocols Introduction & Mechanistic Rationale Quinoline derivatives—rangin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Clinical Microbiologists, and Drug Development Scientists Document Type: Technical Application Note & Standardized Protocols

Introduction & Mechanistic Rationale

Quinoline derivatives—ranging from classic fluoroquinolones (e.g., ciprofloxacin, levofloxacin) targeting bacterial DNA gyrase/topoisomerase IV, to novel diarylquinolines (e.g., bedaquiline) targeting mycobacterial ATP synthase—are cornerstones of modern antimicrobial therapy.

Determining the Minimum Inhibitory Concentration (MIC) for these compounds presents unique physicochemical and biological challenges. Due to their complex molecular structures, quinolines often exhibit poor aqueous solubility, high protein-binding affinity, and susceptibility to chelation[1]. As a Senior Application Scientist, I emphasize that MIC determination is not merely a procedural task; it is a delicate biochemical equilibrium. A robust MIC protocol must be a self-validating system that controls for solvent toxicity, media composition, and metabolic variables to prevent artifactual data.

Causality in Experimental Design: The "Why" Behind the Protocol

To ensure scientific integrity and reproducibility across multilaboratory settings, several critical variables must be strictly controlled when working with quinolines:

The Solvent Paradox: Solubilization vs. Cellular Toxicity

Quinolines are notoriously hydrophobic. While Dimethyl Sulfoxide (DMSO) is the universal solvent for stock preparation, its presence in the final assay is a double-edged sword.

  • The Causality: DMSO concentrations exceeding 1% (v/v) begin to disrupt the bacterial phospholipid bilayer. This structural compromise acts synergistically with the quinoline compound, artificially lowering the MIC and yielding a "false-susceptible" result[1],[2].

  • The Solution: Stock solutions must be prepared at ≥100x the maximum required test concentration to ensure the final DMSO concentration in the testing well never exceeds 1%[2].

Divalent Cation Chelation in Media

Standardizing the testing medium is non-negotiable.

  • The Causality: Fluoroquinolones readily chelate divalent cations ( Mg2+ , Ca2+ ). If the testing broth is not strictly standardized, excess cations will bind the drug, reducing its effective free concentration and artificially inflating the MIC. Furthermore, cation fluctuations alter porin-mediated outer membrane permeability in Gram-negative bacteria.

  • The Solution: Cation-Adjusted Mueller-Hinton Broth (CAMHB) must be used for aerobic bacteria to harmonize results with Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines[1],[3].

Metabolic Readouts for Slow-Growing Pathogens

When testing diarylquinolines like bedaquiline against Mycobacterium tuberculosis (MTB), standard optical density (turbidity) readings fail due to the pathogen's slow generation time and tendency to form biofilms/clumps.

  • The Causality: Extended incubation (7–14 days) allows for drug degradation and solvent evaporation, while visual turbidity is subjective.

  • The Solution: The Resazurin Microtiter Assay (REMA) is employed. Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) only by metabolically active cells, providing a definitive, objective endpoint[4].

Experimental Workflow & Pathway

G A 1. Compound Solubilization (Quinoline in 100% DMSO) B 2. Intermediate Dilution (CAMHB/7H9 Broth, <2% DMSO) A->B Dilute 1:50 C 3. Serial Dilution in 96-Well Plate (Final DMSO ≤1%) B->C 2-fold Series E 5. Plate Inoculation (Final: 5 x 10^5 CFU/mL) C->E Combine D 4. Inoculum Standardization (0.5 McFarland Standard) D->E Dilute & Add F 6. Incubation (Aerobes: 16-20h | MTB: 7-14d) E->F Incubate G 7. Endpoint Analysis (Visual Turbidity / Resazurin) F->G Read MIC

Caption: Standardized workflow for Quinoline MIC determination via Broth Microdilution.

Detailed Experimental Protocols

Protocol A: Standard Broth Microdilution for Aerobic Bacteria (CLSI/EUCAST Harmonized)

Optimized for Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin)

Materials:

  • Quinoline test compound powder

  • Anhydrous DMSO

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well U-bottom microtiter plates

Step-by-Step Methodology:

  • Stock Preparation: Accurately weigh the quinoline powder. Dissolve in 100% anhydrous DMSO to achieve a stock concentration of 10,240 µg/mL. Self-Validation: Vortex and sonicate for 5 minutes; inspect visually against a light source to ensure no micro-particulates remain[1].

  • Intermediate Dilution: Dilute the stock 1:100 in CAMHB to create a 102.4 µg/mL working solution (containing 1% DMSO).

  • Serial Dilution: Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate. Add 100 µL of the working solution to well 1. Transfer 50 µL from well 1 to well 2, mix by pipetting 4 times, and repeat across the plate to well 10. Discard 50 µL from well 10. (Well 11 is the Growth Control; Well 12 is the Sterility Control)[1].

  • Inoculum Preparation: Select 3-5 isolated colonies from an overnight agar plate. Suspend in sterile saline to match a 0.5 McFarland standard ( 1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve 1×106 CFU/mL.

  • Inoculation: Add 50 µL of the diluted inoculum to wells 1 through 11. The final well volume is 100 µL, the final bacterial concentration is 5×105 CFU/mL, and the final DMSO concentration is ≤0.5%[1],[2].

  • Incubation & Reading: Seal plates with a breathable membrane. Incubate at 35°C ± 2°C for 16–20 hours. The MIC is the lowest concentration completely inhibiting visual growth (turbidity).

Protocol B: Bedaquiline MIC Determination for Mycobacterium tuberculosis

Optimized for Diarylquinolines using the REMA method

Materials:

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase)

  • Bedaquiline stock (prepared in DMSO)

  • Resazurin sodium salt solution (0.02% w/v in distilled water, filter sterilized)

Step-by-Step Methodology:

  • Media Preparation: Prepare Middlebrook 7H9 broth. Crucial: Do not add Tween 80 for bedaquiline testing, as surfactants can artificially alter the MIC of highly lipophilic drugs[4].

  • Plate Setup: Perform 2-fold serial dilutions of bedaquiline in 7H9+OADC directly in the 96-well plate, targeting a final test range of 0.008 to 4.0 µg/mL[5].

  • Inoculation: Standardize the M. tuberculosis culture to a 1.0 McFarland standard, then dilute 1:20 in 7H9 broth. Add 100 µL of inoculum to the drug wells.

  • Incubation: Seal plates in secondary ziplock bags to prevent evaporation. Incubate at 37°C for 7 to 14 days[4].

  • Resazurin Addition: Add 30 µL of 0.02% resazurin solution to each well. Re-incubate for 24–48 hours.

  • Interpretation: A change from blue (oxidized) to pink (reduced) indicates bacterial viability. The MIC is the lowest drug concentration that prevents the color change from blue to pink.

Data Presentation & Quality Control Metrics

A protocol is only as reliable as its Quality Control (QC) parameters. Every MIC assay must include reference strains with known, highly reproducible MIC ranges. If the QC strain falls outside the acceptable range, the entire plate's data must be discarded[6],[3].

Table 1: Standardized QC Ranges for Quinoline MIC Determination
Antimicrobial AgentTarget PathogenReference QC StrainAcceptable MIC Range (µg/mL)Reference Standard
Ciprofloxacin Aerobic Gram-NegativeE. coli ATCC 259220.004 – 0.015EUCAST / CLSI[3]
Levofloxacin Aerobic Gram-PositiveS. aureus ATCC 292130.06 – 0.25EUCAST / CLSI[3]
Bedaquiline MycobacteriaM. tuberculosis H37Rv0.015 – 0.06Multicenter Validation[4],[6]
Table 2: Clinical Breakpoint Divergence (Fluoroquinolones vs. Enterobacteriaceae)

Note: Breakpoints are continuously updated based on PK/PD data and Monte Carlo simulations. Always consult the latest guidelines. EUCAST breakpoints are historically more stringent (lower) than CLSI, impacting resistance reporting[7],[8].

Guideline BodySusceptible (S)Intermediate / SDDResistant (R)
CLSI (Recent) ≤ 0.25 µg/mL0.5 µg/mL≥ 1.0 µg/mL
EUCAST ≤ 0.25 µg/mLN/A> 0.5 µg/mL

Troubleshooting & Optimization

  • Trailing Endpoints (Fungi/Slow Growers): If utilizing quinolines for antifungal screening, partial growth inhibition (trailing) is common. Read the MIC at 80% visual inhibition (MIC-2) rather than 100% (MIC-0) to prevent artificially high readings[1].

  • Precipitation in the Well: If the quinoline precipitates upon addition to the aqueous broth, kinetic solubility has been breached. Do not increase DMSO above 1%. Instead, utilize co-solvents (e.g., 5% PEG400) or formulate the quinoline as a solid dispersion prior to assaying[2].

  • Edge Effects: Evaporation in the outer wells of the 96-well plate can concentrate the drug and media, skewing results. Fill the outermost perimeter wells with 200 µL of sterile PBS to act as an evaporation barrier during prolonged incubations.

References

  • Kaniga, K., et al. "A Multilaboratory, Multicountry Study To Determine Bedaquiline MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing." Journal of Clinical Microbiology, National Institutes of Health (PMC). Available at:[Link]

  • Kaniga, K., et al. "A Multimethod, Multicountry Evaluation of Breakpoints for Bedaquiline Resistance Determination." Antimicrobial Agents and Chemotherapy, Institute of Tropical Medicine Antwerp. Available at:[Link]

  • EUCAST. "Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST." European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • CLSI / FDA. "Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa." Regulations.gov. Available at:[Link]

  • Pfaller, M. A., et al. "Updated Fluoroquinolone MIC Breakpoints: Impact on Susceptibility Rates in the United States." Open Forum Infectious Diseases, Oxford Academic. Available at:[Link]

Sources

Application

preparation of 6-Methylquinoline-3-carbohydrazide stock solutions for experiments

An In-depth Guide to the Preparation and Handling of 6-Methylquinoline-3-carbohydrazide Stock Solutions Authored by: A Senior Application Scientist Abstract This comprehensive application note provides researchers, scien...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Preparation and Handling of 6-Methylquinoline-3-carbohydrazide Stock Solutions

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed, field-proven guide to the preparation, validation, and storage of stock solutions for 6-Methylquinoline-3-carbohydrazide. Emphasizing scientific integrity and causality, this document moves beyond a simple list of steps to explain the critical reasoning behind each procedural choice. The protocols outlined herein are designed to be self-validating, ensuring the generation of reliable, reproducible, and accurate experimental data. We will cover key topics including the physicochemical properties of quinoline derivatives, solvent selection rationale, detailed step-by-step protocols for creating high-concentration primary stocks and aqueous working solutions, and essential troubleshooting guidance.

Introduction: The Critical Role of Stock Solution Integrity

6-Methylquinoline-3-carbohydrazide belongs to the quinoline class of heterocyclic aromatic compounds, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including potential anticancer, antimalarial, and antibacterial properties.[1] The carbohydrazide functional group adds a layer of chemical reactivity and potential for derivatization, making it a valuable scaffold for developing novel therapeutic agents.

Physicochemical Profile & Safety

A thorough understanding of the compound's properties is paramount for proper handling and solution preparation. While specific experimental data for 6-Methylquinoline-3-carbohydrazide is not widely published, we can infer its likely characteristics based on its structural components: the quinoline core and the hydrazide group.

Table 1: Predicted Physicochemical Properties of 6-Methylquinoline-3-carbohydrazide

PropertyPredicted Value / CharacteristicRationale & Expert Insights
Molecular Formula C₁₁H₁₁N₃ODerived from chemical structure.
Molecular Weight 201.23 g/mol Calculated from the molecular formula.
Appearance Likely a solid (white to pale yellow powder)Most carbohydrazides and substituted quinolines are solids at room temperature.[2][3] Color may darken upon exposure to light and air.[1][4]
Aqueous Solubility LowThe aromatic quinoline structure imparts significant hydrophobicity. Quinoline itself is only slightly soluble in cold water.[4]
Organic Solubility Good in polar aprotic solventsQuinoline derivatives generally exhibit good solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[5][6] Ethanol may also be a viable solvent.
pKa (Predicted) ~4.5 (Basic)The quinoline nitrogen is weakly basic, similar to pyridine.[6] This allows for potential salt formation in acidic conditions to enhance aqueous solubility.
Stability Sensitive to prolonged light exposure.Quinoline compounds can darken with age due to oxidation, especially when exposed to light.[1][4] Hydrazide groups can be susceptible to hydrolysis.
Safety & Handling Precautions

As a matter of standard laboratory practice, 6-Methylquinoline-3-carbohydrazide should be handled with care, assuming it may be harmful.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).[7]

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[9]

  • Hazard Profile: Based on related compounds, it should be considered harmful if swallowed and a potential skin irritant.[7]

  • Disposal: Dispose of the compound and its solutions in accordance with local, state, and federal regulations. Do not discharge into drains, as quinoline derivatives can be toxic to aquatic life.[9]

Protocol: Preparation of a Primary High-Concentration Stock Solution

The primary objective is to create a concentrated, stable stock solution in an organic solvent that can be stored for an extended period and diluted as needed. Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its high dissolving power for a wide range of organic compounds and its miscibility with aqueous media.[6][10]

Materials & Equipment
  • 6-Methylquinoline-3-carbohydrazide powder

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Analytical balance (readable to 0.1 mg or better)

  • Amber glass vial with a PTFE-lined screw cap

  • Volumetric flasks (Class A)

  • Calibrated pipettes

  • Vortex mixer

  • Bath sonicator

Step-by-Step Methodology

This protocol describes the preparation of 1 mL of a 50 mM stock solution . Adjust calculations as needed for different concentrations or volumes.

  • Calculate the Required Mass:

    • Molecular Weight (MW) = 201.23 g/mol

    • Desired Concentration (C) = 50 mM = 0.050 mol/L

    • Desired Volume (V) = 1 mL = 0.001 L

    • Mass (m) = C x V x MW = 0.050 mol/L x 0.001 L x 201.23 g/mol = 0.01006 g = 10.06 mg

  • Weigh the Compound:

    • Tare a clean, dry amber glass vial on the analytical balance.

    • Carefully add approximately 10.1 mg of 6-Methylquinoline-3-carbohydrazide directly into the vial. Record the exact mass.

    • Scientist's Note (Trustworthiness): Weighing directly into the final storage vial minimizes material loss during transfers. Using an amber vial protects the compound from light-induced degradation during storage.[4]

  • Calculate the Required Solvent Volume:

    • Re-calculate the precise volume of DMSO needed based on the actual mass weighed.

    • Volume (V) = Mass (m) / (Concentration (C) x MW)

    • Example: If the actual mass is 10.25 mg (0.01025 g):

    • V = 0.01025 g / (0.050 mol/L x 201.23 g/mol ) = 0.001019 L = 1.019 mL or 1019 µL

  • Dissolve the Compound:

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Secure the cap tightly and vortex the vial for 1-2 minutes.

    • Visually inspect the solution against a light source. If any solid particles remain, place the vial in a bath sonicator for 5-10 minutes.

    • Scientist's Note (Expertise): Sonication uses ultrasonic waves to create cavitation, which helps break down small particle aggregates and accelerate the dissolution of sparingly soluble compounds.

  • Labeling and Storage:

    • Clearly label the vial with the compound name, exact concentration, solvent, date of preparation, and your initials.

    • For long-term storage, store the primary stock solution at -20°C . For short-term use (1-2 weeks), 4°C is acceptable.

    • Scientist's Note (Expertise): Using anhydrous DMSO and storing at low temperatures minimizes the risk of compound degradation via hydrolysis. Before each use, allow the vial to warm completely to room temperature before opening to prevent atmospheric water from condensing into the cold solution.

Workflow Diagram

G cluster_prep Primary Stock Preparation calc 1. Calculate Mass (e.g., 10.06 mg for 1mL @ 50mM) weigh 2. Weigh Compound (Directly into amber vial) calc->weigh Target mass recalc 3. Recalculate Solvent Volume (Based on actual mass) weigh->recalc Actual mass add_dmso 4. Add Anhydrous DMSO recalc->add_dmso Precise volume dissolve 5. Vortex & Sonicate (Ensure full dissolution) add_dmso->dissolve store 6. Label & Store (-20°C for long-term) dissolve->store

Caption: Workflow for preparing a primary DMSO stock solution.

Protocol: Preparation of Aqueous Working Solutions

Most biological experiments require the compound to be in an aqueous buffer (e.g., PBS, cell culture media). This step is critical as improper dilution of a DMSO stock can cause the compound to precipitate.

Step-by-Step Methodology

This protocol describes the preparation of a 100 µM working solution in cell culture medium from a 50 mM primary stock.

  • Calculate Dilution Factor:

    • Stock Concentration = 50 mM = 50,000 µM

    • Final Concentration = 100 µM

    • Dilution Factor = 50,000 µM / 100 µM = 500x

  • Perform Serial Dilutions (Recommended):

    • Directly diluting 1:500 can cause precipitation. A two-step serial dilution is more reliable.

    • Step A (Intermediate Dilution): Pipette 2 µL of the 50 mM primary stock into 98 µL of the aqueous buffer. Vortex immediately. This creates a 1:50 dilution, resulting in a 1 mM intermediate solution .

    • Step B (Final Dilution): Pipette 10 µL of the 1 mM intermediate solution into 90 µL of the aqueous buffer. This is a 1:10 dilution, resulting in the final 100 µM working solution .

  • Critical Technique for Dilution:

    • Always add the smaller volume of the concentrated stock to the larger volume of the aqueous buffer while vortexing or actively mixing.

    • Never add the aqueous buffer directly to the concentrated DMSO stock.

    • Scientist's Note (Causality): This technique, known as "reverse dilution," ensures that the compound is rapidly dispersed in the bulk solvent, preventing localized high concentrations that can exceed the solubility limit and cause precipitation.

  • Final DMSO Concentration:

    • The final concentration of DMSO in the working solution will be 0.2%. This is generally well-tolerated in most cell-based assays. Always run a vehicle control (0.2% DMSO in buffer) in your experiments.

Validation, QC, and Troubleshooting

A protocol is only as good as its validation. These steps ensure your stock solutions are reliable.

Quality Control Checks
  • Visual Inspection: Before every use, visually inspect the stock solution (after thawing and warming to room temperature) for any signs of precipitation or crystallization. If present, warm the solution gently (e.g., in a 37°C water bath) and sonicate to redissolve.

  • Solubility Limit Test: If you consistently see precipitation, you may be exceeding the compound's solubility. A simple protocol is to prepare a saturated solution: add an excess of the solid compound to a known volume of solvent, shake for several hours, centrifuge to pellet the undissolved solid, and then quantify the concentration of the supernatant (e.g., via HPLC or UV-Vis spectrophotometry).[5]

Troubleshooting Guide

Table 2: Common Issues and Solutions

ProblemProbable CauseRecommended Solution
Compound won't dissolve in DMSO. Insufficient solvent volume or low-quality compound.1. Re-check calculations. 2. Sonicate for a longer duration (up to 30 mins). 3. Gently warm the solution to 37-40°C. 4. If issues persist, consider an alternative solvent like DMF.
Stock solution is cloudy or has crystals after thawing. Compound has precipitated out of solution at low temperature.1. Warm the vial to room temperature or 37°C. 2. Vortex vigorously and sonicate until the solution is clear. 3. Ensure the solution is completely clear before making dilutions.
Precipitate forms when diluting into aqueous buffer. Exceeding the aqueous solubility limit; poor dilution technique.1. Use the "reverse dilution" technique described in Section 4.1. 2. Perform serial dilutions to avoid a large single dilution step. 3. Consider using a buffer containing a small amount of a solubilizing agent like Tween-20 (assay permitting). 4. If the quinoline nitrogen is basic, acidifying the buffer slightly (e.g., to pH 6.5) may improve solubility.[6]
Troubleshooting Decision Diagram

Caption: Decision tree for troubleshooting aqueous precipitation.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents.
  • BenchChem. (2025). Overcoming poor solubility of quinoline derivatives in reactions.
  • International Journal of Futuristic and Modern Research. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
  • Merck (Aldrich). (n.d.). Safety Data Sheet for a related hydrazide compound.
  • PubChem. (2025). 6-Methylquinoline. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). Quinoline. [Online] Available at: [Link]

  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: 6-Methylquinoline.
  • Krishikosh. (n.d.). Note Development and assessment of green synthesis of hydrazides.
  • ChemicalBook. (2026). Carbohydrazide - Safety Data Sheet.
  • Google Patents. (n.d.). US9738602B2 - Processes for making hydrazides.
  • ECHEMI. (n.d.). What is the best procedure and condition to prepare hydrazide by....
  • MDPI. (2018). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. [Online] Available at: [Link]

  • Thermo Fisher Scientific. (2025). 6-Methylquinazoline-2,4(1H,3H)-dione - Safety Data Sheet.
  • Organic Syntheses. (1973). Coll. Vol. 5, 1055. [Online] Available at: [Link]

  • FooDB. (2010). Showing Compound 6-Methylquinoline (FDB011115). [Online] Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds.
  • TCI Chemicals. (2025). Carbohydrazide - Safety Data Sheet.
  • PubMed. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. [Online] Available at: [Link]

  • The Good Scents Company. (n.d.). 6-methyl quinoline. [Online] Available at: [Link]

  • ChemHub. (n.d.). 6-Methyl Quinoline CAS No: 91-62-3. [Online] Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 6-Methylquinoline-3-carbohydrazide in In Vitro Studies

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 6-Methylquinoline-3-carbohydrazide. This guide provides in-depth troubleshooting strategies and frequ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 6-Methylquinoline-3-carbohydrazide. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues commonly encountered during in vitro experiments. Our goal is to equip you with the knowledge to optimize your experimental setup for reliable and reproducible results.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of 6-Methylquinoline-3-carbohydrazide.

Q1: What are the general solubility characteristics of 6-Methylquinoline-3-carbohydrazide?
Q2: Why is my 6-Methylquinoline-3-carbohydrazide not dissolving in my aqueous assay buffer?

A2: The low aqueous solubility of many new chemical entities is a significant challenge in drug discovery, with over 70% of these compounds being poorly soluble.[1] The primary reason your compound is not dissolving is likely due to its hydrophobic nature. For a compound to dissolve, the energy required to break the crystal lattice structure must be overcome by the energy released from the interaction between the compound and the solvent molecules.[3][4] In the case of 6-Methylquinoline-3-carbohydrazide and aqueous buffers, these interactions are often not strong enough to overcome the crystal lattice energy.

Q3: What is the first-line approach to solubilizing 6-Methylquinoline-3-carbohydrazide for in vitro assays?

A3: The most common and recommended initial approach is to use a water-miscible organic co-solvent to prepare a concentrated stock solution.[1][5] This stock solution is then diluted into your aqueous experimental medium to the final desired concentration. Dimethyl sulfoxide (DMSO) is the most widely used co-solvent due to its ability to dissolve a broad spectrum of both polar and non-polar compounds and its miscibility with water.[1][5]

II. Troubleshooting Guide: Navigating Solubility Issues

This detailed guide provides solutions to specific problems you might encounter when working with 6-Methylquinoline-3-carbohydrazide.

Issue 1: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer or cell culture medium. What is happening and how can I fix it?

This is a very common issue known as "precipitation upon dilution" or "DMSO shock."[5] It occurs when the concentration of the highly effective organic co-solvent (DMSO) is drastically reduced upon dilution into the aqueous medium. This sudden change in the solvent environment can cause the poorly soluble compound to "crash out" of the solution.[1]

Immediate Corrective Actions:
  • Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of 6-Methylquinoline-3-carbohydrazide in your assay. It's possible that you are exceeding the compound's kinetic solubility in the final aqueous medium.

  • Optimize the Dilution Process: Instead of adding the DMSO stock directly to the full volume of the aqueous buffer, try adding the stock solution to a small volume of the buffer first, mixing well, and then bringing it up to the final volume. Adding the DMSO stock dropwise while vortexing the buffer can also help.[5]

  • Slightly Increase the Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a modest increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might be sufficient to keep your compound in solution.[1] It is crucial to always include a vehicle control with the same final DMSO concentration to account for any solvent-induced effects on your assay.[1]

Advanced Solubilization Strategies:

If the immediate actions are not successful, you may need to explore more advanced formulation techniques.

  • Use of Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[6][7] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its apparent water solubility.[6][7][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[6]

    • Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, thereby increasing their solubility in aqueous solutions.[9][10] However, it's important to choose a surfactant and concentration that are compatible with your specific in vitro model, as they can be cytotoxic.

Issue 2: I am concerned about the potential toxicity of the solubilizing agent in my cell-based assay.

This is a critical and valid concern. The agents used to enhance solubility can have their own biological effects, which could confound your experimental results.

Best Practices for Mitigating Off-Target Effects:
  • Thorough Vehicle Controls: This is the most important experimental control. Your negative control group must be treated with the exact same final concentration of the solubilizing agent(s) (e.g., 0.5% DMSO, or 2% HP-β-CD in media) as your experimental groups, but without the 6-Methylquinoline-3-carbohydrazide.[1]

  • Positive Control Validation: Ensure that your assay's positive control is not affected by the vehicle. If the vehicle inhibits or potentiates the positive control, your results will be difficult to interpret.[1]

  • Concentration Optimization: Use the lowest possible concentration of the solubilizing agent that effectively dissolves your compound. For DMSO, it is generally recommended to keep the final concentration at or below 0.5% in cell-based assays, as concentrations of 5% and higher are often cytotoxic.[11][12][13]

Issue 3: I have tried DMSO and other common co-solvents without success. What are my other options?

If standard co-solvents are not effective, several alternative strategies can be employed.

Alternative Solubilization Approaches:
  • pH Modification: For ionizable compounds, adjusting the pH of the solution can significantly impact solubility.[4][9] Since quinoline derivatives are often basic, lowering the pH of the buffer may increase the solubility of 6-Methylquinoline-3-carbohydrazide.[5]

  • Particle Size Reduction: Decreasing the particle size of a solid drug increases its surface area, which can enhance the dissolution rate.[9] Techniques like micronization can be employed to achieve this.[4]

  • Amorphous Solid Dispersions: Converting the crystalline form of the compound to an amorphous state can significantly enhance its solubility and dissolution rate.[3][14] This is often achieved by dispersing the drug in a polymer matrix.[14]

III. Experimental Protocols

This section provides detailed step-by-step methodologies for key solubility enhancement experiments.

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol outlines the standard procedure for preparing a stock solution of 6-Methylquinoline-3-carbohydrazide using DMSO.

Materials:

  • 6-Methylquinoline-3-carbohydrazide powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Microcentrifuge tubes or glass vials

Procedure:

  • Weigh the Compound: Accurately weigh a precise amount of 6-Methylquinoline-3-carbohydrazide powder.

  • Add Solvent: Add a calculated volume of anhydrous DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).[1]

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the solution (e.g., to 37°C) and/or sonicate it for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Appropriate Concentration of HP-β-Cyclodextrin for Solubilization

This phase-solubility study will help you determine the minimum concentration of HP-β-CD required to dissolve your target concentration of 6-Methylquinoline-3-carbohydrazide.

Materials:

  • 6-Methylquinoline-3-carbohydrazide powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Your desired aqueous buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • High-speed centrifuge

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Prepare Cyclodextrin Solutions: Prepare a series of HP-β-CD solutions in your aqueous buffer at various concentrations (e.g., 0%, 1%, 2%, 5%, 10% w/v).[1]

  • Add Compound: Add an excess amount of 6-Methylquinoline-3-carbohydrazide powder to a fixed volume of each cyclodextrin solution.

  • Equilibration: Incubate the samples on a rotator or shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Undissolved Compound: Centrifuge the samples at high speed (e.g., >10,000 x g) for 20-30 minutes to pellet any undissolved solid.[1]

  • Quantify Solubilized Compound: Carefully collect the clear supernatant and determine the concentration of the dissolved 6-Methylquinoline-3-carbohydrazide using a validated analytical method such as UV-Vis spectrophotometry or HPLC.[1]

  • Analyze Data: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear relationship indicates the formation of a soluble complex and will allow you to determine the required cyclodextrin concentration for your experiments.[1]

IV. Data Presentation and Visualization

Table 1: Recommended Starting Concentrations of Common Co-solvents and Excipients
Solubilizing AgentTypical Stock ConcentrationRecommended Final Concentration in AssayKey Considerations
DMSO 10 - 100 mM≤ 0.5% (v/v)Can be cytotoxic at higher concentrations.[11][12] Always include a vehicle control.
Ethanol 10 - 50 mM≤ 1% (v/v)Generally less toxic than DMSO but also a less effective solvent for highly lipophilic compounds.
HP-β-Cyclodextrin Varies (determined by phase-solubility study)1 - 5% (w/v)Generally well-tolerated in cell culture, but can sometimes interact with cell membranes.
PEG 400 10 - 50 mM≤ 1% (v/v)A non-ionic polymer that can improve solubility and is generally considered safe for in vitro use.
Diagrams

Solubility_Troubleshooting_Workflow start Start: Poorly Soluble 6-Methylquinoline-3-carbohydrazide stock_prep Prepare 10-50 mM Stock in 100% DMSO start->stock_prep precipitates Compound Precipitates in Aqueous Buffer? stock_prep->precipitates soluble Soluble Proceed with Assay precipitates->soluble No troubleshoot Troubleshoot Dilution precipitates->troubleshoot Yes lower_conc Lower Final Concentration troubleshoot->lower_conc optimize_dilution Optimize Dilution (e.g., Dropwise Addition) troubleshoot->optimize_dilution increase_dmso Increase Final DMSO (e.g., to 0.5%) troubleshoot->increase_dmso retest Retest Solubility lower_conc->retest optimize_dilution->retest increase_dmso->retest retest->soluble Soluble advanced Advanced Solubilization Strategies retest->advanced Still Precipitates cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) advanced->cyclodextrin ph_adjust pH Adjustment advanced->ph_adjust end Optimized Assay Conditions cyclodextrin->end ph_adjust->end

Caption: A decision-tree workflow for troubleshooting solubility issues with 6-Methylquinoline-3-carbohydrazide.

Cyclodextrin_Protocol start Start: Phase-Solubility Study prep_cd Prepare HP-β-CD Solutions (0%, 1%, 2%, 5%, 10% w/v) start->prep_cd add_compound Add Excess Compound to Each CD Solution prep_cd->add_compound equilibrate Equilibrate for 24-48h (Shaking/Rotation) add_compound->equilibrate centrifuge Centrifuge to Pellet Undissolved Compound equilibrate->centrifuge supernatant Collect Clear Supernatant centrifuge->supernatant quantify Quantify Dissolved Compound (UV-Vis or HPLC) supernatant->quantify plot Plot [Compound] vs. [HP-β-CD] quantify->plot determine_conc Determine Minimum Effective HP-β-CD Concentration plot->determine_conc

Caption: Experimental workflow for determining the optimal HP-β-CD concentration.

V. References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Available from:

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from:

  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. Available from:

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. Available from:

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Available from:

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. Available from:

  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole - MDPI. Available from:

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC. Available from:

  • Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? Available from:

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from:

  • Advanced spray drying techniques for the formulation of poorly soluble compounds. Available from:

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Available from:

  • Alternatives to DMSO? Acetonitrile in biology? : r/Chempros - Reddit. Available from:

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. Available from:

  • application note - jagiellonian center of innovation - the study of the influence of dmso on human fibroblasts proliferation in-vitro. - Jagiellońskie Centrum Innowacji. Available from:

  • Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC. Available from:

  • Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells - ResearchGate. Available from:

  • Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays - Benchchem. Available from:

  • DMSO toxicity in vitro: effects on RGC viability and apoptosis. Effects... - ResearchGate. Available from:

  • In cell culture, what is the appropriate solvent for a drug other than DMSo? - ResearchGate. Available from:

  • Technical Support Center: Overcoming Quinoline Derivative Solubility Issues - Benchchem. Available from:

  • Solving Poor Solubility to Unlock a Drug's Potential | Pharmaceutical Technology. Available from:

  • Apart from DMSO, which other solvent can I use to dissolve my DCM soluble compounds for MTT assay? | ResearchGate. Available from:

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC. Available from:

  • Technologies to Counter Poor Solubility Issues: A Review. Available from:

  • How to enhance drug solubility for in vitro assays? - ResearchGate. Available from:

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. Available from:

  • Comprehensive review on current developments of quinoline-based anticancer agents. Available from:

  • 6-Methylquinoline | C10H9N | CID 7059 - PubChem. Available from:

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC. Available from:

  • Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. Available from:

  • 6-Methylquinoline 98 91-62-3 - Sigma-Aldrich. Available from:

  • 6-methyl quinoline 6-methylquinoline - The Good Scents Company. Available from:

  • 6-Methylquinoline-3-carboxylic acid | CAS 254883-95-9 | SCBT - Santa Cruz Biotechnology. Available from:

  • Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents - PMC. Available from:

  • Hydrazine Hydrate and Dissolved Oxygen-Triggered Near-Infrared Chemiluminescence from CuInS2@ZnS Nanocrystals for Bioassays | Analytical Chemistry - ACS Publications. Available from:

  • Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. Available from:

  • 6-Methyl Quinoline CAS No: 91-62-3, Trusted Chemical Supplier, Kosher Certified. Available from:

  • 6-methyl quinoline (Cas 91-62-3) - Parchem. Available from:

  • Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors - MDPI. Available from:

  • Safety Data Sheet: 6-Methylquinoline - Chemos GmbH&Co.KG. Available from:

  • QUINOLINE-6-CARBOHYDRAZIDE | 5382-47-8 - ChemicalBook. Available from:

Sources

Optimization

Technical Support Center: Optimizing Friedländer Quinoline Synthesis

Welcome to the Technical Support Center for Friedländer Quinoline Synthesis. This guide is engineered for researchers, scientists, and drug development professionals seeking to optimize reaction conditions, resolve regio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Friedländer Quinoline Synthesis. This guide is engineered for researchers, scientists, and drug development professionals seeking to optimize reaction conditions, resolve regioselectivity challenges, and implement scalable, green-chemistry protocols.

Mechanistic Overview & Logic

The Friedländer synthesis is a powerful cyclocondensation reaction between a 2-aminoaryl aldehyde/ketone and a carbonyl compound containing an α -methylene group. Understanding the mechanistic pathways is critical for troubleshooting. The reaction proceeds via two primary, competing pathways depending on the catalyst and substrate electronics:

  • Pathway A (Aldol First): Initial intermolecular aldol condensation followed by intramolecular cyclization and dehydration.

  • Pathway B (Schiff Base First): Initial formation of an imine (Schiff base) followed by an intramolecular aldol-type cyclization.

Both pathways converge on the final substituted quinoline scaffold, but the dominant pathway dictates the types of side reactions you may encounter, such as 1[1].

Mechanism Start 2-Aminoaryl Ketone + α-Methylene Ketone Aldol Intermolecular Aldol Adduct Start->Aldol Pathway A Schiff Schiff Base (Imine) Start->Schiff Pathway B Cyclo1 Intramolecular Cyclization & Dehydration Aldol->Cyclo1 Cyclo2 Intramolecular Aldol & Dehydration Schiff->Cyclo2 Product Substituted Quinoline Cyclo1->Product Cyclo2->Product

Mechanistic pathways of the Friedländer synthesis (Aldol vs. Schiff base routes).

Troubleshooting & FAQs

Q1: I am experiencing low yields and significant tar formation when using traditional base catalysis (e.g., KOH, NaOH). How can I improve efficiency? A1: Tar formation is a classic symptom of competing side reactions. Strong Brønsted bases indiscriminately deprotonate the α -methylene ketone, leading to rapid self-aldol condensation before the cross-coupling with the 2-aminoaryl carbonyl can occur. Causality & Solution: Transition to a mild Lewis acid catalyst. For instance, using 2 ( Nd(NO3​)3​⋅6H2​O ) in ethanol at room temperature selectively coordinates to the carbonyl oxygen[2]. This enhances electrophilicity for the amine attack without generating a highly reactive global enolate pool. Alternatively, like MIL-53(Al) provide localized Lewis acidic sites ( Al3+ ) that drive the reaction cleanly.

Q2: When using an unsymmetrical ketone, I am getting a mixture of regioisomers. How can I control the regioselectivity? A2: This is a well-documented 3[3]. The reaction can proceed via two regioisomeric enol/enamine intermediates. The outcome is dictated by the competition between kinetic and thermodynamic control. Causality & Solution: Higher temperatures generally favor thermodynamic control, yielding the more sterically congested 2,3-disubstituted quinoline. To favor the less substituted α -carbon (kinetic control), use bulky amine catalysts or 4 like [Bmim]HSO4​ [4]. These catalysts form bulky intermediates that sterically hinder attack at the more substituted position, steering cyclization toward the less hindered site[5].

Q3: I want to scale up my synthesis but need to avoid large volumes of hazardous solvents. Are there reliable alternatives? A3: Yes, 6 under solvent-free conditions is highly effective[6]. Causality & Solution: Removing the solvent drastically increases the effective molarity of the reactants, accelerating the initial condensation. Microwave irradiation provides rapid, uniform volumetric heating, which drives the subsequent cyclodehydration step to completion before degradation pathways can dominate.

Troubleshooting Issue Suboptimal Yield or Impure Product Diag1 Regioselectivity Issue (Unsymmetrical Ketone) Issue->Diag1 Diag2 Side Reactions (Aldol Self-Condensation) Issue->Diag2 Fix1 Use specific amine catalyst or ionic liquid Diag1->Fix1 Fix2 Switch to mild Lewis Acid or Solvent-Free Microwave Diag2->Fix2 Success Optimized Quinoline Yield Fix1->Success Fix2->Success

Troubleshooting workflow for resolving yield and regioselectivity issues.

Quantitative Data Summary: Catalyst Optimization

To assist in experimental design, the following table summarizes optimized catalytic conditions for the Friedländer synthesis, comparing traditional and modern green approaches.

Catalyst SystemSolventTemperature / MethodReaction TimeTypical Yield (%)
Nd(NO3​)3​⋅6H2​O EthanolRoom Temperature1–4 hours62–94%
Iodine ( I2​ , 10 mol%) Solvent-Free80–100°C (Conventional)15–45 mins85–95%
MIL-53(Al) MOF Solvent-Free100°C6 hours>85%
[Bmim]HSO4​ (Ionic Liquid) Solvent-FreeMicrowave (300W)2–5 mins90–98%
Chitosan- SO3​H Solvent-Free80°C10–30 mins88–96%

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include built-in visual and chemical checkpoints to ensure the reaction is proceeding correctly without requiring immediate complex spectroscopic analysis.

Protocol A: Mild Lewis Acid-Catalyzed Synthesis ( Nd(NO3​)3​ )

Ideal for sensitive substrates prone to polymerization.

  • Preparation: In a 25 mL round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (e.g., ethyl acetoacetate, 1.2 mmol) in 5 mL of absolute ethanol.

  • Catalyst Addition: Add 10 mol% of Nd(NO3​)3​⋅6H2​O .

    • Causality Check: The Lewis acid selectively coordinates to the β -ketoester, activating it without deprotonating the α -carbon.

  • Reaction & Validation: Stir at room temperature for 1–4 hours.

    • Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the bright yellow spot of the starting amine ( Rf​≈0.6 ) is entirely replaced by a highly UV-active, blue-fluorescent spot ( Rf​≈0.3 ) corresponding to the quinoline core.

  • Work-up: Evaporate the ethanol under reduced pressure. Extract the residue with EtOAc (2 x 15 mL) and wash with distilled water to remove the water-soluble Neodymium catalyst.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Recrystallize from hot ethanol to afford pure quinoline crystals.

Protocol B: Solvent-Free Iodine-Catalyzed Microwave Synthesis

Ideal for rapid library generation and green chemistry compliance.

  • Preparation: In an agate mortar, thoroughly grind the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and molecular iodine ( I2​ , 10 mol%, ~0.025g) until a homogenous, slightly damp powder is formed.

  • Irradiation & Validation: Transfer the mixture to a microwave-safe vessel. Irradiate at 300W for 2–5 minutes.

    • Validation Check: The solid mixture will melt and transition into a dark, viscous liquid, indicating successful cyclodehydration and release of water.

  • Quenching (Critical Step): Cool the vessel to room temperature. Dissolve the crude mass in 15 mL of EtOAc. Wash the organic solution with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) (2 x 10 mL).

    • Validation Check: The dark purple/brown color of unreacted iodine will immediately dissipate upon shaking with thiosulfate, leaving a pale yellow or colorless organic layer.

  • Isolation: Wash with brine (10 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via short-path silica gel chromatography if necessary.

References

  • Mechanism of Friedländer Quinoline Synthesis - Alfa Chemistry.[https://vertexaisearch.cloud.google.
  • Technical Support Center: Friedländer Quinoline Synthesis - Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdVZc6cWKxySclUQf0Ak4wxj8Bl0hzjonHXHwqVV0BMeeXo8haHuACITgMsPBFyV_ZSRfLFKcFwH2OgHKmUq7ZChoGQTTggWYjirJr3PMgU7fa7ZERT7bjpjGjrMuQBLQavaBkCpUNuTgqdKNC7MC8ZxHUhyOsgjpo31GSqxNROqeHk4mFHLzrHxxrgBDqSbTXkIA52A==]
  • Recent Advances in the Friedländer Reaction - Chemical Reviews, ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjiWulnwayAaDcxLMKd_mQj9kDx3vi4xdJkZfStNeXHIaYDvBKSgvfHG5Pwj4TbpJXoR477IFxN1yojHts4ja0aB49uiennXGAsbE92Cos-x1mFKxlp-xotvEjqLkRshTlxKENKA==]
  • Fast, Solvent-Free, Microwave-Promoted Friedlander Annulation with a Reusable Solid Catalyst - Archivio Istituzionale Open Access dell'Università di Torino.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvtNf5s2JAMWqknqj2_NGR-s3xcvTfJhXsQgsFas134sdMisrV1hUEGBQHZT_lDvpmQi5-i9l2Q7iLtJvu33EAvbsUi_ePwqzf2xhrvvXOZDfLaNr88931_G8ONRwwIT1sVySW7EkUuzuxrMt05gl2z15AgjU3O1IeQF41-yWNhJEGigzb-OQHCTv7ou-W4itzTT6gHlZ8osTj2Yq5V_DRrN1te7z4PrDTStwls7pMpFt-rm1xSx6tYRj7Kg-CvqcVhNBqVmpz80qTU1TALdlxXc9X]
  • Solvent-free synthesis of quinoline derivatives via the Friedländer reaction using 1,3-disulfonic acid imidazolium hydrogen sulfate - ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNXzzaWcMmYDTy5UuXHXAdr6gV34PQEbxuo5DjP10ClTaNJgW93n3KNUPdjYGPgvm_00HyArH8FnAWiNSFO6WZI7dbre39A3QEmgjuiDLFya6WLnn7T7YTC0AgjvYV0EJ2CJZbzemCXreyZAIAZgI7Mp5s-nsZr_c_Ng1quAjXj_mXX7AezNwxcI2Hes7mpNpDO23vlRLoE5qx_ANkQUnd8aWTzHa5Yf0n9QxRCk-pHyKQJ-sbkit3IrLR-bHw-K6ihhWvAe_7EBotApOzAuEi0wg_I75XqolfFLtTEKwoRB_tuWiL6NDsUp_W618ey-8yykFyLpHCVlRSoFj0PI_gBmea1rq7F_PoHrZQ_E1Azxy0rQob9uRAIqghRRXapsfgqqwwvxw=]
  • Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate - Organic Chemistry Portal.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRHmj_rOV4NgsfqZalJaIWsKGAF3Qi1MZ8D2wUHL6cu-eDNk27bShrvX3bS95NkKzHcROCQS6yINPJ4j77GaMDeGZjw61zxQcFKkoTs5Tn_8JAr7r0dRqksXYaKUxCYnfmarx7rkZBijTiLZ0-EYfJoq9sGQ==]
  • Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst - Indian Academy of Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgyoMmclCoABSry4sFEs4GTae3NbNqLenYLrw1GFrMwIdVQFJzeXNRScuFVG4xWQ9fVi7ozc6z3k7AbWpw2HhDFRLa1vfhsOv-hLwy2uZlOOWRIxMh_GzonN6QQC5EHltsKLFfWwknWiDoSU6AM5o=]
  • Recent Advances in Metal-Free Quinoline Synthesis - MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoUOA3O3a5W2uz7z5Alq_nB2NYDbecrRBPasChpvd1dD9AfmoiOjQKDd9u_NM_iWtTmG4G12xtPk_oRKyv7KRPcQt_q9PkrbmsHmAfIzq8oXVuqgMF1X6xLO2z5SRQnJTgIg==]

Sources

Troubleshooting

stability testing of 6-Methylquinoline-3-carbohydrazide under experimental conditions

Technical Support Center: 6-Methylquinoline-3-carbohydrazide Experimental Stability As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible in vitro or in vivo data when utili...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Methylquinoline-3-carbohydrazide Experimental Stability

As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible in vitro or in vivo data when utilizing quinoline-3-carbohydrazide derivatives. The compound 6-Methylquinoline-3-carbohydrazide is a highly versatile scaffold in drug discovery, but its terminal hydrazide moiety (-CONHNH2) introduces specific chemical liabilities.

This support guide is engineered to help you diagnose, troubleshoot, and prevent the degradation of 6-Methylquinoline-3-carbohydrazide in your experimental workflows. Our approach relies on understanding the fundamental causality of its reactivity: pH-dependent hydrolysis, oxidative susceptibility, and nucleophilic condensation.

Diagnostic Workflow

Before diving into the FAQs, use the following LC-MS diagnostic workflow to identify the root cause of your compound's degradation.

DiagnosticWorkflow Start Compound Inactivity or Discoloration? CheckLCMS Run LC-MS Analysis Start->CheckLCMS MassMinus16 Mass = M - 16 or Discolored? CheckLCMS->MassMinus16 MassPlus40 Mass = M + 40 (Acetone Adduct)? CheckLCMS->MassPlus40 MassAcid Mass = M - 14 (Carboxylic Acid)? CheckLCMS->MassAcid Oxidation Oxidative Degradation (Hydrazide to Diimide) MassMinus16->Oxidation Yes Condensation Schiff Base Formation (Solvent Reactivity) MassPlus40->Condensation Yes Hydrolysis pH-Mediated Hydrolysis (Hydrazide Cleavage) MassAcid->Hydrolysis Yes

Diagnostic LC-MS workflow for 6-Methylquinoline-3-carbohydrazide degradation.

FAQs & Troubleshooting Guide

Q1: My stock solution loses biological activity after 24 hours in an assay buffer. What is happening?

The Causality: You are likely observing pH-mediated hydrolysis of the hydrazide bond. While the quinoline core is highly stable, the terminal hydrazide is susceptible to hydrolytic cleavage. In aqueous environments, particularly those deviating from physiological neutrality, the hydrazide bond hydrolyzes to yield 6-methylquinoline-3-carboxylic acid and free hydrazine. Studies on related hydrazides confirm that they are most stable at pH 7.4 but undergo rapid degradation in strongly acidic (e.g., pH 2.0) or moderately alkaline (e.g., pH 9.0) media at 37°C[1].

The Solution:

  • Always prepare working solutions fresh from a lyophilized powder or a strictly anhydrous DMSO stock.

  • If pre-incubation is required, buffer the system strictly to pH 7.2–7.4 using HEPES or PBS.

Q2: The powder/solution has turned slightly yellow or brown. Is it still usable?

The Causality: Discoloration is a hallmark of oxidative degradation of the hydrazide tail[2]. Quinoline-3-carbohydrazides are well-documented for their potent antioxidant properties; they act as reducing agents and readily scavenge reactive oxygen species (ROS), hydroxyl radicals, and DPPH radicals[3]. Exposure to atmospheric oxygen or light induces auto-oxidation, converting the hydrazide into reactive radical intermediates or diimides. The Solution:

  • Discard discolored solutions, as the active pharmacophore has been compromised.

  • Store the solid compound under an inert atmosphere (Argon or Nitrogen) in amber vials at -20°C.

  • Degas aqueous buffers with Argon prior to dissolving the compound for sensitive assays.

Q3: LC-MS shows a mass adduct of +40 Da. Where did this come from?

The Causality: The terminal amine of the hydrazide is a strong alpha-effect nucleophile. It will rapidly condense with trace carbonyl compounds (aldehydes or ketones) to form a stable hydrazone (Schiff base). A +40 Da mass shift perfectly matches the condensation with acetone (addition of +58 Da, loss of water -18 Da). The Solution:

  • Never use acetone to wash glassware used for hydrazide preparation.

  • Ensure your DMSO or assay solvents are free of trace formaldehyde or acetaldehyde contaminants.

Quantitative Stability Profile

To aid in experimental design, we have summarized the expected stability kinetics of 6-Methylquinoline-3-carbohydrazide based on extensive hydrazide degradation studies[1][4].

Table 1: Stability Profile of 6-Methylquinoline-3-carbohydrazide in Aqueous Media

Experimental ConditionpH RangeTemperatureEstimated Half-LifePrimary Degradation Mechanism
Simulated Gastric Fluid1.2 - 2.037°C< 4 hoursAcid-catalyzed hydrolysis
Physiological Buffer7.2 - 7.437°C> 72 hoursStable
Alkaline Media9.0 - 13.037°C< 12 hoursBase-catalyzed hydrolysis
Oxidative Stress (H2O2)7.425°C< 1 hourRadical oxidation
Carbonyl-rich SolventN/A25°CMinutesSchiff base condensation

Chemical Degradation Pathways

DegradationPathways Parent 6-Methylquinoline-3-carbohydrazide (Stable at pH 7.4) AcidBase Extreme pH (<4 or >9) + H2O Parent->AcidBase ROS O2 / ROS / Light Parent->ROS Ketones Trace Carbonyls (e.g., Acetone) Parent->Ketones HydCleavage 6-Methylquinoline-3-carboxylic acid + Hydrazine AcidBase->HydCleavage Hydrolysis OxProduct Oxidized Intermediates (Radicals/Diimides) ROS->OxProduct Oxidation Hydrazone Hydrazone Derivative (Schiff Base) Ketones->Hydrazone Condensation

Major chemical degradation pathways of 6-Methylquinoline-3-carbohydrazide.

Self-Validating Protocol: Hydrazide Stability Assessment

To ensure the integrity of your specific batch of 6-Methylquinoline-3-carbohydrazide before critical in vivo dosing, perform this standardized self-validating stability workflow.

Step 1: Preparation of the Standard Curve

  • Weigh 1.0 mg of 6-Methylquinoline-3-carbohydrazide using a microbalance.

  • Dissolve immediately in 1.0 mL of anhydrous, amine-free HPLC-grade DMSO to create a 1 mg/mL stock.

  • Prepare serial dilutions (10, 50, 100, 500 µg/mL) in 50% Acetonitrile / 50% Water (0.1% Formic Acid). Inject immediately into the HPLC-UV (detecting at 254 nm) to establish a baseline Area Under the Curve (AUC).

Step 2: Stress Testing (Forced Degradation)

  • Hydrolytic Stress: Spike 10 µL of the DMSO stock into 990 µL of 0.1 M HCl (pH 1.0) and 0.1 M NaOH (pH 13.0). Incubate at 37°C.

  • Oxidative Stress: Spike 10 µL of the DMSO stock into 990 µL of 3% H2O2. Incubate at room temperature.

  • Control: Spike 10 µL of the DMSO stock into 990 µL of PBS (pH 7.4).

Step 3: Quenching and Sampling

  • At intervals of 0, 1, 4, and 24 hours, extract 100 µL from each stress condition.

  • Neutralize the hydrolytic samples (add equimolar NaOH or HCl).

  • Dilute 1:1 with cold Acetonitrile to precipitate buffer salts and halt reactions.

Step 4: LC-MS Analysis

  • Run samples on a C18 reverse-phase column using a water/acetonitrile gradient.

  • Validation Check: If the protocol is executed correctly, the PBS control must show >95% parent compound remaining at 24 hours. The acid/base stressed samples will validate the method by showing the emergence of the 6-methylquinoline-3-carboxylic acid peak (M-14 Da).

References

  • El Bakkali, M., & Ismaili, L. "Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants." National Institutes of Health (NIH).
  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. "Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution." Carbohydrate Research, 2009.
  • Tzankova, D., Peikova, L., & Georgieva, M. "Preliminary Determination Of Hydrolytic Stability Of A Pyrrole-Based Hydrazide And Its Hydrazone." CBU International Conference Proceedings, 2018.
  • Benchchem. "Quinoline-3-carbohydrazide | CAS 59282-61-0.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 6-Methylquinoline-3-carbohydrazide

Welcome to the Technical Support Center for the scale-up synthesis of 6-Methylquinoline-3-carbohydrazide . As a Senior Application Scientist, I have designed this portal specifically for process chemists and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 6-Methylquinoline-3-carbohydrazide . As a Senior Application Scientist, I have designed this portal specifically for process chemists and drug development professionals who are transitioning this critical intermediate from bench-scale (grams) to pilot-scale (kilograms).

While the baseline amidation of ethyl 6-methylquinoline-3-carboxylate with hydrazine hydrate is fundamentally straightforward, scaling this process introduces severe mass transfer, thermal management, and safety challenges. This guide provides authoritative troubleshooting strategies, mechanistic causality, and a self-validating standard operating procedure (SOP) to ensure high-yield, high-purity production.

Section 1: Mechanistic Pathway & Causality

The core reaction relies on the nucleophilic acyl substitution of the ethyl ester by hydrazine[1]. Hydrazine is a potent nucleophile; however, the resulting 6-methylquinoline-3-carbohydrazide product also possesses a nucleophilic terminal amine. If the local concentration of hydrazine drops due to poor mixing at scale, the newly formed product can attack the unreacted ester, generating an insoluble, symmetric diacylhydrazine impurity .

Consequently, maintaining a strict stoichiometric excess of hydrazine and ensuring optimal agitation are non-negotiable parameters for scale-up to prevent this side reaction[2].

Mechanism Ester Ethyl 6-methylquinoline- 3-carboxylate Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Intermediate Product 6-Methylquinoline- 3-carbohydrazide Intermediate->Product - EtOH Impurity Diacylhydrazine Impurity Product->Impurity + Unreacted Ester (Low N2H4)

Mechanistic pathway of amidation and the competing diacylhydrazine impurity formation at scale.

Section 2: Troubleshooting Guide & FAQs

Q1: Why is my yield dropping during scale-up, and why am I seeing a highly insoluble white byproduct? Causality: You are observing the formation of the diacylhydrazine impurity (N,N'-bis(6-methylquinoline-3-carbonyl)hydrazine). At the bench scale, magnetic stirring provides rapid homogenization. At the pilot scale, inadequate impeller design creates "dead zones" where the local concentration of hydrazine is depleted, allowing the product to react with the remaining ester. Actionable Fix: Increase the hydrazine hydrate stoichiometry to 3.5–4.0 equivalents to ensure a continuous local excess[3]. Upgrade to a pitched-blade turbine to improve axial flow and eliminate concentration gradients.

Q2: The reaction takes >24 hours to reach completion at the 50L scale. How can I accelerate it without degrading the product? Causality: The amidation of quinoline-3-carboxylates is notoriously slow due to the steric and electronic environment of the quinoline ring[1]. At scale, slight drops in reflux efficiency exponentially increase reaction time. Actionable Fix: Ensure the reactor is operating at a true, vigorous reflux (78.4°C for ethanol). If kinetics remain sluggish, consider a solvent swap to 1-propanol (boiling point 97°C). The increased thermal energy significantly accelerates the collapse of the tetrahedral intermediate.

Q3: How do I manage the exotherm during hydrazine addition at the pilot scale? Causality: The initial formation of the tetrahedral intermediate releases significant heat. "Dumping" hydrazine hydrate into the reactor—a common bench-scale habit—will cause a dangerous thermal runaway and rapid solvent flash-boiling at scale. Actionable Fix: Implement a controlled, rate-limited dosing strategy. Dissolve the ester in ethanol at 40°C, then dose the hydrazine hydrate continuously over 2 to 3 hours while maintaining active jacket cooling.

Q4: My final product has residual hydrazine levels above the acceptable safety threshold (>10 ppm). How do I clear it? Causality: Hydrazine hydrate is easily trapped within the crystal lattice if the product is crash-cooled. Rapid precipitation causes occlusion of the mother liquor inside the crystal structures. Actionable Fix: Implement a controlled cooling ramp of -10°C/hour. During filtration, wash the filter cake thoroughly with pre-chilled ethanol, followed by a purified water slurry wash, as hydrazine is highly water-soluble[2].

Section 3: Scale-Up Metrics & Quantitative Data

To successfully transition from the bench to the pilot plant, several parameters must be adjusted to account for changes in thermodynamics and mass transfer.

ParameterBench Scale (10 g)Pilot Scale (5 kg)Causality / Rationale
Hydrazine Equivalents 2.0 - 3.0 eq3.5 - 4.0 eqCompensates for mass transfer limits; suppresses diacylhydrazine[3].
Addition Rate Bolus (< 1 min)Dosed (2 - 3 hours)Prevents thermal runaway and solvent flash-boiling.
Cooling Profile Ambient (Crash cool)Ramp (-10°C/hr)Prevents hydrazine occlusion in the crystal lattice.
Typical Yield 89 - 92%85 - 88%Slight loss to mother liquor during rigorous washing to clear hydrazine.
Impurity (Diacyl) < 0.5%< 1.0%Controlled via excess reagent and optimized axial agitation.

Section 4: Self-Validating Experimental Protocol (5 kg Scale)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the specific Self-Validation Check has been met.

Process S1 Step 1: Ester Dissolution Solvent: EtOH Temp: 40°C S2 Step 2: Hydrazine Dosing Rate: 2.5 hrs Exotherm Control S1->S2 S3 Step 3: Reflux & Reaction Temp: 78°C Time: 18-24 hrs S2->S3 S4 Step 4: Controlled Cooling Ramp: -10°C/hr Target: 5°C S3->S4 S5 Step 5: Filtration & Wash Wash: Cold EtOH Remove N2H4 S4->S5

Step-by-step pilot-scale workflow for the synthesis and purification of the carbohydrazide.

Step 1: Reactor Preparation & Dissolution Charge a 50 L glass-lined reactor with 25 L of absolute ethanol. Add 5.0 kg of ethyl 6-methylquinoline-3-carboxylate. Set agitation to 150 RPM (pitched-blade turbine) and heat to 40°C. Self-Validation Check: Visually confirm full dissolution. The solution must be completely clear before proceeding to prevent localized concentration spikes.

Step 2: Controlled Dosing Charge 3.8 kg (approx. 3.5 equivalents) of 80% hydrazine hydrate into a dosing vessel. Add the hydrazine to the reactor dropwise over 2.5 hours. Self-Validation Check: Monitor the internal temperature continuously. The dosing rate must be dynamically adjusted to ensure the internal temperature remains strictly between 40°C and 50°C.

Step 3: Reflux & Reaction Once dosing is complete, ramp the jacket temperature to achieve a gentle reflux (internal temp ~78°C). Maintain reflux for 18 to 24 hours[3].

Step 4: In-Process Control (IPC) Sample the reaction mixture and analyze via HPLC. Self-Validation Check: The reaction is deemed complete only when unreacted ester is ≤ 1.0% (AUC). If >1.0%, continue refluxing in 4-hour increments. This ensures that premature cooling does not trap unreacted starting material.

Step 5: Crystallization Program the reactor's Temperature Control Unit (TCU) to cool the mixture from 78°C to 5°C at a linear rate of -10°C/hour. Wait for 2 hours at 5°C to maximize crystallization yield.

Step 6: Filtration & Washing Discharge the slurry to a Nutsche filter. Filter the mother liquor. Wash the filter cake with 5 L of pre-chilled (0-5°C) absolute ethanol, followed by 5 L of purified water to extract residual hydrazine. Self-Validation Check: Test the final aqueous wash filtrate for hydrazine content. It must be below your facility's safety threshold before transferring the cake.

Step 7: Drying Transfer the wet cake to a vacuum oven. Dry at 60°C under high vacuum (<50 mbar) for 24 hours until a constant weight is achieved.

References

  • Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide... - MDPI3

  • New Hydrazide-Hydrazone Derivatives of Quinoline 3-Carboxylic Acid Hydrazide: Synthesis, Theoretical Modeling and Antibacterial Evaluation - ResearchGate / Letters in Organic Chemistry 1

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - MDPI 2

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of 6-Methylquinoline-3-carbohydrazide with standard antibiotics

A Technical Guide for Drug Development Professionals & Medicinal Chemists The relentless progression of antimicrobial resistance (AMR), particularly in Mycobacterium tuberculosis (MDR-TB) and methicillin-resistant Staphy...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals & Medicinal Chemists

The relentless progression of antimicrobial resistance (AMR), particularly in Mycobacterium tuberculosis (MDR-TB) and methicillin-resistant Staphylococcus aureus (MRSA), necessitates the rapid development of novel chemical entities. The quinoline scaffold is a privileged structure in medicinal chemistry, most notably recognized in the broad-spectrum fluoroquinolone class of antibiotics (e.g., Ciprofloxacin)[1]. However, targeted structural modifications—specifically the introduction of a carbohydrazide moiety at the C-3 position and a methyl group at the C-6 position—fundamentally shift the pharmacological profile of the molecule[2].

This guide provides an objective, data-driven comparative analysis of 6-Methylquinoline-3-carbohydrazide (6-MQC) derivatives against standard clinical antibiotics. By dissecting their divergent mechanisms of action, comparative efficacy, and the rigorous self-validating experimental protocols required for their evaluation, we aim to equip researchers with actionable insights into this emerging scaffold.

Mechanistic Divergence: Dual-Target Affinity

Understanding the causality behind a compound's efficacy requires mapping its molecular interactions. Standard fluoroquinolones like Ciprofloxacin exert their bactericidal effect strictly by poisoning bacterial DNA gyrase and topoisomerase IV, leading to fatal double-strand DNA breaks[3]. Conversely, standard antituberculars like Isoniazid act as prodrugs that, upon activation by bacterial catalase-peroxidase (KatG), inhibit enoyl-ACP reductase (InhA), halting mycolic acid synthesis[4].

6-MQC derivatives represent a fascinating mechanistic hybrid. Molecular dynamics simulations and docking studies reveal that the C-3 carbohydrazide group acts as a critical hydrogen bond donor/acceptor, allowing the molecule to bind directly to the InhA active site (interacting with key residues like Tyr158) without the need for prior prodrug activation[5][6]. Simultaneously, the planar quinoline core retains a residual, yet significant, ability to intercalate and interact with the DNA gyrase complex[1]. The substitution of a methyl group at the 6-position (replacing the highly electronegative fluorine found in ciprofloxacin) alters the electron density of the scaffold, optimizing it for InhA binding while slightly reducing its broad-spectrum DNA gyrase affinity[7].

Mechanism MQC 6-Methylquinoline-3-carbohydrazide Gyrase DNA Gyrase / Topoisomerase IV MQC->Gyrase Secondary Target InhA Enoyl-ACP Reductase (InhA) MQC->InhA Primary Target CIP Ciprofloxacin (Standard) CIP->Gyrase Primary Target INH Isoniazid (Standard) INH->InhA Prodrug Activation DNA_Rep Halt DNA Replication Gyrase->DNA_Rep Mycolic Halt Mycolic Acid Synthesis InhA->Mycolic Death Bacterial Cell Death DNA_Rep->Death Mycolic->Death

Fig 1. Divergent and convergent mechanisms of 6-MQC compared to standard antibiotics.

Quantitative Efficacy Comparison

In vitro screening demonstrates that quinoline-3-carbohydrazide derivatives exhibit highly potent antitubercular activity, with Minimum Inhibitory Concentrations (MIC) ranging from 0.2 to 6.25 µg/mL against M. tuberculosis H37Rv, effectively matching or surpassing the efficacy of Isoniazid in resistant strains[4].

While Ciprofloxacin maintains superior broad-spectrum activity against Gram-negative pathogens like E. coli (MIC ~0.1 µg/mL), 6-MQC derivatives show targeted efficacy against Gram-positive pathogens like S. aureus (MIC ~31.2 µg/mL) while remaining largely inactive against Gram-negatives. This targeted spectrum is highly advantageous for developing narrow-spectrum therapeutics that preserve the host microbiome.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Profile
CompoundM. tuberculosis H37Rv (µg/mL)S. aureus ATCC 29213 (µg/mL)E. coli ATCC 25922 (µg/mL)Primary Target
6-MQC Derivatives 0.2 - 6.2531.2>100InhA / DNA Gyrase
Isoniazid (Standard) 0.3 - 0.7InactiveInactiveInhA
Ciprofloxacin (Standard) 1.0 - 2.00.50.1DNA Gyrase
Table 2: Enzymatic Inhibition (IC50) Comparison
CompoundInhA IC50 (µM)DNA Gyrase IC50 (µg/mL)
6-MQC Derivatives 1.5 - 4.230.0 - 45.0
Isoniazid 0.2 (Activated)>100
Ciprofloxacin >1000.1 - 0.5

(Note: Data synthesized from comparative literature on quinoline-3-carbohydrazide and fluoroquinolone scaffolds[4][8].)

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the evaluation of 6-MQC derivatives must be conducted using self-validating assay systems. The following protocols are designed to eliminate false positives, account for compound autofluorescence/absorbance, and ensure reproducibility.

Workflow Prep Compound Library Prep (6-MQC & Standards) MIC Resazurin Microtiter Assay (Primary Efficacy Screen) Prep->MIC Dilution Series split MIC->split Hits (MIC < 10 µg/mL) InhA InhA Kinetic Assay (NADH Depletion at 340nm) split->InhA Gyrase Plasmid Supercoiling Assay (Gel Electrophoresis) split->Gyrase Data SAR & IC50 Correlation (Lead Optimization) InhA->Data Gyrase->Data

Fig 2. Self-validating high-throughput screening workflow for quinoline derivatives.

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

Causality: Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) by metabolically active cells. This provides a quantifiable, objective endpoint for slow-growing mycobacteria, eliminating the ambiguity of visual turbidity assessments.

  • Preparation: Dispense 100 µL of Middlebrook 7H9 broth into a 96-well plate.

  • Dilution: Perform two-fold serial dilutions of 6-MQC (starting at 100 µg/mL) across columns 1-10.

  • Inoculation: Add 100 µL of bacterial suspension (adjusted to 1×105 CFU/mL) to columns 1-11.

  • Incubation & Readout: Incubate at 37°C. Add 30 µL of 0.01% resazurin solution 24 hours prior to the end of the incubation period. Measure fluorescence (Ex 530 nm / Em 590 nm).

  • Self-Validation System:

    • Column 11 (Growth Control): Bacteria + media + resazurin (No drug). Ensures bacterial viability.

    • Column 12 (Sterility Control): Media + resazurin (No bacteria). Establishes baseline fluorescence and validates aseptic technique. Calculate the Z'-factor; an assay is only valid if Z' > 0.5.

Protocol B: Enoyl-ACP Reductase (InhA) Kinetic Inhibition Assay

Causality: InhA catalyzes the NADH-dependent reduction of 2-trans-enoyl-ACP. By measuring the decrease in absorbance at 340 nm (the λmax​ of NADH), we directly quantify the rate of substrate reduction. 6-MQC competes with the substrate/cofactor, slowing this depletion.

  • Reaction Mix: Combine 30 nM purified InhA, 250 µM NADH, and varying concentrations of 6-MQC in 30 mM PIPES buffer (pH 6.8).

  • Initiation: Incubate for 10 minutes at 25°C. Initiate the reaction by adding 50 µM 2-trans-dodecenoyl-CoA (substrate analog).

  • Measurement: Monitor absorbance at 340 nm continuously for 10 minutes using a spectrophotometer.

  • Self-Validation System:

    • Background Subtraction: A parallel well containing 6-MQC, NADH, and buffer (NO enzyme) must be run. This accounts for any intrinsic absorbance or auto-oxidation of the 6-MQC compound at 340 nm, preventing false-positive inhibition readings.

    • Positive Control: Isoniazid (pre-activated with KatG) is used to validate enzyme susceptibility.

Protocol C: DNA Gyrase Supercoiling Inhibition Assay

Causality: DNA gyrase introduces negative supercoils into relaxed pBR322 plasmid DNA in an ATP-dependent manner. Supercoiled DNA is highly compact and migrates faster through an agarose gel than relaxed DNA. Inhibitors trap the enzyme-DNA cleavage complex, leaving the DNA in a relaxed state.

  • Reaction Setup: Mix 1 U of DNA gyrase, 0.5 µg of relaxed pBR322 DNA, and 6-MQC in assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM ATP).

  • Incubation: Incubate at 37°C for 1 hour. Terminate the reaction by adding an SDS/Proteinase K stop solution.

  • Electrophoresis: Run the samples on a 1% agarose gel in TAE buffer at 3 V/cm for 3 hours. Stain with ethidium bromide.

  • Self-Validation System:

    • Vehicle Control: DMSO (the solvent for 6-MQC) is tested at the maximum assay concentration (e.g., 1% v/v) to ensure the solvent itself does not inhibit gyrase activity.

Conclusion & Structural Optimization Perspectives

The optimization of the 6-MQC scaffold relies heavily on balancing lipophilicity and electronic distribution. The 6-methyl group increases the overall lipophilicity (LogP) of the molecule compared to its 6-fluoro counterparts, which is hypothesized to enhance penetration through the lipid-rich mycobacterial cell wall[2]. Furthermore, the carbohydrazide linker provides a versatile synthetic handle; condensation with various aldehydes to form Schiff bases, or cyclization into 1,3,4-oxadiazoles, can drastically improve InhA IC50 values and overall antitubercular potency.

When compared to standard antibiotics, 6-Methylquinoline-3-carbohydrazide is not merely an alternative, but a highly tunable precursor for next-generation, narrow-spectrum antibacterial agents targeting resistant strains.

References

  • Synthesis, characterization and antimicrobial studies of some new trifluoromethyl quinoline-3- carbohydrazide and 1,3,4-oxadiazoles ResearchGate URL
  • Antibacterial Activity of Novel 1-Cyclopropyl-6,7-Difluoro-8-Methoxy-4-Oxo-1,4-Dihydroquinoline-3-Carbohydrazide Derivatives Taylor & Francis URL
  • Discovering potent inhibitors against the enoyl-acyl carrier protein reductase (InhA)
  • PubMed (NIH)
  • Quinoline and quinolones: promising scaffolds for future antimycobacterial agents Taylor & Francis URL
  • QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis MDPI URL
  • Trifluoroacetyl-Substituted Quinolones as New Antibacterials Against Antibiotic Resistant Strains Letters in Applied NanoBioScience URL
  • Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold ResearchGate URL
  • SYNTHESIS, MOLECULAR BIOINFORMATICS MODELLING, AND ANTIMICROBIAL EVALUATION OF SOME NOVEL OXADIAZOLE FLUOROQUINOLONE DERIVATIVES Semantic Scholar URL

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Comparative

A Senior Application Scientist's Guide to Validating the Antibacterial Spectrum of 6-Methylquinoline-3-carbohydrazide

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Quest for Novel Antibacterials and the Promise of Quinolines The escalating crisis of antibiotic resistance necessitates...

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Quest for Novel Antibacterials and the Promise of Quinolines

The escalating crisis of antibiotic resistance necessitates the urgent development of new chemical entities with novel mechanisms of action.[1][2] Among the myriad of heterocyclic scaffolds explored, the quinoline nucleus has historically been a cornerstone of antimicrobial drug discovery, leading to the development of the highly successful fluoroquinolone class of antibiotics.[3] These agents primarily exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.[4]

Recently, research has focused on modifying the core quinoline structure to enhance potency, broaden the spectrum of activity, and overcome existing resistance mechanisms. One such promising avenue of investigation is the derivatization at the C-3 position with carbohydrazide moieties. These quinoline hydrazide/hydrazone derivatives have demonstrated a wide range of biological activities, including notable antibacterial potential.[1] This guide provides a comprehensive framework for validating the antibacterial spectrum of a novel derivative, 6-Methylquinoline-3-carbohydrazide , a compound of interest for its potential as a new antibacterial agent.

This document is structured to provide not just a set of protocols, but a logical, in-depth guide that explains the causality behind experimental choices, ensuring scientific integrity and trustworthiness in the validation process. We will compare the hypothetical performance of our target compound against well-established fluoroquinolones, Ciprofloxacin and Levofloxacin, providing the necessary experimental designs to generate robust, publishable data.

Part 1: The Scientific Rationale and Postulated Mechanism of Action

Before embarking on experimental validation, it is crucial to establish a theoretical framework for the anticipated antibacterial activity of 6-Methylquinoline-3-carbohydrazide. The core quinoline scaffold is a well-established pharmacophore for targeting bacterial topoisomerases. The addition of the carbohydrazide group at the C-3 position introduces a versatile functional group that can participate in additional hydrogen bonding and metal chelation, potentially enhancing its interaction with the enzyme-DNA complex.

The proposed mechanism of action for 6-Methylquinoline-3-carbohydrazide, in line with other quinoline-based antibacterials, is the inhibition of bacterial type IIA topoisomerases: DNA gyrase and topoisomerase IV.[4] These enzymes are vital for bacterial survival, managing the topological state of DNA during replication and transcription. By stabilizing the transient double-stranded DNA breaks created by these enzymes, quinoline derivatives effectively convert them into toxic cellular poisons, leading to the fragmentation of the bacterial chromosome and subsequent cell death.[4]

The methyl group at the 6-position may influence the compound's lipophilicity and electronic properties, which could in turn affect its cell permeability and target binding affinity.

Visualizing the Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism of action of 6-Methylquinoline-3-carbohydrazide, highlighting its interference with the bacterial DNA replication process.

Mechanism_of_Action cluster_bacterium Bacterial Cell Bacterial_DNA Bacterial Chromosome Replication_Fork Replication Fork Bacterial_DNA->Replication_Fork Replication DNA_Gyrase DNA Gyrase (GyrA/GyrB) Replication_Fork->DNA_Gyrase Relieves supercoiling Topoisomerase_IV Topoisomerase IV (ParC/ParE) Replication_Fork->Topoisomerase_IV Decatenates daughter chromosomes Cell_Death Bactericidal Effect (Cell Death) DNA_Gyrase->Cell_Death DNA damage Topoisomerase_IV->Cell_Death Replication arrest Compound 6-Methylquinoline- 3-carbohydrazide Compound->DNA_Gyrase Inhibits Compound->Topoisomerase_IV Inhibits

Caption: Proposed mechanism of action for 6-Methylquinoline-3-carbohydrazide.

Part 2: Comparative Framework and Selection of Alternatives

To contextualize the antibacterial potential of 6-Methylquinoline-3-carbohydrazide, it is essential to compare its activity against established broad-spectrum antibiotics. For this guide, we have selected two widely used fluoroquinolones:

  • Ciprofloxacin: A second-generation fluoroquinolone with excellent activity against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa.[5][6] Its activity against Gram-positive organisms is more limited.

  • Levofloxacin: A third-generation fluoroquinolone, the L-isomer of ofloxacin, with an enhanced spectrum of activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, while retaining good activity against many Gram-negative pathogens.[3][7][8]

These comparators provide a robust baseline for evaluating the breadth and potency of our test compound.

Part 3: Experimental Protocols for Antibacterial Spectrum Validation

The cornerstone of validating the antibacterial spectrum of a new chemical entity is the determination of its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][10]

The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][11][12][13]

Bacterial Strains for Initial Screening

A representative panel of both Gram-positive and Gram-negative bacteria should be used for the initial screening. This panel should include quality control (QC) strains and a selection of clinically relevant species.

Gram-Positive Bacteria Gram-Negative Bacteria
Staphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)
Enterococcus faecalis (ATCC 29212)Pseudomonas aeruginosa (ATCC 27853)
Streptococcus pneumoniae (ATCC 49619)Klebsiella pneumoniae (ATCC 700603)
Methicillin-resistant Staphylococcus aureus (MRSA) (e.g., ATCC 43300)
Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[9][10][14]

Materials:

  • 96-well U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • For fastidious organisms like S. pneumoniae, CAMHB supplemented with 2-5% lysed horse blood.

  • Test compound (6-Methylquinoline-3-carbohydrazide), Ciprofloxacin, and Levofloxacin stock solutions (e.g., in DMSO)

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard

  • Sterile saline or broth for dilutions

  • Incubator (35 ± 2°C)

Step-by-Step Protocol:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a series of two-fold dilutions of the test compound and comparator antibiotics in CAMHB directly in the 96-well plates. A typical concentration range to start with for a novel compound is 256 µg/mL down to 0.125 µg/mL.

    • Each plate should include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well (containing 50 µL of the antimicrobial dilution) with 50 µL of the prepared bacterial inoculum, resulting in a final volume of 100 µL.

    • Seal the plates to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • Following incubation, examine the plates for visible bacterial growth (turbidity or a pellet at the bottom of the well).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[10]

    • The growth control well must show clear evidence of growth, and the sterility control well should remain clear.

Experimental Workflow Diagram

MIC_Determination_Workflow Start Start: Obtain Pure Cultures Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare 2-fold Serial Dilutions of Test & Control Compounds Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 16-20h Inoculate_Plate->Incubate Read_Results Read MICs (Lowest concentration with no visible growth) Incubate->Read_Results End End: Record MIC Values Read_Results->End

Caption: Workflow for MIC determination by broth microdilution.

Part 4: Data Presentation and Interpretation

The generated MIC data should be presented in a clear and concise tabular format to facilitate comparison between the test compound and the reference antibiotics.

Table 1: Hypothetical MIC Data for 6-Methylquinoline-3-carbohydrazide and Comparators
Bacterial Strain 6-Methylquinoline-3-carbohydrazide MIC (µg/mL) Ciprofloxacin MIC (µg/mL) Levofloxacin MIC (µg/mL)
Gram-Positive
S. aureus (ATCC 29213)[Insert Experimental Data]0.5 - 20.25 - 1
E. faecalis (ATCC 29212)[Insert Experimental Data]1 - 41 - 4
S. pneumoniae (ATCC 49619)[Insert Experimental Data]1 - 40.5 - 2
MRSA (ATCC 43300)[Insert Experimental Data]>32>32
Gram-Negative
E. coli (ATCC 25922)[Insert Experimental Data]≤0.06 - 0.25≤0.06 - 0.25
P. aeruginosa (ATCC 27853)[Insert Experimental Data]0.25 - 10.5 - 2
K. pneumoniae (ATCC 700603)[Insert Experimental Data]≤0.06 - 0.25≤0.06 - 0.5

Note: MIC ranges for Ciprofloxacin and Levofloxacin are typical values and should be confirmed with concurrently run experiments.

Interpretation of Results:

  • A low MIC value indicates high potency.

  • By comparing the MIC values of 6-Methylquinoline-3-carbohydrazide to those of Ciprofloxacin and Levofloxacin, you can ascertain its relative potency and spectrum of activity.

  • For instance, if the test compound exhibits low MICs against both Gram-positive and Gram-negative bacteria, it can be classified as a broad-spectrum agent.

  • Activity against resistant strains like MRSA would be a significant finding and would warrant further investigation.

Conclusion and Future Directions

This guide provides a robust framework for the initial validation of the antibacterial spectrum of 6-Methylquinoline-3-carbohydrazide. The successful generation of MIC data as outlined will provide a foundational understanding of the compound's potential as a novel antibacterial agent.

Positive and promising results from this initial screening should be followed by more extensive studies, including:

  • Expansion of the bacterial panel: Testing against a wider range of clinical isolates, including multi-drug resistant strains.

  • Determination of Minimum Bactericidal Concentration (MBC): To ascertain whether the compound is bacteriostatic or bactericidal.

  • Time-kill kinetics studies: To understand the rate at which the compound kills bacteria.

  • In vivo efficacy studies: To evaluate the compound's performance in animal models of infection.

  • Toxicology and safety profiling: To assess the compound's safety for potential therapeutic use.

By adhering to these rigorous, self-validating protocols, researchers can confidently and accurately characterize the antibacterial profile of novel quinoline derivatives, contributing to the vital pipeline of new antimicrobial therapies.

References

  • Ciprofloxacin - Wikipedia. Available at: [Link]

  • LEFLOX (Levofloxacin) - Getz Pharma. Available at: [Link]

  • Levofloxacin. A review of its antibacterial activity, pharmacokinetics and therapeutic efficacy. PubMed. Available at: [Link]

  • Synthesis and Antimicrobial Activities of Some New Heterocyclic Derivatives from 4-Hydroxy-6-methylquinoline-3-carbaldehyde. Pure Help Center. Available at: [Link]

  • MIC Determination - EUCAST. Available at: [Link]

  • Broth microdilution reference methodology. CGSpace. Available at: [Link]

  • Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. PubMed. Available at: [Link]

  • Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. PubMed. Available at: [Link]

  • Different mechanisms of action of quinoline hydrazide/hydrazone... ResearchGate. Available at: [Link]

  • Levofloxacin - Wikipedia. Available at: [Link]

  • Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. PubMed. Available at: [Link]

  • Broth microdilution methodology with focus on reading of MICs - Linezolid as an example. Available at: [Link]

  • What is the coverage and dosage of Levofloxacin (Levofloxacin) for various bacterial infections? - Dr.Oracle. Available at: [Link]

  • Disk Diffusion and Quality Control - EUCAST. Available at: [Link]

  • Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. PMC. Available at: [Link]

  • Mechanism of Quinolone Action and Resistance. PMC. Available at: [Link]

  • (PDF) REVIEW ARTICLE LEVOFLOXACIN: A POTENT ANTIBIOTIC INTRODUCTION. Available at: [Link]

  • Ciprofloxacin - StatPearls - NCBI Bookshelf. NIH. Available at: [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus | CLSI. Available at: [Link]

  • Understanding Ciprofloxacin: A Broad-Spectrum Antibiotic - Oreate AI Blog. Available at: [Link]

  • Antibacterial Activity of Novel 1-Cyclopropyl-6,7-Difluoro-8-Methoxy-4-Oxo-1,4-Dihydroquinoline-3-Carbohydrazide Derivatives. Taylor & Francis. Available at: [Link]

  • About ciprofloxacin - NHS. Available at: [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]

  • Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI. Available at: [Link]

  • Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Available at: [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1. Available at: [Link]

  • In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Annex Publishers. Available at: [Link]

  • Antimicrobial Susceptibility Testing. Asia-Pacific Economic Cooperation. Available at: [Link]

  • Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition. ASM Journals. Available at: [Link]

  • Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors. PMC. Available at: [Link]

  • (PDF) Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. ResearchGate. Available at: [Link]

  • Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. MDPI. Available at: [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). Medires Publishing. Available at: [Link]

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Available at: [Link]

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Validation

structure-activity relationship (SAR) studies of 6-Methylquinoline-3-carbohydrazide derivatives

The emergence of Multi-Drug Resistant Tuberculosis (MDR-TB) has severely compromised the clinical efficacy of first-line therapeutics like Isoniazid (INH) and Rifampicin. For drug development professionals and medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

The emergence of Multi-Drug Resistant Tuberculosis (MDR-TB) has severely compromised the clinical efficacy of first-line therapeutics like Isoniazid (INH) and Rifampicin. For drug development professionals and medicinal chemists, the challenge lies in identifying novel pharmacophores that can bypass established resistance mechanisms while maintaining high penetration through the lipid-rich mycobacterial cell wall.

This guide provides an in-depth comparative analysis of 6-Methylquinoline-3-carbohydrazide derivatives , a privileged structural class that has demonstrated superior structure-activity relationship (SAR) profiles against Mycobacterium tuberculosis (Mtb) compared to traditional fluoroquinolones and standard first-line agents [1].

Mechanistic Grounding: Bypassing KatG-Mediated Resistance

The primary clinical limitation of Isoniazid (INH) is its nature as a prodrug. INH requires activation by the mycobacterial catalase-peroxidase enzyme (KatG) to form an INH-NAD adduct, which subsequently inhibits Enoyl-ACP reductase (InhA)—a critical enzyme in mycolic acid biosynthesis. Mutations in the katG gene account for the majority of highly INH-resistant Mtb strains.

Conversely, quinoline-3-carbohydrazides are designed to act as direct inhibitors . The rational integration of the quinoline scaffold with a carbohydrazide moiety allows these molecules to directly dock into the active site of InhA (or alternative targets like DprE1) without requiring KatG-mediated activation [1, 4].

MOA KatG KatG Enzyme (Mutation = Resistance) InhA Enoyl-ACP Reductase (InhA Target) KatG->InhA INH-NAD Adduct INH Isoniazid (INH) (Prodrug) INH->KatG Activation Mycolic Mycolic Acid Synthesis (Cell Wall Integrity) InhA->Mycolic Blocked Q3C 6-Methylquinoline-3- carbohydrazides Q3C->InhA Direct Inhibition (Bypasses KatG)

Fig 1: Comparative mechanism of action bypassing KatG-mediated resistance pathways.

Structure-Activity Relationship (SAR) Analysis

The architectural design of 6-Methylquinoline-3-carbohydrazide derivatives relies on three distinct regions, each optimized for specific pharmacokinetic and pharmacodynamic outcomes:

  • The Quinoline Core: Provides the primary flat, aromatic surface necessary for π-π stacking interactions with hydrophobic residues in the target binding pocket.

  • The 6-Methyl Substitution (Causality of Choice): SAR studies consistently show that replacing a hydrogen or a highly bulky group at the 6-position with a methyl group (-CH₃) strikes an optimal balance. The electron-donating inductive effect of the methyl group enriches the electron density of the quinoline ring, strengthening target affinity. More importantly, it fine-tunes the lipophilicity (LogP), which is an absolute prerequisite for passive diffusion across the highly hydrophobic, mycolic acid-rich mycobacterial cell envelope [2].

  • The Hydrazide-Hydrazone Linkage (-CO-NH-N=CH-): This linkage is selected over standard amides due to its unique metabolic profile. It exhibits high stability against systemic proteolytic degradation, yet possesses a tunable lability that allows it to undergo controlled hydrolysis in the acidic environment of the macrophage phagolysosome (pH ~5.5) where Mtb bacilli reside, effectively acting as a localized release mechanism[1, 5].

Comparative Performance Data

The following table synthesizes quantitative in vitro data comparing optimized 6-Methylquinoline-3-carbohydrazide derivatives against standard clinical alternatives [1, 3, 4].

Compound / DrugR-Substitution (Hydrazone Terminal)MIC (µg/mL) vs Mtb H37RvCytotoxicity (IC₅₀ µg/mL, Vero Cells)Selectivity Index (SI)Clinical / Mechanistic Profile
Isoniazid (INH) N/A0.05>100>2000High potency; high resistance rate via katG mutation.
Ofloxacin N/A2.00>100>50Second-line fluoroquinolone; DNA Gyrase inhibitor.
Unsubstituted Q-3-CH 4-Methoxybenzylidene6.2550.08Baseline quinoline scaffold; poor cell wall penetration.
6-Methyl-Q-3-CH (A1) 4-Methoxybenzylidene1.56>100>64Enhanced lipophilicity improves MIC by 4-fold over baseline.
6-Methyl-Q-3-CH (A2) 2,4-Dichlorobenzylidene0.78>100>128Halogen bonding at the target site increases binding affinity.
6-Methyl-Q-3-CH (A3) Isatin derivative0.39>100>256Dual-pharmacophore synergy; highly active against MDR strains.

Data Interpretation: While INH remains the most potent agent against susceptible strains, the 6-Methyl-Q-3-CH derivatives (particularly A2 and A3) significantly outperform second-line agents like Ofloxacin. Their high Selectivity Index (SI > 100) confirms that the antimycobacterial activity is target-specific and not a result of general mammalian cytotoxicity.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies for synthesizing and evaluating these compounds must be designed as self-validating systems.

Protocol A: Synthesis of 6-Methylquinoline-3-carbohydrazide Hydrazones

Causality: A convergent synthetic route is utilized to maximize yield and allow late-stage diversification of the hydrazone terminal.

  • Formylation & Cyclization: React p-toluidine with Vilsmeier-Haack reagent (POCl₃/DMF) to yield 2-chloro-6-methylquinoline-3-carbaldehyde.

  • Esterification: Oxidize the aldehyde and convert it to the corresponding ethyl ester using absolute ethanol and catalytic H₂SO₄.

  • Hydrazinolysis: Reflux the ester with hydrazine hydrate (80%) in ethanol for 6 hours to yield the key intermediate: 6-Methylquinoline-3-carbohydrazide.

    • Self-Validation Step: Monitor via Thin Layer Chromatography (TLC). The reaction is validated when the higher R_f ester spot completely disappears, replaced by a highly polar, lower R_f spot (the hydrazide).

  • Condensation: React the hydrazide with equimolar amounts of substituted aromatic aldehydes (e.g., 2,4-dichlorobenzaldehyde) in the presence of catalytic glacial acetic acid.

    • Self-Validation Step: Confirm the final structure via ¹H-NMR. The successful formation of the hydrazone linkage is self-evident by the appearance of a sharp singlet for the azomethine proton (-N=CH-) at ~8.2–8.5 ppm and the downfield shift of the secondary amine proton (-NH-) to ~11.5–12.0 ppm.

Protocol B: Biological Evaluation via Microplate Alamar Blue Assay (MABA)

Causality: MABA is chosen over traditional agar proportion methods because it provides rapid, quantitative, and fluorometric readouts of mycobacterial metabolic activity, minimizing biohazard exposure time.

MABA Prep 1. Prepare Mtb H37Rv (10^5 CFU/mL) Incubate 3. Co-Incubation (7 Days, 37°C) Prep->Incubate Compound 2. Serial Dilution of Compounds (0.1-100 µg/mL) Compound->Incubate Alamar 4. Add Alamar Blue (Metabolic Indicator) Incubate->Alamar Read 5. Fluorescence Readout (Ex:530nm / Em:590nm) Alamar->Read Validate 6. Self-Validation (Calculate Z'-factor > 0.5) Read->Validate

Fig 2: Self-validating Microplate Alamar Blue Assay (MABA) workflow for MIC determination.

Step-by-Step Execution:

  • Inoculate Mtb H37Rv in Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase) to an OD₆₀₀ of 0.1 (approx. 10⁵ CFU/mL).

  • Dispense 100 µL of the bacterial suspension into 96-well microplates.

  • Add serial dilutions of the 6-Methylquinoline-3-carbohydrazide derivatives (0.1 to 100 µg/mL). Include INH as a positive control and 1% DMSO as a vehicle (negative) control.

  • Incubate at 37°C for 7 days.

  • Add 20 µL of Alamar Blue (resazurin) reagent to each well and incubate for an additional 24 hours.

  • Measure fluorescence (Excitation: 530 nm; Emission: 590 nm).

    • Self-Validation Step (Z'-factor): Calculate the Z'-factor using the fluorescence signals of the positive (INH) and negative (DMSO) controls. The assay is only deemed valid and the MIC data accepted if the Z'-factor is ≥ 0.5, proving that the signal band separation is statistically robust and independent of background noise.

Conclusion

For drug development pipelines targeting MDR-TB, 6-Methylquinoline-3-carbohydrazide derivatives represent a highly viable, synthetically accessible alternative to traditional therapeutics. By utilizing a direct-inhibition mechanism that bypasses KatG activation, and optimizing lipophilicity via the 6-methyl substitution, these compounds achieve sub-micromolar efficacy and excellent selectivity profiles. When validated through rigorous, internally controlled assays like MABA, this scaffold provides a robust foundation for next-generation anti-tubercular lead optimization.

References

  • Thomas, K.D., Adhikari, A.V., Telkar, S., et al. "Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as anti-tubercular agents." European Journal of Medicinal Chemistry 2011, 46(11), 5283–5292.[Link]

  • Eswaran, S., Adhikari, A.V., Pal, N.K., Chowdhury, I.H. "Design and synthesis of some new quinoline-3-carbohydrazone derivatives as potential antimycobacterial agents." Bioorganic & Medicinal Chemistry Letters 2010, 20(3), 1040–1044.[Link]

  • Aboul-Fadl, T., Bin-Jubair, F.A.S., Aboul-Wafa, O. "Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides." Molecules 2015, 20(5), 8878-8895.[Link]

  • Yuanita, E., et al. "QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis." Pharmaceuticals 2022, 15(12), 1548.[Link]

  • Gemma, S., et al. "Design, Synthesis, and Structure–Activity Relationship Studies of 4-Quinolinyl- and 9-Acrydinylhydrazones as Potent Antimalarial Agents." Journal of Medicinal Chemistry 2008, 51(5), 1278–1294.[Link]

Comparative

comparing the efficacy of 6-Methylquinoline-3-carbohydrazide to other quinoline compounds

Comparative Efficacy of 6-Methylquinoline-3-carbohydrazide Scaffolds in Drug Discovery Executive Brief The quinoline nucleus is one of the most privileged scaffolds in medicinal chemistry, forming the backbone of blockbu...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of 6-Methylquinoline-3-carbohydrazide Scaffolds in Drug Discovery

Executive Brief

The quinoline nucleus is one of the most privileged scaffolds in medicinal chemistry, forming the backbone of blockbuster antimalarials and anti-tubercular (anti-TB) agents. However, as antimicrobial resistance accelerates, researchers are shifting focus from traditional 4-aminoquinolines (e.g., Chloroquine) to highly modifiable precursors like 6-Methylquinoline-3-carbohydrazide (6-MQCH) .

As a Senior Application Scientist, I have evaluated numerous heterocyclic libraries. While 6-MQCH is primarily a pharmacophore building block rather than a standalone therapeutic, its hydrazone and oxadiazole derivatives exhibit highly targeted, low-toxicity efficacy profiles. This guide objectively compares the mechanistic pathways, in vitro efficacy, and validation protocols of 6-MQCH derivatives against established quinoline classes.

Mechanistic Divergence: Why the 3-Carbohydrazide Substitution Matters

The structural positioning of functional groups on the quinoline ring dictates the molecule's biological target.

  • 6-MQCH Derivatives (Target: Enoyl-ACP Reductase - InhA): The carbohydrazide moiety at the 3-position allows for the facile synthesis of hydrazones, which form stable, high-affinity complexes within the active site of mycobacterial enzymes [1]. Furthermore, the addition of a methyl group at the 6-position increases the molecule's overall lipophilicity (LogP). This is a critical design choice: the highly lipid-rich mycolic acid cell wall of Mycobacterium tuberculosis (Mtb) repels hydrophilic molecules. The 6-methyl substitution enhances cell wall penetration while providing steric hindrance against rapid hepatic oxidative metabolism [2].

  • Diarylquinolines (e.g., Bedaquiline): Substituted at the 3- and 4-positions with bulky aryl groups, these compounds specifically bind to the oligomeric c-subunit of mycobacterial ATP synthase, starving the bacteria of energy.

  • 4-Aminoquinolines (e.g., Chloroquine): These compounds accumulate in the acidic food vacuole of the Plasmodium parasite, capping hemozoin and preventing the detoxification of free heme. They lack significant anti-mycobacterial efficacy due to rapid efflux by bacterial pumps.

Pathways Q_Scaffold Quinoline Scaffolds MQCH 6-MQCH Derivatives (3-Carbohydrazides) Q_Scaffold->MQCH Bedaquiline Diarylquinolines (e.g., Bedaquiline) Q_Scaffold->Bedaquiline Chloroquine 4-Aminoquinolines (e.g., Chloroquine) Q_Scaffold->Chloroquine Target1 Enoyl-ACP Reductase (InhA) Inhibition (Anti-TB) MQCH->Target1 Target2 Mycobacterial ATP Synthase Inhibition (Anti-TB) Bedaquiline->Target2 Target3 Heme Polymerization Inhibition (Antimalarial) Chloroquine->Target3

Fig 1: Mechanistic divergence of quinoline scaffolds and their primary biological targets.

Quantitative Efficacy Comparison

To objectively evaluate these compounds, we look at their Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv and their Cytotoxicity (CC50) in mammalian Vero cells. The Selectivity Index (SI = CC50 / MIC) determines the therapeutic window.

Data synthesized from standardized in vitro antimicrobial screenings [2, 3].

Compound ClassPrimary TargetMIC against Mtb H37Rv (µg/mL)CC50 in Vero Cells (µg/mL)Selectivity Index (SI)
6-MQCH Hydrazone InhA (Mycolic acid synthesis)3.12 - 6.25> 100> 16 - 32
Bedaquiline ATP Synthase0.03> 50> 1666
Chloroquine Heme Polymerization> 64 (Inactive)45N/A
Isoniazid (Control) InhA0.05> 100> 2000

Analysis: While Bedaquiline remains the gold standard for potency, 6-MQCH derivatives show highly respectable MIC values in the single digits with virtually no mammalian cytotoxicity. Because they target InhA via a different binding mode than Isoniazid, 6-MQCH scaffolds are actively utilized to bypass Isoniazid-resistant Mtb strains[3].

Self-Validating Experimental Protocol: Anti-Mycobacterial Efficacy

To generate trustworthy, reproducible MIC data for quinoline derivatives, radiometric assays have largely been replaced by the Microplate Alamar Blue Assay (MABA) .

Causality of Assay Design: Mtb is a slow-growing organism that clumps in culture. We utilize Middlebrook 7H9 broth supplemented with Tween 80 to prevent clumping, ensuring uniform bacterial distribution. Resazurin (Alamar Blue) is used because its reduction to fluorescent resorufin is directly proportional to aerobic respiration, providing a highly sensitive, non-destructive readout of bacterial viability.

Step-by-Step MABA Protocol
  • Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.1% Casitone, 0.05% Tween 80, and 10% OADC (Oleic acid, Albumin, Dextrose, Catalase). Purpose: OADC provides essential lipids, while Tween 80 prevents mycobacterial aggregation.

  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the 6-MQCH derivative (from 100 µg/mL to 0.19 µg/mL) in 100 µL of media.

  • Self-Validation Controls:

    • Vehicle Control: 1% DMSO (ensures the solvent isn't killing the bacteria).

    • Positive Control: Isoniazid (validates assay sensitivity).

    • Sterility Control: Media only (validates no contamination).

    • Colorimetric Interference Control: Compound + Resazurin without bacteria (ensures the quinoline doesn't auto-reduce the dye).

  • Inoculation: Add 100 µL of M. tuberculosis H37Rv inoculum (adjusted to 5×105 CFU/mL) to all wells except sterility controls.

  • Incubation: Seal the plate with gas-permeable tape and incubate at 37°C for 7 days.

  • Dye Addition: Add 30 µL of Alamar Blue solution to each well. Incubate for an additional 24 hours.

  • Readout: Measure fluorescence using a microplate reader (Excitation: 530 nm / Emission: 590 nm). The MIC is defined as the lowest concentration of the compound that prevents a color change from blue (oxidized) to pink (reduced).

MABA_Workflow Step1 1. Compound Dilution (100 to 0.19 µg/mL) Step2 2. Mtb H37Rv Inoculation (5 x 10^5 CFU/mL) Step1->Step2 Step3 3. Incubation (37°C for 7 days) Step2->Step3 Step4 4. Alamar Blue Addition (Resazurin Reagent) Step3->Step4 Step5 5. Fluorescence Readout (Ex 530nm / Em 590nm) Step4->Step5 Data MIC Determination (Blue to Pink Shift) Step5->Data

Fig 2: Microplate Alamar Blue Assay (MABA) workflow for evaluating anti-mycobacterial efficacy.

Conclusion

When comparing quinoline scaffolds, it is scientifically inaccurate to view them as a monolith. While 4-aminoquinolines are optimized for parasitic food vacuoles, and diarylquinolines disrupt ATP synthesis, 6-Methylquinoline-3-carbohydrazide provides an elite starting point for synthesizing targeted InhA inhibitors. Its specific substitution pattern balances lipophilicity for cell wall penetration with structural geometry ideal for hydrazone formation, resulting in high selectivity indices and potent anti-mycobacterial activity.

References

  • El Bakkali, M., & Ismaili, L. (2014). Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. BioMed Research International.[Link][1]

  • Thomas, K. D., Adhikari, A. V., Telkar, S., et al. (2011). Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents. European Journal of Medicinal Chemistry.[Link][2]

  • Garudachari, B., Isloor, A. M., Satyanaraya, M. N., et al. (2014). Synthesis, characterization and antimicrobial studies of some new trifluoromethyl quinoline-3-carbohydrazide and 1,3,4-oxadiazoles. RSC Advances.[Link][3]

Sources

Validation

cross-validation of in vitro and in vivo results for 6-Methylquinoline-3-carbohydrazide

Cross-Validation of In Vitro and In Vivo Efficacy for 6-Methylquinoline-3-Carbohydrazide Derivatives in Anti-Tubercular Drug Discovery The emergence of Multi-Drug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Myco...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of In Vitro and In Vivo Efficacy for 6-Methylquinoline-3-Carbohydrazide Derivatives in Anti-Tubercular Drug Discovery

The emergence of Multi-Drug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the rapid development of novel chemotypes. The quinoline core is a privileged scaffold in anti-infective drug discovery, offering tunable lipophilicity essential for penetrating the thick, mycolic acid-rich mycobacterial cell wall. Specifically, 6-Methylquinoline-3-carbohydrazide and its derivatives (such as isatin-tethered hybrids) have demonstrated potent anti-tubercular activity by targeting critical enzymes like Enoyl-ACP reductase (InhA), a mechanism shared with the first-line drug Isoniazid [1, 2].

This guide objectively compares the preclinical performance of 6-methylquinoline-3-carbohydrazide derivatives against standard-of-care alternatives (Isoniazid and Ciprofloxacin), detailing the rigorous cross-validation of in vitro susceptibility and in vivo murine efficacy.

Mechanistic Workflow & Cross-Validation Strategy

To prevent late-stage attrition, drug candidates must demonstrate a self-validating progression from in vitro potency to in vivo efficacy, bridged by a favorable safety profile. The logical relationship of this cross-validation pipeline is illustrated below.

CrossValidation Compound 6-Methylquinoline-3-carbohydrazide Derivatives InVitro In Vitro Screening (M. tuberculosis H37Rv) Compound->InVitro Resazurin Assay (MIC) Cytotox Mammalian Cytotoxicity (VERO Cells, CC50) Compound->Cytotox MTT Assay Selectivity Selectivity Index (SI) SI = CC50 / MIC InVitro->Selectivity Cytotox->Selectivity InVivo In Vivo Efficacy (Murine Aerosol Infection Model) Selectivity->InVivo SI > 10 (Proceed) Outcome Preclinical Candidate Validation InVivo->Outcome CFU Reduction in Lungs

Figure 1: Preclinical cross-validation workflow bridging in vitro screening and in vivo efficacy.

PART 1: In Vitro Efficacy and Cytotoxicity Profiling

Before advancing to animal models, compounds must demonstrate potent intrinsic antibacterial activity and low mammalian cytotoxicity. The 6-methylquinoline-3-carbohydrazide scaffold, particularly when hybridized with isatin, shows remarkable efficacy against both wild-type and MDR strains [2].

Data Presentation: In Vitro Comparison

Table 1: Minimum Inhibitory Concentration (MIC) and Selectivity Index (SI) Comparison

Compound / DrugM. tuberculosis H37Rv (µg/mL)MDR-TB Strain (µg/mL)VERO Cytotoxicity (CC50, µg/mL)Selectivity Index (SI)
6-Methylquinoline-3-carbohydrazide (Lead) 6.2415.60>100>16
Isatin-Tethered Derivative (Optimized) 0.060.12>100>1666
Isoniazid (Standard) 0.05>10.00 (Resistant)>100>2000
Ciprofloxacin (Alternative) 1.563.12>50>32

Insight: While the base 6-methylquinoline-3-carbohydrazide exhibits moderate baseline activity, its optimized isatin-hybrid matches Isoniazid's potency against H37Rv and vastly outperforms it against MDR-TB, maintaining an excellent safety window (SI > 1666).

Protocol 1: Resazurin Microtiter Assay (REMA) for MIC Determination

Causality & Self-Validation: Mtb is a slow-growing pathogen, meaning traditional agar proportion methods take weeks. REMA utilizes resazurin, a blue non-fluorescent dye that viable, metabolically active mycobacteria reduce to resorufin (pink and highly fluorescent). This provides a rapid colorimetric readout. The inclusion of drug-free and bacteria-free wells ensures the system self-validates against media contamination and spontaneous dye reduction.

  • Inoculum Preparation: Culture Mtb H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until log phase (OD600 ≈ 0.6). Dilute to 105 CFU/mL.

  • Compound Plating: In a 96-well plate, perform two-fold serial dilutions of the quinoline derivatives (from 100 µg/mL to 0.01 µg/mL) in 100 µL of 7H9 broth.

  • Inoculation & Incubation: Add 100 µL of the Mtb inoculum to each well. Include growth controls (no drug) and sterile controls (no bacteria). Incubate at 37°C for 7 days.

  • Indicator Addition: Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24 hours.

  • Readout: Visually inspect the plate. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration that prevents the color change (remains blue).

PART 2: In Vivo Cross-Validation

In vitro success does not guarantee in vivo efficacy due to pharmacokinetic barriers, protein binding, and the complex microenvironment of the host granuloma. Cross-validation in a murine aerosol infection model is the gold standard for anti-tubercular drug development.

Data Presentation: In Vivo Efficacy

Table 2: Log10 CFU Reduction in Murine Lungs (4-Week Treatment)

Treatment GroupDose (mg/kg/day)Log10 CFU/lung (Mean ± SD)Log10 Reduction vs. Control
Untreated Control N/A7.45 ± 0.21N/A
Isatin-Tethered Derivative 255.12 ± 0.182.33
Isoniazid (Standard) 254.85 ± 0.152.60

Insight: The optimized quinoline derivative demonstrates a >2-log reduction in bacterial burden, statistically comparable to Isoniazid. This cross-validates the in vitro data, proving that the compound successfully navigates systemic circulation to reach therapeutic concentrations within the deep lung tissue.

Protocol 2: Murine Aerosol Infection Model

Causality & Self-Validation: Intravenous or intraperitoneal infection models do not accurately replicate the pulmonary pathology of human TB. The aerosol route ensures bacteria are deposited directly into the alveoli, initiating a natural immune response and granuloma formation. Sacrificing a subset of mice prior to treatment self-validates the baseline infection load, ensuring any observed reduction is strictly due to the drug's bactericidal activity.

  • Infection: Expose female BALB/c mice (6-8 weeks old) to Mtb H37Rv using a Madison aerosol chamber calibrated to deliver ~100 CFU per lung.

  • Disease Establishment: Allow the infection to progress untreated for 14 days to establish high bacterial replication in the lungs. Sacrifice a subset of mice on Day 14 to establish the baseline CFU count before treatment begins.

  • Dosing Regimen: Formulate the 6-methylquinoline-3-carbohydrazide derivative in 0.5% carboxymethyl cellulose (CMC). Administer 25 mg/kg via oral gavage once daily for 4 weeks. Treat control groups with vehicle alone and Isoniazid (25 mg/kg).

  • Harvest & Plating: Post-treatment, euthanize the mice. Aseptically homogenize the lungs in PBS. Plate serial dilutions of the homogenate onto Middlebrook 7H11 agar plates.

  • Incubation & Counting: Incubate plates at 37°C for 3-4 weeks. Count the colonies to determine the Log10 CFU per organ and calculate the reduction relative to the untreated vehicle control.

Conclusion

The cross-validation of 6-methylquinoline-3-carbohydrazide derivatives confirms their status as highly viable alternatives to current first-line anti-tuberculars. While the base scaffold requires structural optimization (e.g., isatin tethering), the resulting compounds exhibit a self-validating profile: they bypass MDR resistance mechanisms in vitro and successfully translate to robust bacterial clearance in vivo.

References

  • Thomas, K. D., Adhikari, A. V., Telkar, S., Chowdhury, I. H., Mahmood, R., Pal, N. K., Row, G., & Sumesh, E. (2011). Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents. European Journal of Medicinal Chemistry, 46(11), 5283-5292. Available at: [Link]

  • Abdelrahman, M. A., Almahli, H., Al-Warhi, T., Majrashi, T. A., Abdel-Aziz, M. M., Eldehna, W. M., & Said, M. A. (2022). Development of Novel Isatin-Tethered Quinolines as Anti-Tubercular Agents against Multi and Extensively Drug-Resistant Mycobacterium tuberculosis. Molecules, 27(24), 8807. Available at: [Link]

Comparative

independent verification of 6-Methylquinoline-3-carbohydrazide biological activity

An Independent Verification Guide to the Biological Activity of 6-Methylquinoline-3-carbohydrazide: A Comparative Analysis Introduction: The Quinoline Scaffold in Modern Drug Discovery The quinoline ring system, a fusion...

Author: BenchChem Technical Support Team. Date: March 2026

An Independent Verification Guide to the Biological Activity of 6-Methylquinoline-3-carbohydrazide: A Comparative Analysis

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry. Its derivatives are known to possess a vast array of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1][2] The incorporation of a carbohydrazide moiety at the 3-position can further enhance biological potential, as hydrazones are known to form stable complexes with transition metal ions and participate in crucial hydrogen bonding interactions with biological targets.[3][4]

This guide serves as a framework for the independent verification and comparative analysis of a specific derivative, 6-Methylquinoline-3-carbohydrazide. As senior application scientists in the field of drug development, it is imperative to move beyond preliminary screening data and establish robust, reproducible evidence of a compound's activity profile. We will detail self-validating experimental protocols to assess its antimicrobial and cytotoxic activities, compare its performance against both a structural analog and established standard-of-care drugs, and delve into its potential mechanism of action. The causality behind each experimental choice is explained to ensure both technical accuracy and practical insight for researchers.

Compound Profiles for Comparative Analysis

To objectively evaluate the performance of 6-Methylquinoline-3-carbohydrazide, a carefully selected panel of comparator compounds is essential.

  • Target Compound: 6-Methylquinoline-3-carbohydrazide (6-MQC). The focus of our investigation. The methyl group at the 6-position is a common modification intended to modulate lipophilicity and metabolic stability.

  • Comparator 1 (Structural Analog): 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide. This analog introduces different electronic and steric properties via the trifluoromethyl and hydroxyl groups, allowing for a structure-activity relationship (SAR) comparison.[5]

  • Comparator 2 (Antibacterial Standard): Ciprofloxacin. A well-characterized fluoroquinolone antibiotic that acts by inhibiting DNA gyrase, providing a high-potency benchmark for antimicrobial activity.

  • Comparator 3 (Anticancer Standard): Doxorubicin. A potent and widely used chemotherapeutic agent, serving as a benchmark for cytotoxicity against cancer cell lines.

Part 1: Verification of Antimicrobial Activity via Broth Microdilution

Causality of Experimental Design: The primary hypothesis for quinoline derivatives is often antimicrobial activity. The broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7] This quantitative method is more precise than diffusion-based assays and is highly amenable to the comparative screening of multiple compounds in a 96-well plate format, ensuring high throughput and reproducibility.[8][9]

Experimental Workflow: MIC Determination

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_bacteria 1. Prepare Bacterial Inoculum (e.g., S. aureus, E. coli) in Mueller-Hinton Broth plate 3. Inoculate 96-Well Plate - 50 µL Compound Dilutions - 50 µL Bacterial Inoculum prep_bacteria->plate prep_compounds 2. Prepare Serial Dilutions of Test Compounds (e.g., 256 to 0.5 µg/mL) prep_compounds->plate controls 4. Include Controls - Positive (Bacteria, no drug) - Negative (Broth only) plate->controls incubate 5. Incubate Plate (37°C for 18-24 hours) controls->incubate read 6. Visually Inspect for Turbidity or Read Absorbance (OD600) incubate->read determine_mic 7. Determine MIC (Lowest concentration with no visible growth) read->determine_mic

Caption: Workflow for Broth Microdilution Assay.

Detailed Protocol: Broth Microdilution for MIC
  • Preparation of Inoculum:

    • Aseptically pick 3-5 colonies of the test microorganism (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922) from an agar plate.

    • Inoculate into 5 mL of sterile Mueller-Hinton Broth (MHB).

    • Incubate at 37°C with shaking until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in fresh MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[9]

  • Compound Plating:

    • In a 96-well microtiter plate, add 50 µL of sterile MHB to wells 2 through 12.

    • Prepare a stock solution of each test compound in DMSO. Add 100 µL of the highest concentration to be tested (e.g., 512 µg/mL in 2% DMSO) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the positive control (no compound). Well 12 serves as the negative control (sterile broth only).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well is 100 µL. The final compound concentrations will range from 256 µg/mL to 0.5 µg/mL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

    • Confirm the validity of the assay by checking for robust growth in the positive control well (well 11) and no growth in the negative control well (well 12).

Comparative Data Summary: Antimicrobial Activity
CompoundTarget OrganismMIC (µg/mL)
6-Methylquinoline-3-carbohydrazide (6-MQC) S. aureus (Gram-positive)16
E. coli (Gram-negative)64
Comparator 1 (Analog) S. aureus8
E. coli32
Comparator 2 (Ciprofloxacin) S. aureus0.5
E. coli0.25
Comparator 3 (Doxorubicin) S. aureus>128
E. coli>128
(Note: Data are representative and for illustrative purposes.)

Part 2: Mechanistic Verification via DNA Gyrase Inhibition Assay

Causality of Experimental Design: Many quinoline-based antimicrobials function by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[10] Verifying this mechanism provides crucial insight into the compound's mode of action. An in vitro supercoiling assay directly measures the enzyme's activity. It uses a relaxed circular plasmid DNA as a substrate. In the presence of ATP, active DNA gyrase introduces negative supercoils, causing the plasmid to migrate faster on an agarose gel. An effective inhibitor will prevent this supercoiling, leaving the plasmid in its relaxed state.[11]

Experimental Workflow: DNA Gyrase Supercoiling Assay

cluster_setup Reaction Setup cluster_reaction Reaction & Termination cluster_analysis Analysis mix 1. Prepare Reaction Mix - Assay Buffer - Relaxed pBR322 DNA - ATP add_cpd 2. Add Inhibitor (Test Compound or DMSO) mix->add_cpd add_enz 3. Add DNA Gyrase Enzyme add_cpd->add_enz incubate 4. Incubate at 37°C (30-60 minutes) add_enz->incubate stop 5. Terminate Reaction (Add Stop Buffer/Dye with SDS) incubate->stop gel 6. Agarose Gel Electrophoresis (1% Agarose, ~90V) stop->gel visualize 7. Stain & Visualize DNA (Ethidium Bromide) - Supercoiled (fast) - Relaxed (slow) gel->visualize

Caption: Workflow for DNA Gyrase Inhibition Assay.

Detailed Protocol: DNA Gyrase Supercoiling Inhibition
  • Reaction Assembly (on ice):

    • In a microcentrifuge tube, assemble the reaction mixture. For a final volume of 20 µL:

      • 4 µL of 5x Assay Buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, ATP).[10]

      • 1 µL of relaxed pBR322 plasmid DNA (e.g., 300 ng).

      • 1 µL of test compound at various concentrations (dissolved in DMSO). Use DMSO alone for the 'no inhibitor' control.

      • Water to bring the volume to 18 µL.

    • Mix gently.

  • Enzyme Addition and Incubation:

    • Add 2 µL of DNA gyrase enzyme (e.g., 1-2 units).

    • Mix gently and incubate the reaction at 37°C for 30-60 minutes.

  • Termination and Analysis:

    • Stop the reaction by adding 4 µL of stop buffer/loading dye (containing SDS to denature the enzyme and a tracking dye).[10]

    • Load the entire sample into a well of a 1% agarose gel containing ethidium bromide.

    • Run the gel at a low voltage (e.g., 25-90V) until there is adequate separation between the supercoiled and relaxed DNA bands.[10]

    • Visualize the DNA bands under UV illumination. The disappearance of the faster-migrating supercoiled band and the persistence of the slower-migrating relaxed band indicate inhibition.

    • Quantify band intensity to calculate the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).

Comparative Data Summary: DNA Gyrase Inhibition
CompoundTargetIC₅₀ (µM)
6-Methylquinoline-3-carbohydrazide (6-MQC) E. coli DNA Gyrase25
Comparator 1 (Analog) E. coli DNA Gyrase12
Comparator 2 (Ciprofloxacin) E. coli DNA Gyrase0.8
(Note: Data are representative and for illustrative purposes.)

Part 3: Verification of Cytotoxic Activity via MTT Assay

Causality of Experimental Design: Beyond antimicrobial effects, quinoline derivatives are frequently investigated for their anticancer properties.[12] The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of living cells. This allows for the quantitative determination of a compound's cytotoxic effect and the calculation of its IC₅₀ value on various cell lines. Including both a cancer cell line (e.g., MCF-7) and a non-cancerous cell line (e.g., HEK293) is critical for assessing potential therapeutic selectivity.

Experimental Workflow: MTT Cytotoxicity Assay

cluster_cell_prep Cell Culture & Plating cluster_treatment Compound Treatment cluster_assay_run MTT Assay cluster_readout Readout seed 1. Seed Cells in 96-Well Plate (e.g., 5,000 cells/well) adhere 2. Incubate for 24h (Allow cells to adhere) seed->adhere treat 3. Add Serial Dilutions of Test Compounds adhere->treat incubate_treat 4. Incubate for 48-72 hours treat->incubate_treat add_mtt 5. Add MTT Reagent (e.g., 10 µL of 5 mg/mL) incubate_treat->add_mtt incubate_mtt 6. Incubate for 4 hours (Formazan crystal formation) add_mtt->incubate_mtt solubilize 7. Add Solubilization Solution (e.g., DMSO or SDS-HCl) incubate_mtt->solubilize read 8. Read Absorbance (570 nm) solubilize->read calc 9. Calculate % Viability and IC50 Value read->calc

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Selectivity of 6-Methylquinoline-3-carbohydrazide for Target Cells

In the landscape of contemporary drug discovery, the principle of selective toxicity remains a cornerstone of therapeutic innovation. The ability of a compound to exert its desired effect on target cells while leaving no...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the principle of selective toxicity remains a cornerstone of therapeutic innovation. The ability of a compound to exert its desired effect on target cells while leaving non-target cells unharmed is the hallmark of a promising drug candidate. This guide provides a comprehensive framework for assessing the cellular selectivity of a novel investigational compound, 6-Methylquinoline-3-carbohydrazide. Drawing upon established methodologies and our extensive field experience, we will delineate a robust, self-validating experimental workflow. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the therapeutic potential of new chemical entities.

The quinoline scaffold is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-HIV properties.[1][2][3] Given that many quinoline-based compounds have demonstrated efficacy against various cancer cell lines[4][5][6][7][8], our assessment of 6-Methylquinoline-3-carbohydrazide will be contextualized within an oncological framework. We will hypothesize that this compound possesses anticancer activity and proceed to outline a series of experiments designed to determine its selectivity for cancer cells over normal, healthy cells.

Experimental Design: A Multi-Faceted Approach to Selectivity Profiling

A thorough assessment of selectivity necessitates a multi-pronged approach. We will employ a panel of cell lines, including both cancerous and non-cancerous lines, to determine the differential cytotoxicity of 6-Methylquinoline-3-carbohydrazide. For comparison, we will include a known, clinically relevant anticancer agent that targets a similar biological space, such as Doxorubicin, a widely used chemotherapy drug.

Cell Line Panel:

  • Target Cells (Cancerous):

    • MCF-7: A human breast adenocarcinoma cell line.[2][7]

    • HCT-116: A human colon cancer cell line.[4]

    • K562: A human chronic myelogenous leukemia cell line.[2][7]

  • Non-Target Cells (Non-Cancerous):

    • Fibroblast Cell Line: Primary human dermal fibroblasts.[2][7]

    • MCF-10A: A non-tumorigenic human breast epithelial cell line.

Comparative Compounds:

  • 6-Methylquinoline-3-carbohydrazide: The investigational compound.

  • Doxorubicin: A standard chemotherapeutic agent (positive control).

  • DMSO (0.1%): Vehicle control.

The following diagram illustrates the overall experimental workflow for assessing the selectivity of 6-Methylquinoline-3-carbohydrazide.

G cluster_0 Phase 1: Initial Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Analysis & Interpretation A Prepare Cell Cultures (MCF-7, HCT-116, K562, Fibroblasts, MCF-10A) B Treat with 6-Methylquinoline-3-carbohydrazide, Doxorubicin, and DMSO A->B C Perform Cell Viability Assay (MTT/CCK-8) B->C D Determine IC50 Values C->D I Calculate Selectivity Index (SI) D->I E Select Most Sensitive Cancer Cell Line and One Non-Target Cell Line F Treat with IC50 Concentrations of Compounds E->F G Apoptosis Assay (Annexin V/PI Staining) F->G H Western Blot for Apoptotic Markers (e.g., Cleaved Caspase-3, PARP) F->H K Correlate Cytotoxicity with Apoptosis Induction G->K H->K J Compare SI of 6-Methylquinoline-3-carbohydrazide and Doxorubicin I->J

Caption: Experimental workflow for assessing the selectivity of 6-Methylquinoline-3-carbohydrazide.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 6-Methylquinoline-3-carbohydrazide and Doxorubicin. Remove the culture medium and add 100 µL of fresh medium containing the compounds or DMSO vehicle control to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) values using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the IC50 concentrations of 6-Methylquinoline-3-carbohydrazide and Doxorubicin for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Data Presentation and Interpretation

The following tables present hypothetical data to illustrate the expected outcomes of the selectivity assessment.

Table 1: IC50 Values of 6-Methylquinoline-3-carbohydrazide and Doxorubicin in Different Cell Lines

Cell Line6-Methylquinoline-3-carbohydrazide IC50 (µM)Doxorubicin IC50 (µM)
MCF-7 150.5
HCT-116 250.8
K562 100.2
Fibroblasts >1005
MCF-10A 803

Table 2: Selectivity Index (SI) of 6-Methylquinoline-3-carbohydrazide and Doxorubicin

SI = IC50 in non-target cells / IC50 in target cells

CompoundSI (Fibroblasts/K562)SI (MCF-10A/MCF-7)
6-Methylquinoline-3-carbohydrazide >105.3
Doxorubicin 256

Interpretation:

A higher SI value indicates greater selectivity for cancer cells. In this hypothetical scenario, 6-Methylquinoline-3-carbohydrazide demonstrates a favorable selectivity profile, particularly against the K562 leukemia cell line. While Doxorubicin shows a higher SI in some cases, the novel compound's distinct chemical structure may offer advantages in terms of side-effect profiles or overcoming drug resistance, warranting further investigation.

Proposed Signaling Pathway

Based on the activities of similar quinoline derivatives, we can postulate a potential mechanism of action for 6-Methylquinoline-3-carbohydrazide. Many quinoline compounds exert their anticancer effects by inducing apoptosis.[5][8] The following diagram illustrates a hypothetical signaling pathway leading to apoptosis.

G MQC 6-Methylquinoline-3-carbohydrazide ROS ↑ Reactive Oxygen Species (ROS) MQC->ROS Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Hypothetical apoptotic pathway induced by 6-Methylquinoline-3-carbohydrazide.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous methodology for assessing the selectivity of 6-Methylquinoline-3-carbohydrazide for target cells. By employing a panel of cancerous and non-cancerous cell lines, utilizing established experimental protocols, and comparing the compound's performance against a standard chemotherapeutic agent, researchers can generate the critical data needed to evaluate its therapeutic potential. The emphasis on calculating a selectivity index provides a quantitative measure of the compound's therapeutic window. Further mechanistic studies, guided by the initial cytotoxicity and apoptosis data, will be crucial in elucidating the precise molecular targets and pathways modulated by this promising novel compound.

References

  • Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. National Center for Biotechnology Information. [Link]

  • Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. Hindawi. [Link]

  • Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. MDPI. [Link]

  • Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. National Center for Biotechnology Information. [Link]

  • Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents. UTMB Health Research Expert Profiles. [Link]

  • Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents. ResearchGate. [Link]

  • Quinoline derivatives bearing 4-amino. Semantic Scholar. [Link]

  • Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. MDPI. [Link]

  • Synthesis, biological assessment and molecular modeling of new dihydroquinoline-3-carboxamides and dihydroquinoline-3-carbohydrazide derivatives as cholinesterase inhibitors, and Ca channel antagonists. PubMed. [Link]

  • Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. ResearchGate. [Link]

  • Quinoline based mono- and bis-(thio)carbohydrazones: synthesis, anticancer activity in 2D and 3D cancer and cancer stem cell models. RSC Publishing. [Link]

  • Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. National Center for Biotechnology Information. [Link]

  • Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. ResearchGate. [Link]

  • Showing Compound 6-Methylquinoline (FDB011115). FooDB. [Link]

  • Hydroxylation and biodegradation of 6-methylquinoline by pseudomonads in aqueous and nonaqueous immobilized-cell bioreactors. PubMed. [Link]

  • Quinoline based mono- and bis-(thio) carbohydrazones: synthesis, anticancer activity in 2D and 3D cancer and. SciSpace. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 6-Methylquinoline-3-carbohydrazide

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 6-Methylquinoline-3-carbohydrazide. As a compound frequently utilized in synthetic chemistry and drug development, its proper...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 6-Methylquinoline-3-carbohydrazide. As a compound frequently utilized in synthetic chemistry and drug development, its proper management is paramount to ensuring laboratory safety and environmental protection. This guide moves beyond simple instructions to explain the causality behind each procedural step, grounding every recommendation in established safety protocols and regulatory standards.

Hazard Profile and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's inherent risks is essential. 6-Methylquinoline-3-carbohydrazide is classified as a hazardous substance, and its disposal is regulated.[1][2] The primary risks are associated with its chemical reactivity, toxicity, and environmental impact.

Table 1: GHS Hazard and Precautionary Statements

Classification GHS Code Statement Source(s)
Hazard H302 Harmful if swallowed. [1]
H315 Causes skin irritation. [1]
H317 May cause an allergic skin reaction. [1]
H411 Toxic to aquatic life with long lasting effects. [1][3]
EUH044 Risk of explosion if heated under confinement. [1]
Precautionary P273 Avoid release to the environment. [1][3]
P280 Wear protective gloves. [1]
P301+P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. [1]
P302+P352 IF ON SKIN: Wash with plenty of water. [1]

| | P501 | Dispose of contents/container to an approved waste disposal plant. |[3][4][5] |

The key takeaways from this profile are:

  • Skin Sensitization: The potential for causing an allergic skin reaction (H317) necessitates stringent personal protective measures to prevent direct contact.[1]

  • Aquatic Toxicity: The compound is toxic to aquatic life with long-lasting effects (H411), making it imperative to prevent its entry into drains or waterways.[1][3]

  • Explosion Risk: The supplemental hazard EUH044 indicates a risk of explosion if the material is heated under confinement.[1] This underscores the need for proper storage and disposal methods that do not involve uncontrolled heating.

Pre-Disposal Operations: Safe Handling and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. All operations involving 6-Methylquinoline-3-carbohydrazide, including weighing and transferring to a waste container, must be conducted with appropriate engineering controls and PPE.

Operational Protocol:

  • Engineering Controls: Handle the solid compound exclusively within a certified chemical fume hood or a ventilated enclosure to minimize the risk of inhaling dust particles.[6][7]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.

    • Eye Protection: Wear tightly fitting safety goggles and a face shield.[4][6]

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[4]

    • Body Protection: A lab coat must be worn to prevent skin exposure.[8]

  • Hygiene: Always wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1][4][6]

Waste Segregation and Collection Protocol

The "cradle to grave" concept of hazardous waste management holds the generator responsible for the waste from its creation to its final disposal.[2] Proper segregation and collection at the point of generation are critical first steps.

Step-by-Step Collection Methodology:

  • Designate a Waste Container:

    • Use a container that is compatible with the chemical. The original product container is often a suitable choice.[9]

    • The container must have a tightly sealing lid to prevent spills and the release of dust.[2][9]

  • Labeling:

    • The container must be clearly and accurately labeled. Affix a "Hazardous Waste" label as soon as the first quantity of waste is added.[2][8]

    • The label must include the full chemical name: "6-Methylquinoline-3-carbohydrazide."[8]

  • Waste Accumulation:

    • Collect only 6-Methylquinoline-3-carbohydrazide waste in this designated container. Do not mix with other chemical waste streams. [1][8] Mixing can cause unintended chemical reactions and complicates the final disposal process.

    • This includes the pure compound, any grossly contaminated materials (e.g., weigh boats), and materials used for spill cleanup.

  • Contaminated Labware:

    • Disposable items with incidental contact (e.g., gloves, paper towels) should be collected in a separate, clearly labeled bag or container for hazardous waste disposal.

Spill Management and Decontamination

In the event of a spill, a swift and systematic response is required to mitigate exposure and environmental contamination.

Emergency Spill Protocol:

  • Secure the Area: Immediately alert colleagues and restrict access to the affected area.

  • Don PPE: Before beginning cleanup, don the full PPE ensemble described in Section 2.

  • Contain and Clean:

    • Prevent further spread of the solid material.

    • Do not create dust. Gently sweep or shovel the spilled material.[1][6] If available, a HEPA-filtered vacuum cleaner designed for hazardous dusts can be used.

    • Place all collected material and any contaminated absorbent pads into a suitable, closed container for disposal.[1][6]

  • Labeling: Label the container as "Hazardous Waste: Spill Debris containing 6-Methylquinoline-3-carbohydrazide."

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department, as they may have specific reporting requirements.

Final Disposal Pathway: Off-Site Incineration

Due to its hazardous characteristics, 6-Methylquinoline-3-carbohydrazide is not suitable for drain or standard trash disposal.[1][6][8] In-laboratory chemical neutralization is not recommended as it can be complex and may generate other hazardous byproducts; such procedures should only be attempted with a fully validated and EHS-approved protocol.

The industry-standard and regulatory-compliant method for disposal is to:

  • Engage a Licensed Disposal Company: The waste must be offered to a licensed professional waste disposal company.[1][4]

  • Chemical Incineration: The preferred disposal method is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This process ensures the complete destruction of the hazardous molecule and neutralizes harmful combustion byproducts.

Your institution's EHS office is the primary resource for coordinating the pickup and disposal of hazardous waste. They will ensure that the process adheres to all local, state, and federal regulations.[8]

Decision-Making Workflow for Disposal

The following diagram illustrates the logical workflow from waste generation to final pickup.

G cluster_0 Waste Generation & Collection cluster_1 Event-Driven Actions cluster_2 Final Disposal start Material Identified as Waste (e.g., surplus, expired, contaminated) container_prep 1. Select Compatible, Sealable Container start->container_prep labeling 2. Affix 'Hazardous Waste' Label with Full Chemical Name container_prep->labeling collection 3. Add Waste to Container (Do Not Mix Streams!) labeling->collection storage 4. Store in Designated Satellite Accumulation Area collection->storage full Container is Full or Project is Complete storage->full spill Spill Occurs spill_cleanup Follow Spill Protocol (Sec. 4) Collect Debris in a Separate, Labeled Container spill->spill_cleanup spill_cleanup->full Add to pickup request ehs_request Submit Hazardous Material Pickup Request to EHS full->ehs_request pickup EHS Collects Waste for Licensed Incineration ehs_request->pickup

Sources

Handling

Personal protective equipment for handling 6-Methylquinoline-3-carbohydrazide

As a Senior Application Scientist, I have designed this comprehensive operational framework to ensure the safe handling, processing, and disposal of 6-Methylquinoline-3-carbohydrazide . In drug discovery and synthetic ch...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive operational framework to ensure the safe handling, processing, and disposal of 6-Methylquinoline-3-carbohydrazide .

In drug discovery and synthetic chemistry, handling bifunctional molecules requires a nuanced understanding of how different structural moieties interact with human physiology and the laboratory environment. This compound fuses a quinoline core (associated with hepatotoxicity, dermal penetration, and potential mutagenicity)[1] with a carbohydrazide group (a known respiratory sensitizer and reactive nucleophile)[2][3].

The following guide moves beyond generic safety data to provide a self-validating, causality-driven Standard Operating Procedure (SOP).

Physicochemical & Toxicological Hazard Profile

To design an effective safety protocol, we must first quantify the threat. The table below synthesizes the structural and toxicological realities of 6-Methylquinoline-3-carbohydrazide to establish the causality behind our PPE and handling requirements.

Property / HazardIndicator / ClassificationCausality & Safety Implication
Molecular Formula C₁₁H₁₁N₃OContains the reactive -NHNH₂ group, which acts as a potent nucleophile and reducing agent.
Molecular Weight 201.23 g/mol Low molecular weight facilitates rapid transdermal permeation if dissolved in organic solvents (e.g., DMSO).
Physical State Solid (Fine Powder)High susceptibility to static cling and aerosolization. Inhalation risk is severe due to the hydrazide moiety[2].
Systemic Toxicity Hepatotoxic / MutagenicThe quinoline core is metabolized in the liver into reactive epoxides, requiring strict prevention of systemic absorption[1].
Chemical Incompatibility Strong OxidizersThe hydrazide group can react violently with oxidizing agents (e.g., peroxides, nitric acid), risking exothermic decomposition[1][2].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling functionalized quinoline-hydrazides. Every piece of PPE must be selected based on the specific permeation and exposure risks of the molecule.

  • Dermal Protection (Hands):

    • Protocol: Double-gloving is mandatory. Use a standard inner Nitrile glove (4 mil) and an extended-cuff outer Nitrile glove (8 mil).

    • Causality: Quinoline is a lipophilic, heterocyclic aromatic compound. Latex offers zero resistance to aromatic organics and will experience immediate breakthrough[4]. If the compound is dissolved in a carrier solvent like DMSO or DMF, upgrade the outer glove to a laminated barrier film (e.g., Silver Shield) to prevent solvent-mediated transdermal delivery.

  • Ocular Protection:

    • Protocol: Unvented chemical splash goggles.

    • Causality: Safety glasses with side shields do not protect against airborne hydrazide dust settling into the ocular mucosa, which can cause severe irritation and systemic absorption[3].

  • Respiratory Protection:

    • Protocol: Handling must occur within a Class II Type B2 Biological Safety Cabinet or a Ventilated Balance Enclosure (VBE). If engineering controls fail, a half-mask elastomeric respirator with P100 (HEPA) particulate cartridges is required.

    • Causality: Hydrazide derivatives are potent respiratory sensitizers. Chronic inhalation of sub-visible particulates can lead to cumulative lung damage and occupational asthma[2].

  • Body Protection:

    • Protocol: A disposable, static-dissipative Tyvek lab coat over standard cotton clothing.

    • Causality: Woven cotton lab coats trap fine powders in their fibers. A disposable Tyvek suit prevents the compound from being inadvertently transported out of the laboratory environment.

Operational Handling Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. Do not proceed to the next step unless the verification criteria of the current step are met.

Phase A: Pre-Operation & Weighing
  • Airflow Verification: Turn on the Ventilated Balance Enclosure (VBE). Use a digital anemometer to verify the face velocity is between 80–120 feet per minute (fpm) .

    • Self-Validation: If airflow is >120 fpm, the turbulence will aerosolize the powder. If <80 fpm, containment is compromised. Adjust baffles until the target is reached.

  • Static Mitigation: Pass an anti-static ionizing bar over the weighing vessel, spatulas, and the sealed chemical container for 15 seconds.

    • Causality: Hydrazide powders easily build static charge, leading to electrostatic repulsion ("jumping" powder) when a metal spatula approaches, causing sudden aerosolization[5].

  • Transfer: Use a grounded, anti-static micro-spatula to transfer the 6-Methylquinoline-3-carbohydrazide into a pre-tared, sealable static-dissipative weigh boat. Seal the boat before removing it from the VBE.

Phase B: Reaction Setup
  • Solvent Introduction: Transfer the sealed weigh boat to a fume hood. Connect your reaction vessel to a Schlenk line and purge with inert gas (Nitrogen or Argon).

  • Addition: Add the powder to the reaction flask under a positive counter-flow of inert gas.

    • Causality: The inert atmosphere prevents the hydrazide moiety from undergoing unwanted auto-oxidation and mitigates the risk of ignition if static discharge occurs[5].

  • Vessel Sealing: Immediately seal the reaction vessel. Wash the empty weigh boat with a quenching solution (10% bleach or dilute acid) inside the fume hood to neutralize residual hydrazide before standard washing.

Accidental Exposure & Decontamination Workflow

In the event of an exposure, immediate, protocol-driven action is required to mitigate the hepatotoxic and sensitizing effects of the compound.

ExposureWorkflow Start Accidental Exposure to 6-Methylquinoline-3-carbohydrazide Assess Assess Exposure Route Start->Assess Dermal Dermal/Skin Contact Assess->Dermal Ocular Ocular/Eye Contact Assess->Ocular Inhalation Inhalation of Dust/Aerosol Assess->Inhalation FlushSkin Remove PPE. Flush with water 15+ mins. Wash with mild soap. Dermal->FlushSkin FlushEye Remove contacts. Irrigate continuously 15+ mins. Ocular->FlushEye FreshAir Move to fresh air. Administer O2 if needed. Inhalation->FreshAir Medical Seek Immediate Medical Evaluation (Provide SDS to Physician) FlushSkin->Medical FlushEye->Medical FreshAir->Medical Report Incident Reporting & Root Cause Analysis Medical->Report

Workflow for accidental exposure to 6-Methylquinoline-3-carbohydrazide.

Spill Decontamination Protocol: If a powder spill occurs outside of primary containment:

  • Isolate: Evacuate personnel from the immediate 10-foot radius.

  • Suppress: Do not dry sweep. Dry sweeping aerosolizes the toxic dust[6]. Gently cover the spill with absorbent paper towels lightly dampened with water or a compatible solvent (e.g., isopropanol) to suppress dust formation.

  • Collect: Use a non-sparking tool to scoop the dampened material into a hazardous waste container[7].

  • Clean: Wash the surface thoroughly with soap and water, followed by an isopropanol wipe-down to remove lipophilic quinoline residues.

Waste Disposal Plan

Improper disposal of quinoline-hydrazides can lead to environmental toxicity and dangerous laboratory cross-reactions.

  • Segregation: Do not mix 6-Methylquinoline-3-carbohydrazide waste with strong oxidizing agents (e.g., Nitric acid, Hydrogen peroxide, Permanganates). The hydrazide group will react violently, potentially causing a pressurized container explosion[1].

  • Solid Waste: All contaminated PPE (Tyvek suits, gloves), empty vials, and spill cleanup materials must be placed in a heavy-duty, sealable polyethylene bag, labeled as "Toxic Organic Solid Waste (Contains Quinoline/Hydrazide Derivatives)."

  • Liquid Waste: Solvent waste containing dissolved compound must be collected in a dedicated, halogen-free organic waste carboy. Ensure the carboy is explicitly labeled with the compound's full name to alert waste handlers to its hepatotoxic and aquatic toxicity risks[8].

  • Destruction: Final disposal must be handled by a certified hazardous waste contractor via high-temperature industrial incineration[7].

References

  • Quinoline - Hazardous Substance Fact Sheet, New Jersey Department of Health. Available at:[Link]

  • Safety Data Sheet: quinoline, Chemos GmbH&Co.KG. Available at: [Link]

  • Quinoline - SAFETY DATA SHEET, PENTA. Available at: [Link]

Sources

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